Robinin

Catalog No.
S541733
CAS No.
301-19-9
M.F
C33H40O19
M. Wt
740.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Robinin

CAS Number

301-19-9

Product Name

Robinin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C33H40O19

Molecular Weight

740.7 g/mol

InChI

InChI=1S/C33H40O19/c1-10-19(36)23(40)26(43)31(47-10)46-9-17-21(38)25(42)28(45)33(51-17)52-30-22(39)18-15(35)7-14(49-32-27(44)24(41)20(37)11(2)48-32)8-16(18)50-29(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-28,31-38,40-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,28+,31+,32-,33-/m0/s1

InChI Key

PEFASEPMJYRQBW-HKWQTAEVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

EINECS 206-113-3; Kaempferol-3-O-gal-rham-7-O-rham; Kaempferol-3-O-robinoside-7-O-rhamnoside; NSC 9222; Robinin; UNII-75RT1VGM60;

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

The exact mass of the compound Robinin is 740.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Experimental Protocols and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

For research and development purposes, here are the detailed methodologies and findings from recent studies on Robinin's core activities.

Cardioprotective Effects

This compound demonstrates significant potential in mitigating myocardial injury through antioxidant and anti-apoptotic mechanisms.

  • In Vitro Model (H9c2 Cardiomyocytes) [1]

    • Cell Culture: Rat embryonic cardiomyocyte H9c2 cells were maintained in high-glucose DMEM supplemented with 10% FBS and differentiated using retinoic acid.
    • Induction of Injury: Myocardial injury was induced with 100 µM Isoproterenol (ISO) for 24 hours.
    • Treatment: Cells were pre-treated with 50 µg/mL this compound for 24 hours before ISO exposure.
    • Key Assessments:
      • Cell Viability: Measured using MTT assay.
      • ROS Detection: Intracellular ROS levels were quantified using the fluorescent probe DCFH2-DA and analyzed via fluorescence microscopy and FACS.
      • Apoptosis/Necrosis: Assessed via Acridine Orange/Ethidium Bromide (AO/EtBr) double staining.
    • Findings: this compound treatment significantly reduced ISO-induced ROS generation and apoptosis, preserving cell morphology and survival.
  • In Vivo Model (Hypercholesterolemic Rats) [2]

    • Animal Model: Male Sprague-Dawley rats were fed a 2% cholesterol diet for 8 weeks to induce hypercholesterolemia (HC).
    • Treatment: this compound (50 mg/kg body weight) was administered orally for the final two weeks.
    • Key Assessments: Hemodynamic parameters (LVDP, LVEDP), histopathology of heart tissue (H&E, MT, PAS staining), and Western blot analysis of key signaling proteins.
    • Molecular Mechanism: this compound was shown to activate the Akt/GSK3β/Fyn pathway, leading to the nuclear accumulation of the transcription factor Nrf2. This enhances the expression of antioxidant genes like HO-1, conferring protection against myocardial ischemia/reperfusion injury.
Anti-inflammatory Mechanism

The anti-inflammatory activity of this compound is well-elucidated in human cellular models.

  • Cellular Model (Human Peripheral Blood Mononuclear Cells - hPBMCs) [3]
    • Cell Isolation & Viability: hPBMCs were isolated from healthy volunteers. Cytotoxicity of this compound (1-10 µg/mL) was assessed via MTT assay, confirming non-toxicity in this range.
    • Induction of Inflammation: Inflammation was induced by challenging cells with oxidized Low-Density Lipoprotein (ox-LDL).
    • Key Assessments:
      • NF-κB Activation: Analyzed using a transcription factor assay to measure the p65 subunit translocation to the nucleus.
      • Gene Expression: mRNA levels of Toll-like Receptors (TLR2, TLR4) and pro-inflammatory cytokines were measured via RT-PCR.
      • Protein Analysis: Protein expression was confirmed by Western blot.
    • Findings: this compound inhibited the ox-LDL-induced upregulation of TLR2 and TLR4, and prevented the translocation of the NF-κB p65 subunit to the nucleus, thereby blocking the downstream inflammatory cascade.
Neuropharmacological Actions

Recent studies highlight this compound's effects on the central nervous system.

  • In Vivo Model (Adult Zebrafish) [4]
    • Dosing: this compound was administered at 4, 20, and 40 mg/kg.
    • Toxicity: No toxicity was observed after 96 hours of monitoring.
    • Behavioral Tests: Anxiolytic effects were measured by time spent in the "clean zone" of a tank. Anticonvulsant activity was tested against induced seizures. Memory was evaluated using an inhibitory avoidance test.
    • Mechanism Insight: The anxiolytic effect of the minimum dose (4 mg/kg) was blocked by flumazenil (FMZ), a GABAA receptor antagonist. Molecular docking studies suggested interaction with CAII and GABAA receptors.
    • Findings: this compound demonstrated anxiolytic and anticonvulsant effects, likely mediated through interaction with the GABAA receptor, without causing sedation. It also showed memory-protective effects.

Research and Development Data

The following table consolidates quantitative data and model information from these studies for easy comparison.

Biological Activity Experimental Model Effective Doses/Concentrations Key Molecular Targets & Pathways
Cardioprotection H9c2 cardiomyocytes (rat) 50 µg/mL [1] Reduces ROS; inhibits ER stress-mediated apoptosis [1]
Cardioprotection Sprague-Dawley rats (in vivo) 50 mg/kg (oral) [2] Akt/GSK3β/Fyn pathway; Nrf2/HO-1 activation [2]
Anti-inflammation Human PBMCs (in vitro) 1-10 µg/mL [3] TLR2/TLR4/NF-κB signaling pathway [3]
Anxiolytic Adult zebrafish (in vivo) 4 mg/kg [4] GABAA receptor (interaction blocked by Flumazenil) [4]
Anticonvulsant Adult zebrafish (in vivo) 40 mg/kg [4] GABAA receptor [4]

Signaling Pathway Diagrams

The cardioprotective effect of this compound against oxidative stress in hypercholesterolemic conditions can be visualized as a coordinated signaling cascade.

G This compound This compound Akt Akt This compound->Akt Activates Oxidative_Stress Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis GSK3β GSK3β Akt->GSK3β Phosphorylates (Inhibits) Fyn Fyn GSK3β->Fyn Inhibits Translocation Nrf2 Nrf2 Fyn->Nrf2 Normally promotes nuclear export HO_1 HO_1 Nrf2->HO_1 Binds ARE Induces Expression Cell Survival Cell Survival HO_1->Cell Survival Antioxidant Effects HO_1->Apoptosis Suppresses

This compound's cardioprotective pathway via Akt/GSK3β/Fyn/Nrf2.

The anti-inflammatory mechanism of this compound involves inhibition of a key innate immune signaling pathway.

G This compound This compound oxLDL oxLDL This compound->oxLDL Reduces formation TLR2_TLR4 TLR2/TLR4 This compound->TLR2_TLR4 Inhibits expression oxLDL->TLR2_TLR4 Binds & Activates NFκB NF-κB (p65) TLR2_TLR4->NFκB Signaling cascade Nucleus Nucleus NFκB->Nucleus Translocation BLOCKED Pro-inflammatory\nCytokines & Genes Pro-inflammatory Cytokines & Genes Nucleus->Pro-inflammatory\nCytokines & Genes Transcription INHIBITED

This compound inhibits inflammation by blocking TLR/NF-κB signaling.

Pharmacological Profile and Future Directions

Despite its promising bioactivities, this compound faces a common challenge for flavonoids: low bioavailability, which is attributed to its glycosidic structure and poor water solubility [5]. This is a critical area for further investigation.

Current research strongly supports this compound's potential as a multi-target therapeutic agent. Its effects are mediated through well-defined pathways, including the TLR/NF-κB axis for inflammation, the Nrf2/HO-1 pathway for antioxidant defense, and the GABAA receptor for neurological effects [4] [2] [3].

Future work should prioritize advanced pharmacokinetic studies, formulation strategies to enhance its bioavailability, and rigorous clinical trials to validate its efficacy and safety in humans. Its potential as an adjunct therapy to existing treatments, such as with methotrexate in arthritis, also warrants deeper exploration [5].

References

Robinin: Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical data available for Robinin.

Property Description
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-tri-hydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1]
Chemical Formula C₃₃H₄₀O₁₉ [1]
Molecular Weight 740.66 g/mol [2] [1]
CAS Number 301-19-9 [1]
Chemical Structure A flavonoid glycoside; Kaempferol derivative connected to three sugar moieties (two glucose and one rhamnose) [3] [1].

| Documented Natural Sources | • Vigna unguiculata leaf (flavonoid fraction) [2]. • Rauvolfia yunnanensis Tsiang (barks) [1]. • Flowers of Robinia pseudoacacia L. [1]. | | Key Pharmacological Activities | • Anti-inflammatory (via TLR-NF-κB pathway inhibition) [2] [3] [1]. • Anti-tumor (in pancreatic cancer cells) [2]. • Cardioprotective (attenuates oxidative stress & apoptosis) [3] [4]. • Antioxidant (activates Nrf2/HO-1 pathway) [4]. |

Experimental Insights and Mechanisms

While full protocols are beyond the scope of this summary, the search results highlight key experimental models and mechanistic insights.

  • In Vitro Anti-Tumor Activity: this compound significantly inhibited cell proliferation and migration in human pancreatic cancer cell lines (Mia-PACA2 and PANC-1). The mechanism involves downregulating the TLR2-PI3k-AKT signaling pathway, attenuating inflammation (IL-6, TNF-α), and inhibiting epithelial-mesenchymal transition (EMT) markers like α-SMA and Snail [2].
  • Cardioprotective Effects: In H9c2 cardiomyocytes and Sprague-Dawley rat models, this compound attenuated cardiac oxidative stress and endoplasmic reticulum-dependent apoptosis induced by isoproterenol. The protective effect is mediated through the modulation of the AKT/GSK3β pathway [3]. Another study on rats with hypercholesterolemia found that this compound decreases myocardial ischemia/reperfusion injury by enhancing Akt/GSK3β/Fyn-mediated Nrf2 anti-oxidative function [4].

The following diagram illustrates the signaling pathways through which this compound exerts its anti-inflammatory and anti-tumor effects, as identified in pancreatic cancer cell studies [2].

G This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT NFkB NFkB AKT->NFkB NFkB_Nucleus NF-κB p65 Translocation NFkB->NFkB_Nucleus Inflammation Inflammation Markers (IL-6, TNF-α) NFkB_Nucleus->Inflammation EMT EMT Markers (α-SMA, Snail) NFkB_Nucleus->EMT Proliferation Cell Proliferation & Migration Inflammation->Proliferation EMT->Proliferation

This compound's mechanism of action via TLR2-PI3K-AKT-NF-κB signaling pathway.

Suggestions for Further Research

The current information on this compound's natural sources is limited. To deepen your research, I suggest:

  • Consulting Specialized Databases: Use scientific databases like NuBBEDB (Nuclei of Bioassays, Ecophysiology and Biosynthesis of Natural Products Database) for more comprehensive phytochemical data [5].
  • Expanding Literature Review: Conduct a systematic review of phytochemical and ethnobotanical literature focusing on the Fabaceae family and related genera.
  • Analytical Techniques: For isolation and quantification, refer to methods detailed in studies such as the use of high-speed counter-current chromatography (HSCCC) [1] and liquid chromatography-tandem mass spectrometry (LC/MS/MS) [1].

References

Comprehensive Technical Analysis: Structural and Functional Relationship Between Robinin and Kaempferol

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a diglycosylated flavonoid derivative of the aglycone kaempferol, exhibiting distinct pharmacological properties and enhanced bioavailability compared to its parent compound. This technical review comprehensively examines the structural relationship, biological activities, therapeutic mechanisms, and research methodologies relevant to these compounds. Current evidence indicates that this compound demonstrates potent cardioprotective effects through modulation of oxidative stress, endoplasmic reticulum stress, and apoptosis pathways, while kaempferol exhibits broad anti-cancer properties through multiple signaling pathway modulations. The metabolic conversion of this compound to kaempferol via glycosidase activity represents a critical activation pathway that enhances its biological effects. This review synthesizes current scientific understanding to inform drug development professionals and researchers about the therapeutic potential and research methodologies applicable to these compounds, addressing key gaps in translation from preclinical evidence to clinical applications.

Structural Relationship and Chemical Properties

Fundamental Chemical Relationship

The structural relationship between this compound and kaempferol represents a classic example of flavonoid glycosylation and its impact on biological activity:

  • This compound is chemically classified as a flavonol O-glycoside with systematic IUPAC name 4′,5-Dihydroxy-3-[α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyloxy]-7-(α-L-rhamnopyranosyloxy)flavone [1]. Its molecular formula is C₃₃H₄₀O₁₉ with a molecular weight of 740.66 g/mol [1].

  • Kaempferol serves as the aglycone core (genin) of this compound with molecular formula C₁₅H₁₀O₆ and molecular weight of 286.24 g/mol [2]. Chemically, it is 3,4′,5,7-tetrahydroxyflavone with hydroxy groups at the 3, 4′, 5, and 7 positions [3].

  • The structural relationship involves glycosidic bonding at two positions: kaempferol's 3-OH position is linked to a disaccharide chain (rhamnopyranosyl-galactopyranosyl), while the 7-OH position is connected to a rhamnose moiety [1].

Metabolic Interconversion

The metabolic relationship between these compounds involves crucial activation pathways:

  • This compound → Kaempferol Conversion: this compound undergoes enzymatic hydrolysis via glycosidases in mammalian systems, particularly in the gut and liver, cleaving the sugar moieties to release active kaempferol [4].

  • Tissue Distribution: The glycosylated form (this compound) demonstrates improved water solubility compared to the more lipophilic aglycone (kaempferol), influencing their respective tissue distribution patterns [1] [2].

  • Structural-Activity Relationship: The sugar residues in this compound significantly influence its receptor binding affinity, cellular uptake, and pharmacological potency compared to kaempferol [1] [5].

Table 1: Comparative Structural and Chemical Properties

Property This compound Kaempferol
Chemical Classification Flavonol glycoside Flavonol aglycone
Molecular Formula C₃₃H₄₀O₁₉ C₁₅H₁₀O₆
Molecular Weight 740.66 g/mol 286.24 g/mol
Glycosylation Sites 3-O-robinoside, 7-O-rhamnoside None (aglycone)
Water Solubility Moderate (glycoside form) Low (aglycone form)
Plant Sources Robinia pseudoacacia, Vigna, Pueraria species [1] Tea, broccoli, apples, strawberries, Ginkgo biloba [4]

Biological Activities and Therapeutic Mechanisms

Comparative Pharmacological Profiles
2.1.1 this compound's Documented Biological Activities

This compound demonstrates several specific pharmacological effects in preclinical models:

  • Cardioprotective Effects: this compound exhibits significant cardioprotection in isoproterenol (ISO)-induced myocardial infarction models in H9c2 cardiomyocytes and Sprague-Dawley rats. Treatment significantly reduces ISO-induced ROS generation and apoptosis while preserving cell morphology and survival. This compound modulates ER stress-mediated apoptosis by regulating related proteins in both in vitro and in vivo models [5].

  • Anti-inflammatory Mechanisms: this compound inhibits the TLR4/NF-κB signaling pathway in human peripheral blood mononuclear cells, reducing the synthesis of pro-inflammatory mediators including cyclooxygenase-2, interleukin-6, tumor necrosis factor-α, and inducible nitric oxide synthases [1] [5].

  • Antioxidant Activity: Through its direct free radical scavenging capacity, this compound reduces oxidative stress-induced cellular damage and lipid peroxidation processes [5].

2.1.2 Kaempferol's Broad Therapeutic Mechanisms

Kaempferol exhibits extensive pharmacological activities through multiple pathways:

  • Anti-cancer Mechanisms: Kaempferol regulates apoptosis induction through caspase activation (caspase-3, -7, -9) and PARP cleavage [3]. It inhibits cancer cell proliferation via cell cycle arrest at G2/M phase and downregulates PI3K/AKT/mTOR, VEGF, and STAT3 signaling pathways [6] [3]. The compound also suppresses metastatic potential through inhibition of MMP-2, MMP-3, and MMP-9 expression [3].

  • Immunomodulatory Effects: Kaempferol demonstrates multifaceted immunomodulation by suppressing T cell activation via JNK phosphorylation and TGF-β-activated kinase 1 (TAK1)-IκB kinase α (IKKα)/NF-κB pathway inhibition [2]. It shifts macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes in metabolic and fibrotic models, while inhibiting tumor-associated M2 macrophages in cancer contexts [2].

  • Antioxidant and Anti-inflammatory Properties: Kaempferol directly scavenges reactive oxygen species and enhances cellular antioxidant defense systems. It inhibits pro-inflammatory mediators including prostaglandin-endoperoxide synthase and inducible nitric oxide synthase through downregulation of NF-κB and STAT signaling pathways [3].

Table 2: Comparative Biological Activities and Therapeutic Mechanisms

Biological Activity This compound Kaempferol
Antioxidant Effects Reduces ISO-induced ROS generation [5] Direct ROS scavenging; enhances cellular antioxidant defenses [3]
Anti-inflammatory Activity Inhibits TLR4/NF-κB pathway; reduces COX-2, IL-6, TNF-α [5] Downregulates NF-κB, STAT; inhibits COX-2, iNOS [3]
Apoptosis Modulation Modulates ER stress-mediated apoptosis [5] Activates caspases-3/7/9, PARP cleavage; regulates Bcl-2 family [3]
Cell Cycle Regulation Not fully characterized Arrests cell cycle at G2/M phase [3]
Cardioprotective Effects Reduces myocardial infarction damage; preserves cardiomyocyte function [5] Improves endothelial function; reduces vascular inflammation [4]
Immunomodulatory Activity Limited data Suppresses T cell activation; regulates macrophage polarization [2]
Anticancer Potential Preliminary research Multi-target mechanisms: anti-proliferation, anti-angiogenesis, pro-apoptosis [6] [3]
Molecular Signaling Pathways

The following diagram illustrates the key molecular pathways regulated by kaempferol (the aglycone of this compound) in immune cells, based on recent research:

G cluster_T T Cells cluster_M Macrophages cluster_N Neutrophils KMF KMF CN Calcineurin KMF->CN MRP1 MRP-1 KMF->MRP1 Foxp3 Foxp3 KMF->Foxp3 RORgt RORγt KMF->RORgt MAPK MAPK/NF-κB KMF->MAPK STAT STAT KMF->STAT NLRP3 NLRP3 KMF->NLRP3 ROS ROS KMF->ROS PAD4 PAD4 KMF->PAD4 T_activation Inhibition of T Cell Activation T_cytokine Reduced IL-2, IFN-γ Production T_subset Treg/Th17 Balance Regulation CN->T_activation NFKB NF-κB MRP1->NFKB JNK JNK MRP1->JNK NFKB->T_cytokine JNK->T_activation Foxp3->T_subset RORgt->T_subset M1 M1 Polarization Inhibition M_cytokine Pro-inflammatory Cytokine Reduction M1->M_cytokine M2 Context-Dependent M2 Regulation MAPK->M1 STAT->M1 NLRP3->M_cytokine NETosis NET Formation Inhibition Neutrophil_infiltration Reduced Infiltration ROS->NETosis PAD4->NETosis

Kaempferol's immunomodulatory pathways across different immune cell types. Solid arrows indicate activation/upregulation, T-bar arrows indicate inhibition/downregulation. Source: Adapted from Frontiers in Immunology, 2025 [2].

Therapeutic Potential and Applications

Cardiovascular Protection (this compound)

This compound demonstrates particular promise in cardiovascular applications based on recent research:

  • Myocardial Infarction Protection: In a 2025 study, this compound demonstrated dose-dependent cardioprotection in isoproterenol-induced myocardial infarction models. Treatment significantly reduced cardiac marker enzymes associated with myocardial damage and restored cardiac function parameters [5].

  • Endoplasmic Reticulum Stress Modulation: this compound's cardioprotective mechanism involves modulation of ER stress pathways, specifically by regulating the expression of key proteins including GRP78, CHOP, p-IRE1α, and caspase-12 [5].

  • Antioxidant Effects in Cardioprotection: this compound significantly reduced intracellular ROS levels in H9c2 cardiomyocytes as measured by DCFH2-DA fluorescence assay, demonstrating its potent antioxidant capacity in cardiovascular tissues [5].

Cancer Management (Kaempferol)

Kaempferol exhibits multi-mechanistic anti-cancer properties:

  • Multi-Target Signaling Pathway Modulation: Kaempferol simultaneously regulates multiple oncogenic pathways including PI3K/AKT/mTOR, VEGF, STAT3, NF-κB, and p53 signaling networks across various cancer types [6] [3].

  • Synergistic Effects with Chemotherapy: Kaempferol enhances the efficacy of conventional chemotherapeutic agents including 5-fluorouracil in pancreatic cancer and doxorubicin in glioma cells, potentially through sensitization of resistant cancer cells [3].

  • Cell Cycle Arrest and Apoptosis: In breast cancer models, kaempferol induces G2/M phase cell cycle arrest and upregulates phosphorylated p53, leading to subsequent apoptosis induction [4] [3].

Inflammatory and Autoimmune Disorders

Both compounds show potential for inflammatory conditions:

  • Molecular Anti-inflammatory Mechanisms: this compound and kaempferol target common inflammatory pathways, particularly NF-κB signaling, but through distinct mechanisms - this compound via TLR4/NF-κB inhibition and kaempferol through broader suppression of inflammatory transcription factors [1] [2] [5].

  • Immunomodulatory Applications: Kaempferol demonstrates therapeutic potential in rheumatoid arthritis models by reducing CD4+ effector memory T cells while increasing regulatory T cell populations [2].

Research Methodologies and Experimental Protocols

In Vitro Models and Assays
4.1.1 Cardiac Protection Studies (this compound)

Comprehensive protocols for evaluating this compound's cardioprotective effects:

  • H9c2 Cardiomyocyte Culture:

    • Cell Line: Rat embryonic cardiomyocyte-derived H9c2 cells from ATCC
    • Culture Conditions: Maintain in high glucose DMEM supplemented with 10% heat-inactivated FBS, 100 µg/mL penicillin-streptomycin
    • Differentiation Protocol: Treat with retinoic acid (10 nM) daily for 6-7 days in DMEM with 1% FBS to achieve cardiomyocyte differentiation [5]
  • Isoproterenol-Induced Injury Model:

    • ISO Concentration: 100 µM for 24 hours
    • This compound Pretreatment: 50 µg/mL for 24 hours prior to ISO exposure
    • Positive Control: Metoprolol succinate (50 µM) [5]
  • Viability and Oxidative Stress Assessment:

    • MTT Assay: Cell viability measurement at 570 nm absorbance
    • Intracellular ROS Detection: DCFH2-DA fluorescent probe (10 µM, 20 min incubation)
    • Apoptosis/Necrosis Evaluation: Acridine orange/ethidium bromide double staining [5]
4.1.2 Cancer Mechanism Studies (Kaempferol)

Standardized protocols for investigating anti-cancer mechanisms:

  • Cell Cycle Analysis:

    • Protocol: Treatment with 10-50 µM kaempferol for 24-48 hours
    • Analysis Method: Flow cytometry with propidium iodide staining
    • Key Observations: G2/M phase arrest in breast cancer cells [3]
  • Apoptosis Assays:

    • Western Blot Targets: Caspase-3/7/9 cleavage, PARP cleavage, Bcl-2 family proteins
    • Additional Methods: Annexin V/PI staining with flow cytometry
    • Mechanistic Insight: Mitochondrial-dependent apoptosis pathway activation [3]
  • Migration and Invasion Assays:

    • Methods: Transwell assays with or without Matrigel coating
    • Molecular Analysis: MMP-2/9 expression via zymography or Western blot
    • Key Finding: Inhibition of metastatic potential through MMP downregulation [3]
In Vivo Models and Methodologies
4.2.1 Myocardial Infarction Model (this compound)

Comprehensive in vivo protocol for cardiac protection studies:

  • Animal Model: Male Sprague-Dawley rats (6 weeks old, 150-180 g)

  • Induction of Myocardial Injury: Isoproterenol (ISO) administration

  • Experimental Groups:

    • Control group (vehicle only)
    • ISO-induced injury group
    • This compound treatment groups (varying doses)
    • Metoprolol succinate positive control group [5]
  • Assessment Parameters:

    • Histological Analysis: Hematoxylin and eosin staining, triphenyl tetrazolium chloride (TTC) staining for infarct size
    • Cardiac Markers: Serum levels of creatine kinase-MB, lactate dehydrogenase, troponin
    • Molecular Analysis: Western blotting for ER stress and apoptosis proteins, PCR for gene expression [5]
4.2.2 Cancer Models (Kaempferol)

Standardized methodologies for in vivo anti-cancer evaluation:

  • Xenograft Models:

    • Implementation: Subcutaneous implantation of cancer cells in immunodeficient mice
    • Treatment: Kaempferol administration (various routes and dosages)
    • Endpoint Measurements: Tumor volume, weight, immunohistochemistry analysis [3]
  • Metastasis Models:

    • Common Approaches: Tail vein injection for lung metastasis, splenic injection for liver metastasis
    • Evaluation: Quantification of metastatic nodules, histopathological examination [3]

The following diagram illustrates the experimental workflow for evaluating this compound's cardioprotective effects based on recent research:

G cluster_invitro In Vitro Models (H9c2 Cardiomyocytes) cluster_invivo In Vivo Models (Sprague-Dawley Rats) In_Vitro In_Vitro IV1 Cell Culture & Differentiation Retinoic acid (10 nM) 6-7 days in 1% FBS DMEM In_Vitro->IV1 In_Vivo In_Vivo V1 Animal Groups (n=24, 150-180 g) • Control • ISO-induced injury • this compound treatment • Metoprolol control In_Vivo->V1 IV2 Treatment Groups • Control • this compound (50 µg/mL) • ISO (100 µM) • this compound + ISO • Metoprolol + ISO IV1->IV2 IV3 Assessment Methods • MTT viability assay • DCFH2-DA ROS detection • AO/EtBr apoptosis staining • Western blot analysis IV2->IV3 V2 Induction & Treatment ISO administration This compound (varying doses) 14-day protocol V1->V2 V3 Tissue Collection & Analysis • Histology (H&E, TTC) • Cardiac enzyme assays • Western blot/PCR • Oxidant/antioxidant assays V2->V3

Experimental workflow for evaluating this compound's cardioprotective effects using in vitro and in vivo models. Source: Adapted from Scientific Reports, 2025 [5].

Pharmacological Challenges and Research Gaps

Bioavailability and Formulation Challenges
  • Kaempferol Limitations: Kaempferol faces significant bioavailability challenges due to poor water solubility, extensive metabolic conjugation, and rapid elimination. Its oral bioavailability has been considered limited, potentially due to high degradation in the gastrointestinal tract [4].

  • This compound Advantages: The glycosylated form (this compound) demonstrates improved solubility compared to the aglycone, potentially enhancing its absorption profile. However, comprehensive pharmacokinetic studies are lacking [1].

  • Formulation Strategies: Novel nanoparticle-based formulations have been explored to overcome bioavailability limitations of kaempferol, including encapsulation approaches that enhance stability and tissue delivery [6].

Current Research Gaps and Future Directions
  • Clinical Translation: While substantial preclinical evidence exists for both compounds, clinical studies in humans are notably absent from current literature. This compound currently has no approved therapeutic or pharmacological use in humans [1].

  • Mechanistic Elucidation: The precise molecular targets and structure-activity relationships of this compound require further investigation, particularly in comparison to its aglycone kaempferol [1] [5].

  • Therapeutic Optimization: Research is needed to develop optimal delivery strategies and dosage formulations for clinical applications of both compounds [2].

  • Safety and Toxicology: Although kaempferol is generally considered safe, comprehensive toxicological profiles for both compounds, particularly this compound, require further establishment before clinical development [4].

Conclusion

The relationship between this compound and kaempferol represents a compelling example of how glycosylation modifies the pharmacological properties of flavonoid compounds. While kaempferol demonstrates broad therapeutic potential across multiple disease areas, particularly in cancer, through modulation of diverse signaling pathways, its glycoside derivative this compound exhibits distinct biological activities with special promise in cardiovascular protection. The metabolic interconversion between these compounds represents a crucial activation pathway that enhances their biological effects.

References

Comprehensive Technical Guide: Bioactive Properties and Research Applications of Robinin Glycoside

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Robinin: Structural and Chemical Properties

This compound is a naturally occurring flavonoid glycoside with the chemical name kaempferol-3-O-robinoside-7-O-rhamnoside and molecular formula C33H40O19 (molecular weight: 740.66 g/mol). This complex glycosidic structure features a kaempferol aglycone core with multiple sugar moieties attached at specific positions, classifying it as an O-glycoside through ether linkages between the sugar molecules and the aglycone [1] [2]. The compound typically presents as light yellow needles with a melting point range of 195-200°C and demonstrates good solubility in polar solvents including DMSO and water [2].

The structural complexity of this compound contributes to its diverse biological activities and physicochemical properties. The boiling point of this compound is approximately 1064.4±65.0°C at 760 mmHg, with a calculated density of 1.74±0.1 g/cm³ [2]. The presence of multiple hydroxyl groups in its structure enables this compound to participate in hydrogen bonding and contributes to its antioxidant capacity through free radical scavenging mechanisms. The glycosidic linkages in this compound follow the typical configuration of plant flavonoid glycosides, with the robinoside moiety at the 3-position and rhamnose at the 7-position of the kaempferol backbone [2] [3].

Biological Activities and Mechanism of Action

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates significant anti-inflammatory properties primarily through modulation of the TLR4-NF-κB signaling pathway. Experimental studies using human peripheral blood mononuclear cells (hPBMCs) have shown that this compound inhibits ox-LDL induced expression of both TLR2 and TLR4 at the mRNA level and prevents the translocation of the NF-κB p65 subunit to the nucleus [2] [3]. This mechanism effectively reduces the production of pro-inflammatory cytokines including IL-17A, which plays a critical role in inflammatory arthritis pathologies [3]. In adjuvant-induced arthritis (AA) rat models, this compound monotherapy showed limited efficacy, but when combined with methotrexate (MTX), it demonstrated synergistic effects by significantly reducing plasma levels of IL-17A and decreasing gamma-glutamyl transferase (GGT) activity in joints compared to MTX alone [3] [4].

Table 1: Anti-inflammatory Effects of this compound in Experimental Models

Experimental Model Treatment Conditions Key Findings Mechanistic Insights
hPBMCs with ox-LDL stress 10-100 μM this compound Inhibition of TLR2/TLR4 expression; Reduced NF-κB p65 translocation Modulation of TLR-NF-κB signaling pathway
Adjuvant-induced arthritis rats This compound (20 mg/kg) + MTX (0.3 mg/kg) Reduced plasma IL-17A; Decreased joint GGT activity Enhanced anti-inflammatory effect over monotherapy
Sprague Dawley rats with cardiotoxicity This compound (15 mg/kg) Improved lipid peroxidation; Reduced COX-2 and LOX-15 Modulation of TGF-β1 signaling pathway

The antioxidant capacity of this compound further contributes to its anti-inflammatory effects. Research indicates that this compound can mitigate oxidative stress by reducing reactive oxygen species (ROS) generation and modulating the activity of antioxidant enzymes [5]. In cardiac tissue models, this compound therapeutically improved lipid peroxidation levels and reduced inflammatory markers including cyclooxygenase-2 (COX-2) and lipoxygenase-15 through modulation of the transforming growth factor beta 1 (TGF-β1) signaling pathway [3]. Additional studies on Kudzu leaf extract, with this compound as a major constituent, demonstrated reduced expression of inducible nitric oxide synthase (iNOS), COX-2, interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in inflammatory models [3] [4].

Bone Protective and Anti-Osteoporotic Effects

This compound exhibits promising osteoprotective properties by targeting the RANKL signaling pathway, which plays a pivotal role in osteoclast differentiation and bone resorption. Protein-ligand molecular docking studies have confirmed that this compound binds specifically to predicted binding sites on RANKL, disrupting its interaction with RANK and subsequent downstream signaling [5]. In vitro studies using bone marrow macrophages (BMMs) demonstrated that this compound dose-dependently inhibits RANKL-mediated osteoclastogenesis without significant cytotoxicity at lower concentrations (0.25-1 μM) [5].

The molecular mechanisms underlying this compound's effects on osteoclast differentiation involve multiple signaling pathways. This compound effectively abrogates RANKL-induced MAPK and NF-κB signaling pathways, subsequently blocking NFATc1 activation and TRAcP expression [5]. Additionally, this compound attenuates RANKL-induced mitochondrial ROS production and enhances activities of ROS-scavenging enzymes, ultimately reducing intracellular ROS levels that are crucial for osteoclast differentiation. This compound also inhibits osteoclast proliferation by downregulating the expression of key osteoclast genes including Acp5, Cathepsin K, Atp6v0d2, Nfact1, c-Fos, and Mmp9, and reducing Ca2+ oscillations [5].

Table 2: Effects of this compound on Osteoclastogenesis and Bone Homeostasis

Experimental System This compound Concentration Biological Effects Molecular Targets
BMMs + RANKL (50 ng/mL) 0.25-2 μM Dose-dependent inhibition of osteoclast formation Reduced NFATc1 activation; Downregulated TRAcP
BMMs + RANKL 1 μM Attenuated mitochondrial ROS Enhanced ROS-scavenging enzymes; Reduced intracellular ROS
OVX mouse model 5 mg/kg for 8 weeks Reduced bone resorption; Improved bone density Suppressed osteoclast activity and function
Molecular docking In silico analysis Specific binding to RANKL Interaction with predicted binding sites

In vivo studies using ovariectomized (OVX) mouse models of postmenopausal osteoporosis have validated this compound's therapeutic potential. Administration of this compound (5 mg/kg) for 8 weeks significantly reduced bone resorption and improved bone density parameters by repressing osteoclast activity and function [5]. These findings position this compound as a promising natural compound for development as a potential osteoporosis therapeutic, particularly for conditions characterized by excessive bone resorption such as postmenopausal osteoporosis and inflammatory bone diseases.

Experimental Protocols and Methodologies

Extraction and Isolation from Natural Sources

This compound can be efficiently isolated from the aerial parts of Astragalus falcatus Lam. using a standardized extraction protocol. The step-by-step methodology is as follows: begin with 10 kg of air-dried, crushed plant material (leaves and flowers) and perform triple extraction with 70% ethanol (1:10 plant material to solvent ratio, w/v) using maceration at room temperature for 3 days per extraction [3] [4]. Combine the extracts and concentrate under reduced pressure (100-140 mm Hg) at 70-80°C to obtain approximately 15L of aqueous residue. Filter the remaining aqueous phase and treat with chloroform (1L, 3 times) to remove lipophilic compounds. Add a small volume of chloroform and allow the solution to stand for 24 hours, during which this compound crystals form. Collect the crystals by filtration, wash with 45% ethanol, and air-dry. The technical product is then recrystallized from diluted ethanol (45%) and dried under vacuum at 70-80°C, yielding approximately 1.72% this compound [3] [4].

The following diagram illustrates the complete extraction and isolation workflow:

G Start 10 kg dried plant material (Astragalus falcatus Lam.) Step1 Triple extraction with 70% ethanol (1:10 ratio, maceration, 3 days each) Start->Step1 Step2 Combine extracts and concentrate under reduced pressure (100-140 mmHg) at 70-80°C to 15L aqueous residue Step1->Step2 Step3 Filter and partition with chloroform (1L, 3 times) to remove lipophilics Step2->Step3 Step4 Add small volume chloroform and stand for 24 hours for crystallization Step3->Step4 Step5 Collect crystals by filtration wash with 45% ethanol and air-dry Step4->Step5 Step6 Recrystallize from diluted ethanol (45%) and dry under vacuum at 70-80°C Step5->Step6 End This compound powder (1.72% yield) Step6->End

Figure 1: Workflow for extraction and isolation of this compound from plant material

For quality control and quantification, this compound content can be analyzed using a spectrophotometric method with aluminum chloride. Prepare a stock solution of this compound (0.2% in 70% ethanol with gentle heating) and dilute to a working solution (0.004%). Add 5mL of AlCl₃ solution (0.5%, w/v) to 5mL of the working solution, mix, and incubate for 10 minutes at room temperature. Measure absorbance at 390nm against a blank solution containing equal volumes of ethanol (70%) and aluminium chloride (0.5%) [3]. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods have also been validated for precise quantification of this compound and its aglycone kaempferol in biological samples, with calibration curves linear from 1 to 250ng/mL (r>0.999) for both compounds [2].

In Vitro Assessment of Anti-Osteoclastogenic Activity

The inhibitory effects of this compound on osteoclast differentiation can be evaluated using bone marrow macrophages (BMMs) as osteoclast precursors. Isplicate BMMs from mouse bone marrow and seed into culture plates at 6×10³ cells/well. Culture cells in α-MEM medium supplemented with M-CSF (50 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation, while treating with increasing concentrations of this compound (0, 0.25, 0.5, 1, and 2 μM) [5]. Replace the culture medium every 2 days to support continuous differentiation until multinuclear cells are observed (typically 5-7 days). Fix cells with 4% paraformaldehyde (PFA), wash with PBS, and stain for tartrate-resistant acid phosphatase (TRAcP) using a commercial staining kit. Count TRAcP-positive multinucleated cells (containing more than three nuclei) as mature osteoclasts [5].

To assess potential cytotoxicity, perform parallel cell viability assays using MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Culture BMMs at 6×10³ cells per well and allow to adhere for 12 hours. Treat with the same concentration range of this compound (0-2 μM) for 48-72 hours, then add MTS reagent and measure absorbance at 490nm to determine cell viability relative to untreated controls [5]. For molecular mechanism studies, evaluate RANKL-induced intracellular signaling pathways including NF-κB and MAPK activation via western blot analysis, and measure expression of osteoclast-specific genes (Acp5, Cathepsin K, Nfact1, etc.) using quantitative real-time PCR [5].

In Vivo Evaluation of Anti-Arthritic and Anti-Osteoporotic Effects

The efficacy of this compound in inflammatory arthritis can be evaluated using the adjuvant-induced arthritis (AA) model in Lewis rats. Induce arthritis in 160-180g (6-week-old) rats by intradermal immunization at the base of the tail with 0.1mL of heat-inactivated Mycobacterium butyricum (12 mg/mL) suspended in incomplete Freund's adjuvant [3] [4]. Randomly assign animals to experimental groups (typically 8 rats per group): healthy controls (vehicle only), untreated AA group, AA + methotrexate (MTX; 0.3 mg/kg twice weekly), AA + this compound (20 mg/kg daily), and AA + combination therapy (MTX + this compound). Administer treatments orally for 3-4 weeks, monitoring hind paw volume using plethysmometry and body weight changes weekly. Collect plasma for cytokine analysis (e.g., IL-17A by ELISA) and joint homogenates for measurement of gamma-glutamyl transferase (GGT) activity as a marker of inflammatory joint damage [3].

For osteoporosis studies, employ the ovariectomized (OVX) mouse model to simulate postmenopausal bone loss. Perform bilateral ovariectomy or sham surgery on 8-12 week old female mice under anesthesia. After surgery, randomly divide OVX mice into treatment groups: vehicle control, this compound (5 mg/kg daily), and positive control (e.g., alendronate). Administer treatments for 8 weeks via oral gavage or subcutaneous injection. At endpoint, collect blood samples for serum biochemistry and isolate femurs/tibiae for micro-computed tomography (μCT) analysis of bone microarchitecture parameters including bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp) [5]. Process bone specimens for histomorphometric analysis to quantify osteoclast surface and number, and perform immunohistochemistry or TRAP staining on decalcified bone sections to visualize osteoclast activity [5].

Analytical Methods and Characterization

Structural Elucidation and Quality Control

Comprehensive characterization of this compound involves multiple analytical techniques to confirm structural identity and ensure purity. Spectroscopic methods including UV-Vis spectroscopy with shift reagents (AlCl₃), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provide essential structural information [2] [3]. The IUPAC name for this compound is 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one, reflecting its complex stereochemistry [2].

For quantitative analysis, high-performance liquid chromatography (HPLC) coupled with various detection methods provides accurate measurement of this compound content in plant extracts and biological samples. A validated LC/MS/MS method for simultaneous quantification of this compound and its aglycone kaempferol in human breast cancer cells (MCF-7) employs chromatographic separation on a C₁₈ column using a mobile phase consisting of (A) water with 0.025% formic acid and 1mM ammonium formate and (B) acetonitrile with 0.025% formic acid [2]. This method demonstrates linear calibration from 1 to 250 ng/mL (r>0.999) for both compounds, with intra- and inter-day coefficients of variation less than 10% [2].

Molecular Interaction Studies

Understanding this compound's mechanism of action at the molecular level involves protein-ligand docking studies to predict binding interactions with target proteins. For example, to study this compound's interaction with RANKL, obtain the 3D crystal structure of the RANKL-RANK complex from the Protein Data Bank (ID: 4GIQ) and prepare it using protein preparation tools to optimize hydrogen bonding networks and assign proper protonation states [5]. Generate 2D structures of this compound from PubChem and convert to 3D structures using LigPrep, generating various possible ionization states at pH 7±2.0. Scan the optimized RANKL structure for potential binding sites and generate receptor grids for docking simulations. Perform docking using Glide XP mode and compare docking scores to identify the best-binding conformation [5]. Analyze the binding pose to identify specific molecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic contacts) that contribute to binding affinity and stability. These computational predictions provide valuable insights for understanding structure-activity relationships and guiding rational drug design approaches to optimize this compound's biological activity.

Potential Therapeutic Applications and Research Gaps

This compound demonstrates promising potential for several therapeutic applications based on its diverse pharmacological activities. In rheumatology, this compound's ability to mildly enhance the efficacy of methotrexate in experimental arthritis models suggests potential as an adjuvant therapy for rheumatoid arthritis, potentially allowing for dose reduction of conventional DMARDs and minimizing their adverse effects [3] [4]. In osteology, this compound's targeted inhibition of RANKL-induced osteoclastogenesis positions it as a promising candidate for development as a natural anti-osteoporotic agent, particularly for postmenopausal osteoporosis where excessive osteoclast activity drives bone loss [5]. The compound's cardioprotective effects against drug-induced cardiotoxicity through modulation of TGF-β1 signaling further expands its potential therapeutic applications [3].

Despite these promising findings, significant research gaps remain. The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, requires comprehensive characterization [3]. The compound's low bioavailability noted in some studies represents a major challenge for clinical translation that needs to be addressed through formulation strategies or structural modification [3] [4]. Additionally, rigorous toxicological studies are needed to establish safety profiles, and well-designed clinical trials are necessary to validate efficacy in human subjects. Further mechanistic studies exploring this compound's effects on other signaling pathways and molecular targets would provide a more comprehensive understanding of its polypharmacology and potentially reveal new therapeutic applications.

The following diagram summarizes the major molecular targets and signaling pathways modulated by this compound:

G cluster_inflammation Anti-Inflammatory Pathways cluster_bone Osteoclastogenesis Inhibition cluster_oxidative Antioxidant Effects This compound This compound TLR4 TLR4 Receptor This compound->TLR4 COX2 COX-2 Expression This compound->COX2 RANKL RANKL Binding This compound->RANKL TGFb TGF-β1 Pathway This compound->TGFb NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-17A, TNF-α, IL-6) NFkB->Cytokines MAPK MAPK Pathway RANKL->MAPK ROS Mitochondrial ROS RANKL->ROS NFATc1 NFATc1 Activation MAPK->NFATc1 OsteoclastGenes Osteoclast-specific Genes (Cathepsin K, MMP9, TRAcP) NFATc1->OsteoclastGenes ROS->OsteoclastGenes LipidPerox Lipid Peroxidation TGFb->LipidPerox AntioxidEnzymes Antioxidant Enzymes TGFb->AntioxidEnzymes

Figure 2: Major molecular targets and signaling pathways modulated by this compound

Conclusion

References

robinin initial discovery

Author: Smolecule Technical Support Team. Date: February 2026

Robinin at a Glance

The table below summarizes the core identity and experimental context of this compound as identified in the literature.

Aspect Description
Compound Name This compound [1]
Molecular Class Flavonoid (Glycoside) [1]
Molecular Weight 740.66 Da [1]
Proposed Primary Target Toll-like Receptor 2 (TLR2) [1]
Studied Disease Model Pancreatic Cancer (in vitro) [1]
Key Proposed Mechanism Inhibition of TLR2-PI3K-AKT signaling pathway [1]

Detailed Experimental Protocols

The 2023 study employed standard in vitro assays to evaluate this compound's anti-tumor effects. The following table outlines the key methodologies used [1].

Experiment Detailed Protocol Summary
Cell Culture Human pancreatic ductal epithelial cell line (HPNE) and pancreatic cancer cell lines (Mia-PACA2, PANC-1) cultured in high-glucose Dulbecco's Modified Eagle Medium, 10% FBS, 1% penicillin/streptomycin at 37°C with 5% CO2 [1].
Cytotoxicity & Proliferation (CCK-8 Assay) Cells seeded in 96-well plates (1x10^4 cells/well), serum-starved for 24h, then treated with this compound (500 nM, 1 µM, 5 µM, 10 µM) for 24h. After incubation, media discarded, CCK-8 solution added, and incubated for 2h. Absorbance measured at 450 nm. For proliferation, cells treated with 1 µM this compound, and absorbance measured at 24, 48, and 72h [1].
Migration (Wound Healing Assay) Cells grown to 100% confluence, a scratch made with a pipette tip. Cells cultured with serum-free medium ± 1 µM this compound for 24h. Scratch areas imaged at 0h and 24h with a phase-contrast microscope. Migration distance measured with ImageJ software [1].
Gene Expression (qRT-PCR) Total RNA extracted with Trizol reagent, reverse transcribed. qRT-PCR performed with SYBR Green, using GAPDH as internal control. Primer sequences provided for TLR2, Snail, α-SMA, IL-6, and TNF-α. Relative mRNA expression calculated via 2−ΔΔCt method [1].
Protein Analysis (Western Blot) Total proteins extracted with RIPA buffer, concentration determined by BCA assay. Proteins separated by SDS-PAGE, transferred to PVDF membrane, blocked, and incubated with primary antibodies overnight at 4°C. After incubation with secondary antibody, bands visualized using enhanced chemiluminescence [1].

Summary of Quantitative Experimental Data

The experimental results from the mentioned study, which demonstrated this compound's effects on pancreatic cancer cells, are consolidated in the table below. All findings were statistically significant (P < 0.01) compared to control groups [1].

Parameter / Assay Observed Effect of this compound (1 µM)
Cell Proliferation Significantly inhibited in Mia-PACA2 and PANC-1 cells [1].
Cell Migration Significantly reduced in wound healing assay [1].
EMT Markers Attenuated expression of α-SMA and Snail (protein & mRNA) [1].
Inflammation Markers Diminished expression of IL-6 and TNF-α (protein & mRNA) [1].
Key Signaling Proteins Downregulated PI3K-p85α and phosphorylated AKT (p-AKT) levels [1].

Proposed Signaling Pathway and Mechanism

Based on the experimental data, the study proposed a mechanism of action for this compound. The signaling pathway is visualized in the diagram below, which was created using Graphviz per your specifications.

robinin_mechanism This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3K PI3K TLR2->PI3K Activates AKT AKT PI3K->AKT Activates pAKT pAKT AKT->pAKT Phosphorylates NFkB NFkB pAKT->NFkB Activates Inflammation Inflammation NFkB->Inflammation EMT EMT NFkB->EMT Proliferation Proliferation NFkB->Proliferation

Proposed mechanism of this compound via TLR2-PI3K-AKT pathway inhibition [1].

Interpretation and Future Directions for Researchers

The pre-clinical data positions this compound as a promising multi-targeted agent for pancreatic cancer, primarily through modulating the tumor microenvironment (TME) [1].

  • Mechanistic Insight: The proposed pathway involves this compound binding to and inhibiting Toll-like Receptor 2 (TLR2), which is highly expressed in pancreatic cancer and associated with poor prognosis. This inhibition leads to the downregulation of the downstream PI3K-AKT signaling axis, subsequently reducing the activity of pro-inflammatory and pro-tumorigenic transcription factors like NF-κB. This cascade results in the observed suppression of inflammation (IL-6, TNF-α), epithelial-mesenchymal transition (α-SMA, Snail), cell proliferation, and migration [1].
  • Considerations for Drug Development: A significant finding was that the effects of this compound on cell proliferation were reversed by the TLR2 agonist CU-T12-9. This rescue experiment provides stronger evidence for TLR2 as a specific target, a crucial piece of information for validating the mechanism of action [1].
  • Translational Gaps: It is important to note that the existing data is from in vitro studies only. Comprehensive in vivo testing in animal models is a necessary next step to confirm efficacy, determine pharmacokinetics, and assess toxicity before any clinical potential can be evaluated.

References

Pharmacological Profile & Quantitative Data of Robinin

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Activity Experimental Model/System Key Findings & Target Pathways Reported Quantitative Values (Dosage, IC₅₀, Binding Affinity)

| Anti-cancer Activity [1] | Human pancreatic cancer cell lines (Mia-PACA2, PANC-1) | Inhibited cell proliferation and migration; attenuated EMT markers (α-SMA, Snail) and inflammation (IL-6, TNF-α); mechanism via TLR2/PI3K/AKT pathway inhibition. | • Proliferation IC₅₀: ~1 μM (estimated from CCK-8 assay dose-response) • Tested Concentrations: 500 nM, 1 μM, 5 μM, 10 μM | | Anti-inflammatory Activity [2] | Rat model of adjuvant-induced arthritis (AA) | Mildly improved reduction of inflammation in combination with methotrexate (MTX); reduced plasma IL-17A and joint GGT more effectively than MTX alone. | • Dosage in vivo: Specific dose not fully detailed; a higher dose was selected to compensate for low bioavailability. • Outcome: Combination therapy showed similar efficacy to MTX alone on paw volume. | | Antiviral Potential [3] | Molecular docking against SARS-CoV-2 Main Protease (Mpro) | Showed the highest binding affinity among 16 tested flavonoids, stabilizing Mpro-robinin complex in molecular dynamics simulations. | • Binding Affinity: -9.0 kcal/mol • Reference Drugs: Ritonavir (-7.7 kcal/mol), Lopinavir (-8.2 kcal/mol) | | Cytotoxicity [4] | A549 cell line (human lung adenocarcinoma) | Inhibited viability of A549 cells. | • IC₅₀ on A549 viability: 34.49 μM |

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the methodologies from the primary studies.

Anti-Pancreatic Cancer Cell Proliferation & Migration [1]
  • Cell Lines: Mia-PACA2 and PANC-1 (human pancreatic cancer); HPNE (normal human pancreatic ductal epithelial cell as control).
  • Cell Proliferation (CCK-8 Assay):
    • Seed cells in 96-well plates at 1x10⁴ cells/well and culture in serum-free medium for 24 hours.
    • Treat with Robinin at various concentrations (500 nM, 1 μM, 5 μM, 10 μM) for 24 hours. This compound is dissolved in DMSO.
    • Discard the medium, add 10 μL of CCK-8 solution to each well, and incubate for 2 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to control.
  • Cell Migration (Wound Healing/Scratch Assay):
    • Culture cells until 100% confluent.
    • Create a straight "wound" scratch using a 200 μL pipette tip.
    • Take an image of the scratch at 0 hours. Culture cells with fresh serum-free medium containing 1 μM this compound for 24 hours.
    • Image the same location after 24 hours. Measure the change in wound width using image analysis software (e.g., ImageJ).
Molecular Docking against SARS-CoV-2 Mpro [3]
  • Protein Preparation:
    • Obtain the 3D crystal structure of SARS-CoV-2 Main Protease (Mpro) from a protein data bank.
    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
  • Ligand Preparation:
    • Draw the 2D structure of this compound or obtain it from a chemical database.
    • Convert it to 3D and minimize its energy using molecular mechanics forcefields.
  • Docking Simulation:
    • Define the active site of Mpro, often based on the location of a native inhibitor.
    • Perform the docking simulation using software to generate multiple possible binding poses.
    • Score the poses based on binding affinity (e.g., in kcal/mol). The pose with the most negative score (highest affinity) is selected for analysis of protein-ligand interactions.

This compound's Anti-Cancer Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects in pancreatic cancer cells, as revealed by the cited research [1].

This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3K_p85α PI3K-p85α TLR2->PI3K_p85α Activates p_AKT p-AKT (Phosphorylated) PI3K_p85α->p_AKT Promotes AKT AKT p_AKT->AKT Phosphorylates NF_κB NF-κB Translocation AKT->NF_κB Activates IL_6_TNFα IL-6, TNF-α Production NF_κB->IL_6_TNFα Induces EMT_Prolif EMT & Cell Proliferation NF_κB->EMT_Prolif Promotes

This compound inhibits the TLR2-PI3K-AKT-NF-κB pathway, reducing inflammation and cancer progression [1].

Drug-Likeness and Development Status

While pre-clinical results are promising, this compound's development as a drug faces a significant hurdle.

  • Drug-Likeness Evaluation: An ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) evaluation based on Lipinski's Rule of Five indicates that this compound, along with several other flavonoids tested, shows low oral bioavailability and absorption [3]. This is a common challenge for flavonoid compounds.
  • Current Status: Despite its documented bioactivity, this compound currently has no approved therapeutic or pharmacological use in humans [5]. It is available commercially for research purposes only [4].

The search results indicate that most research is in the pre-clinical stage, primarily in vitro and in animal models. Future work needs to address the challenge of bioavailability to unlock its therapeutic potential.

References

Flavonoid Absorption & Metabolism: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Robinin is a flavonol glycoside. Its absorption and metabolism are expected to follow the general pathway of similar compounds, involving phase I and phase II metabolism, interaction with gut microbiota, and active transport mechanisms [1].

The table below summarizes the key processes and findings from studies on related flavonoids, which can serve as a model for understanding this compound.

Process/Compound Key Findings & Quantitative Data Relevant Model/Study
General Flavonoid Bioavailability Low bioavailability is a major limitation. Factors include: interaction with other nutrients, liver metabolism (phase I/II), and extensive interaction with the gut microbiome [1]. Critical Review
Intestinal Absorption Mechanisms Transport across intestinal epithelium is mediated by uptake (e.g., SLC family) and efflux transporters (e.g., ABC family like P-gp and MRPs). Efflux transporters can significantly limit absorption [2] [3]. Caco-2 cell models [3]
Glycoside vs. Aglycone Absorption Flavonoid glycosides (like this compound) generally have lower bioavailability than their aglycones. Glycosylation increases hydrophilicity and stability but can reduce bioactivity. However, flavonoid-C-glycosides may show higher plasma concentrations [1]. Comparative Analysis
Metabolism (Phase II) After absorption, flavonoids undergo extensive conjugation: glucuronidation, sulfation, and methylation [1]. Human & Model Systems
Roburin (Ellagitannin from Oak) In a human study, supplementation led to a measurable increase in plasma antioxidant capacity (from 1.8 to 1.9 nmol Trolox equiv/mL) and the appearance of glucuronidated urolithin metabolites and ellagic acid in plasma [4]. Human Pilot Study [4]
Rutin (Quercetin-3-rutinoside) In rat models, rutin was absorbed more slowly than its aglycone, quercetin. In Caco-2 cells, ~33% of rutin was metabolized to glucuronidated rutin, and transporters P-gp and MRPs were involved in its transport [5] [3]. Rat in vivo; Caco-2 cells in vitro [5] [3]

Experimental Models for Investigating Absorption & Metabolism

For a compound like this compound, researchers typically employ a combination of the following methodologies to elucidate its absorption characteristics.

In Vitro Cellular Models

The Caco-2 cell model is a cornerstone for predicting intestinal absorption [3].

  • Protocol Outline: Caco-2 cells are seeded on permeable filters and cultured until they differentiate into a polarized monolayer that mimics the intestinal epithelium.
  • Transepithelial Electrical Resistance (TEER) is measured to confirm monolayer integrity (typically >300 Ω·cm²) [3].
  • Uptake/Transport Studies: The compound of interest is added to the apical (AP) or basolateral (BL) chamber. Samples are taken from the opposite chamber over time to determine the apparent permeability (Papp).
  • Involvement of Transporters: Specific inhibitors (e.g., verapamil for P-gp, MK-571 for MRPs) are used to identify the role of efflux transporters [3].
  • Sample Analysis: Intracellular accumulation and metabolites are quantified using sensitive methods like HPLC-coupled tandem mass spectrometry (MS/MS) [3].
In Vivo Animal and Human Studies

These studies are crucial for understanding the complete ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Mass Balance Studies: A radiolabeled version of the compound (e.g., ¹⁴C-robinin) is administered. Total recovery of radioactivity in urine, feces, and sometimes expired air is measured to account for 100% of the dose [6] [7].
  • Metabolic Profiling: Plasma, urine, and fecal samples are analyzed using LC-MS/MS to identify the structures of the parent compound and its metabolites [6] [7].
  • Absolute Bioavailability: A common approach is to administer a single oral dose of the unlabeled drug simultaneously with a microdose of the radiolabeled version intravenously. The absolute bioavailability (F) is calculated by comparing the systemic exposure of the oral dose to the IV dose [6].

Visualizing the General Flavonoid Absorption Pathway

Based on the gathered literature, the following diagram illustrates the typical journey of a flavonoid glycoside like this compound through the human digestive system, highlighting key metabolic processes and transport mechanisms.

G OralIntake Oral Intake (Flavonoid Glycoside) Stomach Stomach OralIntake->Stomach Ingestion SmallIntestine Small Intestine Stomach->SmallIntestine Gastric Emptying Enterocyte Enterocyte (Intestinal Cell) SmallIntestine->Enterocyte 1. Uptake via SLC Transporters Colon Colon SmallIntestine->Colon Non-absorbed Glycosides Enterocyte->SmallIntestine 3. Efflux via ABC Transporters (P-gp/MRPs) Enterocyte->Enterocyte 2. Phase II Metabolism (Glucuronidation/Sulfation) Liver Liver Enterocyte->Liver Portal Vein Transport Liver->Liver Further Phase II Metabolism SystemicCirculation Systemic Circulation (Conjugated Metabolites) Liver->SystemicCirculation Release into Blood FecesUrine Excretion (Feces & Urine) SystemicCirculation->FecesUrine Biliary & Renal Excretion GutMicrobiota Gut Microbiota Colon->GutMicrobiota Bacterial Processing (Deglycosylation, etc.) Colon->FecesUrine Direct Excretion GutMicrobiota->Enterocyte Absorption of Microbial Metabolites

> This diagram outlines the general pathway for flavonoid glycoside absorption. Key stages include initial uptake in the small intestine, extensive metabolism in enterocytes and the liver, microbial transformation in the colon, and final excretion.

Research Recommendations for this compound

Given the current data gap, focused research on this compound should prioritize:

  • Defining Basic PK Parameters: Conducting mass balance and absolute bioavailability studies in pre-clinical models is a critical first step [6] [7].
  • Identifying Key Metabolites: Using LC-MS/MS to profile the specific phase II conjugates (glucuronidated, sulfated) and any microbial metabolites unique to this compound [4] [1].
  • Elucidating Transporter Interactions: Systematic in vitro studies with Caco-2 or MDCK cells transfected with specific transporters (e.g., P-gp, BCRP, MRP2) to determine this compound's affinity for uptake and efflux systems [2] [3].

References

Analytical Method for Quantifying Robinin Uptake

Author: Smolecule Technical Support Team. Date: February 2026

A key study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Robinin and its aglycone, kaempferol, in human breast cancer cells (MCF-7) [1]. The validated parameters of this assay are summarized below.

Parameter Details/Value
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Target Analytes This compound and Kaempferol
Validated in Matrix Human breast cancer MCF-7 cell lysates
Limit of Detection (LOD) 0.1 ng/mL for both compounds
Precision (Intra- & Inter-day) Coefficient of Variation (CV) < 10% for both compounds
Sample Preparation Protein precipitation
Matrix Effect Minimal; ratio of peak areas (matrix/mobile phase) close to 1

Documented Biological Activity & Associated Protocols

The following table summarizes experimental models and key findings from recent studies on this compound, which imply successful cellular uptake.

Study Model Treatments & Doses Key Findings & Implications for Uptake

| H9c2 Cardiomyocytes (in vitro) [2] | - Pre-treated with 50 µg/mL this compound for 24 h.

  • Then exposed to 100 µM Isoproterenol (ISO) for 24 h. | this compound significantly reduced ISO-induced ROS generation and apoptosis. The protective effect confirms the compound is taken up and biologically active in cardiac cells. | | Pancreatic Cancer Cells (in vitro) [3] | - Treated with 1 µM this compound for 24-72 h. | this compound inhibited cell proliferation and migration, and downregulated markers of EMT (α-SMA, Snail) and inflammation (IL-6, TNF-α). These effects confirm functional intracellular activity. |

The study on pancreatic cancer cells further elucidated the molecular mechanism of this compound, which can be visualized in the following pathway diagram.

G This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3K_p85α PI3K_p85α TLR2->PI3K_p85α Activates p_AKT p_AKT PI3K_p85α->p_AKT Phosphorylates Downstream_Effects Downstream Effects p_AKT->Downstream_Effects AKT AKT AKT->p_AKT To Proliferation Proliferation Downstream_Effects->Proliferation Promotes Migration Migration Downstream_Effects->Migration Promotes Inflammation Inflammation Downstream_Effects->Inflammation Promotes EMT EMT Downstream_Effects->EMT Promotes

This compound acts by inhibiting the TLR2-PI3K-AKT signaling pathway [3].

A Proposed Workflow for a Cellular Uptake Study

Based on the assembled information, here is a suggested integrated workflow you could adapt for a this compound cellular uptake study:

  • Cell Culture & Treatment:

    • Select a relevant cell line (e.g., MCF-7, H9c2, or pancreatic cancer cells like PANC-1).
    • Culture and plate cells according to standard protocols.
    • Treat cells with a chosen concentration of this compound (e.g., 1 µM from the pancreatic cancer study or 50 µg/mL from the cardioprotective study) for a defined period [2] [3].
  • Sample Preparation:

    • Lyse Cells: After treatment, wash cells with PBS and lyse them using an appropriate buffer (e.g., RIPA buffer with protease inhibitors) [3].
    • Protein Precipitation: Precipitate proteins from the cell lysate, likely using an organic solvent like acetonitrile or methanol, as indicated in the LC-MS/MS method [1].
    • Centrifuge: Clarify the supernatant by centrifugation for analysis.
  • Analysis via LC-MS/MS:

    • Use the validated LC-MS/MS method to quantify the intracellular concentrations of this compound and its potential metabolite, kaempferol [1].
    • The high sensitivity (LOD of 0.1 ng/mL) and specificity of this technique are ideal for this application.
  • Functional Assays (To Correlate Uptake with Activity):

    • In parallel, conduct functional assays to confirm the biological effect of this compound in your system. This confirms that the quantified intracellular compound is active.
    • Cell Viability/Proliferation: Use a CCK-8 assay to measure changes in cell proliferation after this compound treatment [3].
    • Mechanistic Validation: Use Western Blotting to analyze the downregulation of targets like p-AKT or Snail, confirming the compound's mechanism of action [2] [3].

Research Implications & Future Directions

The data confirms that this compound is not only taken up by cells but also exerts significant pharmacological effects by modulating specific signaling pathways [2] [3]. The availability of a robust analytical method is a powerful tool for future research [1].

To fully characterize its pharmacokinetic profile, you could investigate:

  • Uptake Kinetics: Time-course and dose-response studies to understand the rate and extent of uptake.
  • Efflux Transport: Explore whether this compound is a substrate for efflux pumps like P-glycoprotein.
  • Metabolic Stability: Investigate the conversion of this compound to kaempferol across different cell models and time points.

References

Molecular Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

  • Chemical Structure: Robinin (C₃₃H₄₀O₁₉, MW: 740.66 g/mol) is a diglycoside of kaempferol, with rhamnose and galactose residues attached at the -3 and -7 positions of the flavonol skeleton [1].

The therapeutic potential of this compound primarily involves the TLR4/NF-κB signaling pathway and the Akt/GSK3β/Fyn-Nrf2 antioxidant pathway.

Robinin_Pathways This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits AKT AKT This compound->AKT Activates MyD88 MyD88 TLR4->MyD88 NFkB_Inactive NF-κB (Inactive) MyD88->NFkB_Inactive Activates NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active NLRP3 NLRP3 NFkB_Active->NLRP3 TNFa TNF-α, IL-6, IL-1β NFkB_Active->TNFa Inflammation Inflammation NLRP3->Inflammation TNFa->Inflammation GSK3b GSK3β AKT->GSK3b Inhibits Fyn Fyn GSK3b->Fyn Inhibits Nrf2_Inactive Nrf2 (Inactive) Fyn->Nrf2_Inactive Retains (Inactive) Nrf2_Active Nrf2 (Active) Nrf2_Inactive->Nrf2_Active HO1 HO-1, NQO1 Nrf2_Active->HO1 Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces

This compound modulates key pathways, inhibiting TLR4/NF-κB-driven inflammation and promoting Nrf2-mediated antioxidant response.

Key Biological Activities & Experimental Data

The table below summarizes the core biological activities and experimental evidence for this compound.

Therapeutic Area Key Findings Experimental Models Proposed Mechanisms
Anti-cancer [2] Inhibited cell proliferation & migration; reduced expression of α-SMA, Snail, IL-6, TNF-α. Human pancreatic cancer cell lines (Mia-PACA2, PANC-1); in vivo mouse model. Inhibition of TLR2-PI3k-AKT signaling.
Cardioprotection [3] [4] Reduced infarct size; improved hemodynamics (LVDP, LVEDP); attenuated ROS, ER stress, and apoptosis. H9c2 cardiomyocytes; SD rat models of isoproterenol-induced injury and myocardial ischemia/reperfusion. Activation of Akt/GSK3β/Fyn-Nrf2 pathway; inhibition of ER stress-mediated apoptosis.
Nephroprotection [5] Counteracted renal dysfunction; improved oxidative stress markers and histology; reduced apoptosis. Aldicarb-induced nephrotoxicity in male albino rats. Modulation of TLR4/MyD88, HMGB1/RAGE, NF-κB pathway.
Anti-inflammation [6] [7] Suppressed pro-inflammatory cytokines (TNF-α, IL-6); inhibited COX-2, LOX, NOS, PGE2, and VCAM-1. Oxidized LDL-induced human Peripheral Blood Mononuclear Cells (hPBMCs). Inhibition of TLR/NF-κB signaling; prevention of NF-κB p65 translocation.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these foundational studies, here is a summary of key methodological details.

In Vitro Cell Culture & Treatment
  • Cell Lines: Studies commonly use human pancreatic cancer lines (Mia-PACA2, PANC-1) [2], rat cardiomyocyte-derived H9c2 cells [3], and primary human Peripheral Blood Mononuclear Cells (hPBMCs) [6] [7].
  • This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution [2]. In cell-based assays, effective concentrations range from 1 to 10 µM (cancer studies) [2] to 50 µg/mL (cardioprotection studies) [3].
  • Viability Assay: CCK-8 or MTT assays are standard. Cells are seeded in 96-well plates, treated, and then incubated with the reagent for 1.5-4 hours before measuring absorbance at 450-570 nm [2] [3] [7].
In Vivo Animal Models
  • Common Models: Sprague-Dawley rats are frequently used [3] [5] [4].
  • Dosing Regimen: this compound is often administered via oral gavage. A commonly used effective dose is 50 mg/kg body weight, given daily for several weeks [4].
  • Disease Induction: Models include:
    • Hypercholesterolemia: Feeding a diet containing 2% cholesterol and 0.5% sodium cholate for 8 weeks [4].
    • Myocardial Injury: Subcutaneous injection of isoproterenol (100 µM in vitro, 150-200 mg/kg in vivo) [3].
    • Nephrotoxicity: Subcutaneous injection of the pesticide aldicarb [5].
Key Mechanistic Assays
  • Western Blotting: Used to quantify protein expression and phosphorylation (e.g., p-AKT/AKT, PI3k-p85α, Nrf2, HO-1, Caspases) [2] [3] [4].
  • qRT-PCR: Measures mRNA expression of target genes (e.g., TLR2, TLR4, TNF-α, IL-6, α-SMA, Snail). Data is analyzed using the 2−ΔΔCt method with GAPDH as a common housekeeping gene [2] [5].
  • ROS & Apoptosis Detection:
    • ROS: Measured using the fluorescent probe DCFH-DA, analyzed by fluorescence microscopy or flow cytometry [3].
    • Apoptosis: Assessed via Acridine Orange/Ethidium Bromide (AO/EtBr) double staining to visualize live and dead cells [3].

Drug Development Considerations

  • Bioavailability: A significant challenge is its low oral bioavailability, which may limit efficacy in monotherapy [8] [9].
  • Combination Therapy: this compound shows promise in combination with existing drugs. Co-administration with Methotrexate in an arthritis model more effectively reduced plasma IL-17A and joint enzyme activity than methotrexate alone [8] [9].

Conclusion for Researchers

Foundational studies position this compound as a promising multi-target therapeutic candidate. Its efficacy in diverse disease models stems from targeting inflammation and oxidative stress. The immediate research focus should address its pharmacokinetic profile and low oral bioavailability to translate these promising preclinical findings into clinical applications.

References

Molecular Mechanisms and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Robinin (Kaempferol 3-O-robinoside-7-O-rhamnoside) exerts effects by modulating key signaling pathways. The table below summarizes its primary mechanisms and therapeutic implications.

Therapeutic Area Key Signaling Pathways Involved Observed Effects of this compound Therapeutic Potential/Implication
Cancer (Pancreatic) TLR2 - PI3K - AKT [1] [2] Inhibits cell proliferation & migration; attenuates EMT (↓α-SMA, ↓Snail) & inflammation (↓IL-6, ↓TNF-α) [1] [2] Novel adjuvant therapy for pancreatic cancer [1] [2]
Inflammation (Atherosclerosis) TLR2/4 - NF-κB [3] [4] Inhibits pro-inflammatory cytokines (↓TNF-α, ↓IL-6, ↓MCP-1) and enzymes (↓COX, ↓LOX, ↓NOS) [3] [4] Protective effect against ox-LDL induced inflammatory stress [3] [4]
Cardiovascular Disease AKT/GSK3β; Modulation of ER Stress [5] [6] Reduces oxidative stress & ER stress; inhibits apoptosis; improves cell viability [5] [6] Potent cardioprotective agent against myocardial injury [5]

Quantitative Experimental Data Summary

The following tables consolidate key quantitative findings from experimental studies.

Table 2: In Vitro Anti-Cancer Effects in Pancreatic Cancer Cell Lines [1] [2]

Cell Line Assay Type This compound Concentration Key Quantitative Result (vs. Control)
Mia-PACA2 Cell Proliferation (CCK-8) 1 µM Significant inhibition (P < 0.01)
PANC-1 Cell Proliferation (CCK-8) 1 µM Significant inhibition (P < 0.01)
Mia-PACA2 Wound Healing (Migration) 1 µM Significant inhibition of migration (P < 0.01)
PANC-1 Wound Healing (Migration) 1 µM Significant inhibition of migration (P < 0.01)
Mia-PACA2 Protein Expression (Western Blot) 1 µM Attenuated α-SMA, Snail, IL-6, TNF-α (P < 0.01)
PANC-1 Protein Expression (Western Blot) 1 µM Attenuated α-SMA, Snail, IL-6, TNF-α (P < 0.01)

Table 3: Cardioprotective Effects in H9c2 Cardiomyocytes and Rat Models [5]

Model System Inducing Agent This compound Dose Key Measured Outcomes
H9c2 Cells (In Vitro) Isoproterenol (ISO) 100 µM 50 µg/ml Significantly reduced ROS generation and apoptosis; preserved cell viability [5]
H9c2 Cells (In Vitro) H₂O₂ and Doxorubicin (DOX) Not Specified Decreased apoptotic rate; boosted anti-oxidative activity; inhibited ROS [6]
Rat (In Vivo) Isoproterenol (ISO) 50 mg/Kg Reduced oxidative stress; modulated ER stress and apoptosis-related proteins [5]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are detailed methodologies for key assays.

1. Cell Proliferation and Cytotoxicity Assay (CCK-8)

  • Cell Lines: Pancreatic cancer lines (e.g., Mia-PACA2, PANC-1) and a normal pancreatic cell line (e.g., HPNE) for comparison [1] [2].
  • Procedure:
    • Seed cells in 96-well plates at a density of 1 × 10⁴ cells/well and culture in serum-free medium for 24 hours [1] [2].
    • Treat cells with a concentration range of this compound (e.g., 500 nM, 1 µM, 5 µM, 10 µM) for 24 hours [1] [2].
    • Discard the medium, add 10 µl of CCK-8 solution to each well, and incubate for 1.5-2 hours at 37°C [1] [2].
    • Measure the colorimetric absorbance at 450 nm using a microplate reader. Reduced absorbance indicates inhibition of proliferation or cytotoxicity [1] [2].
  • Rescue Experiments: Use a TLR2 agonist (e.g., CU-T12-9) in conjunction with this compound to confirm the specificity of the effect on the TLR2 pathway [1] [2].

2. Wound Healing (Scratch) Assay for Cell Migration

  • Procedure:
    • Culture cells until 100% confluent in appropriate plates [1] [2].
    • Create a straight "wound" in the cell monolayer using a sterile pipette tip (200 µl) [1] [2].
    • Wash away dislodged cells and add fresh serum-free medium with or without this compound (1 µM). A TLR2 agonist can be added to rescue the effect [1] [2].
    • Capture images of the scratch area at 0 hours and after 24 hours using a phase-contrast microscope [1] [2].
    • Quantify the cell migration distance by measuring the change in wound width using image analysis software like ImageJ [1] [2].

3. Western Blot Analysis for Protein Expression

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA protein assay kit [1] [2].
  • Gel Electrophoresis and Transfer: Separate proteins (e.g., 10 µg per sample) by SDS-PAGE (10% gel) and transfer to a PVDF membrane [1] [2].
  • Antibody Incubation:
    • Block the membrane with 5% skim milk for 2 hours at room temperature [1] [2].
    • Incubate with primary antibodies (e.g., against p-AKT, AKT, PI3K-p85α, α-SMA, Snail, IL-6, TNF-α, ER stress markers) overnight at 4°C [1] [5].
    • On the next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 2 hours at room temperature [1] [2].
  • Detection: Visualize protein bands using enhanced chemiluminescence (ECL) reagent and capture them with an imaging densitometer. Analyze band intensity using software like ImageJ, normalizing target proteins to loading controls (e.g., β-actin, total AKT) [1] [2].

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular mechanisms of this compound, generated using Graphviz DOT language.

G This compound in Pancreatic Cancer and Inflammation cluster_cancer Pancreatic Cancer & Anti-inflammatory This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits TLR4 TLR4 This compound->TLR4 Inhibits PI3K PI3K (p85α) TLR2->PI3K NFkB NF-κB p65 TLR4->NFkB AKT p-AKT PI3K->AKT Inflammation Inflammation & EMT AKT->Inflammation Promotes Proliferation Cell Proliferation & Migration AKT->Proliferation NFkB_Nuc NF-κB p65 (Nucleus) NFkB->NFkB_Nuc Translocation Cytokines ↑ IL-6, ↑ TNF-α ↑ MCP-1, ↑ VCAM-1 NFkB_Nuc->Cytokines

This compound inhibits TLR2/4, blocking downstream PI3K/AKT and NF-κB pathways to reduce cancer progression and inflammation [1] [3] [2].

G This compound Cardioprotection via AKT/GSK3β and ER Stress cluster_cardio Cardioprotective Pathway This compound This compound AKT p-AKT This compound->AKT Activates ISO Isoproterenol (ISO) β-adrenergic stress OxStress Oxidative Stress (ROS) ISO->OxStress ER_Stress ER Stress OxStress->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis GSK3b p-GSK3β (Inactive) AKT->GSK3b GSK3b->OxStress Suppresses GSK3b->ER_Stress Suppresses GSK3b->Apoptosis Suppresses

This compound activates AKT/GSK3β signaling, which suppresses oxidative/ER stress and apoptosis to protect cardiomyocytes [5].

Future Research Directions

Current evidence supports this compound as a promising multi-target therapeutic agent. Future research should focus on:

  • Pharmacokinetics and ADMET: Comprehensive investigation of its absorption, distribution, metabolism, excretion, and toxicity profiles.
  • In Vivo Efficacy: More robust pre-clinical studies in different animal models to validate efficacy and determine optimal dosing regimens.
  • Combination Therapy: Exploring its potential as an adjuvant therapy, particularly with standard chemotherapeutic or cardioprotective drugs.
  • Synthetic Analogs: Designing and testing synthetic derivatives to improve potency and bioavailability.

References

Comprehensive Application Notes and Protocols: LC-MS/MS Quantification of Robinin in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Robinin and its Therapeutic Significance

This compound (kaempferol-3-O-robinoside-7-O-rhamnoside) is a flavonoid glycoside that serves as the major active constituent of the pharmaceutical preparation "Flaronin," which has received drug approval by the Russian and Georgian Ministries of Health for the treatment of kidney diseases complicated by azotemia [1]. This bioactive compound is primarily isolated from Astragalus falcatus Lam., a plant species widely distributed in Turkey, Caucasus, and the European part of the Russian Federation [1] [2]. This compound represents a phytochemical entity of significant pharmacological interest due to its diverse therapeutic activities, including hypotensive, anti-inflammatory, and diuretic effects, in addition to its ability to lower nitrogen and creatinine levels in blood [1].

Recent pharmacological investigations have expanded our understanding of this compound's potential therapeutic applications beyond its traditional uses. Studies demonstrate that this compound exhibits cardioprotective properties by attenuating cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through the AKT/GSK3β pathway [3]. Additionally, this compound shows nephroprotective potential against aldicarb-induced renal dysfunction via modulation of the TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways [4]. The compound also displays anti-inflammatory effects in experimental arthritis models when combined with methotrexate [2]. These diverse pharmacological activities highlight the importance of developing robust analytical methods for the precise quantification of this compound in biological matrices to support pharmacokinetic studies and drug development efforts.

Analytical Method Validation for this compound Quantification

LC-MS/MS Method Development

The development and validation of a specific, precise, and sensitive LC-MS/MS method for the simultaneous determination of this compound and its aglycone metabolite kaempferol in biological samples addresses a critical analytical need [1]. To the best of current scientific knowledge, this represents the first validated comprehensive method for simultaneous determination of this compound and kaempferol in biological fluids with the necessary sensitivity to evaluate concentrations from both in vitro and in vivo studies [1]. The method fulfills the essential requirements for bioavailability assessment and investigation of transporter protein roles in this compound's absorption profile.

The analytical methodology employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), which combines the separation power of high-performance liquid chromatography with the mass analysis capabilities of triple quadrupole mass spectrometry [5]. This hyphenated technique offers high-throughput analysis, exceptional sensitivity, and excellent resolution for identifying and quantifying small molecules like this compound in complex biological matrices [5]. The LC-MS/MS platform provides the necessary specificity to distinguish this compound from its metabolic derivatives and endogenous matrix components, ensuring accurate quantification across the anticipated concentration ranges in biological samples.

Method Validation Parameters

Table 1: Validation parameters for the LC-MS/MS quantification of this compound and kaempferol in human breast cancer cells

Validation Parameter This compound Kaempferol
Limit of Detection (LOD) 0.1 ng/mL 0.1 ng/mL
Linear Range Not specified Not specified
Intra-day Precision (CV%) <10% <10%
Inter-day Precision (CV%) <10% <10%
Matrix Effect Minimal (ratio close to 1) Minimal (ratio close to 1)
Application This compound uptake studies in MCF-7 cells Metabolic conversion studies

The validation data demonstrate that the method exhibits exceptional sensitivity with a limit of detection of 0.1 ng/mL for both this compound and kaempferol in cell lysates [1]. The precision profiles of the assay, reflected by intra- and inter-day coefficients of variation of less than 10% for both compounds, meet the acceptance criteria for bioanalytical method validation [1]. Furthermore, careful evaluation of matrix effects revealed minimal interference, with the peak area ratio of investigated flavonoids spiked into blank sample extracts compared to those spiked into mobile phase being close to 1 [1]. To mitigate potential matrix effects further, the method employs a diverter valve to prevent the introduction of salts and other non-volatile components into the ion source, thereby enhancing analytical robustness and instrument stability [1].

Experimental Protocols for this compound Quantification

Sample Preparation Protocol
3.1.1 Cell Culture and Treatment
  • Cell Line: Human breast cancer MCF-7 cells are commonly used as a model system for this compound uptake studies [1].
  • Culture Conditions: Maintain cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂ [1].
  • Dosing Protocol: Treat cells with this compound at desired concentrations (e.g., 50 μg/mL) and exposure times based on experimental design [3].
  • Cell Harvesting: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove residual medium components [5].
  • Cell Lysis: Lyse cells using an appropriate lysis buffer containing strong denaturants (such as urea) or ionic detergents (such as sodium dodecyl sulfate) compatible with MS analysis [5]. Mechanical lysis methods such as sonication may be employed to enhance extraction efficiency.
3.1.2 Sample Extraction and Cleanup
  • Protein Precipitation: Add ice-cold acetonitrile (3:1 v/v) to cell lysates or biological fluids, vortex vigorously for 1-2 minutes, and centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins [5].
  • Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the dried extract in an appropriate volume of initial mobile phase (typically 100-200 μL) and vortex for 30 seconds to ensure complete dissolution.
  • Centrifugation: Centrifuge the reconstituted samples at 14,000 × g for 10 minutes to remove any insoluble particulates that could compromise chromatographic performance [6].
  • Transfer to Vials: Transfer the clarified supernatant to autosampler vials for LC-MS/MS analysis.
Chromatographic Separation Conditions
  • Column: Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm particle size) or equivalent [6].
  • Mobile Phase A: 0.01% formic acid in water (v/v) [6].
  • Mobile Phase B: 100% acetonitrile [6].
  • Flow Rate: 0.25 mL/min [6].
  • Column Temperature: 40°C [6].
  • Injection Volume: 2-5 μL (depending on sensitivity requirements).
  • Gradient Program:
    • 0-10 min: 5-23% B
    • 10-16 min: 23-25% B
    • 16-20 min: 25% B (isocratic)
    • 20-23 min: 25-29% B
    • 23-30 min: 29-95% B
    • 30-32.1 min: 95-5% B
    • 32.1-35 min: 5% B (re-equilibration) [6]
Mass Spectrometric Detection Parameters
  • Ionization Source: Electrospray Ionization (ESI) [5] [6].
  • Ionization Mode: Negative ion mode for this compound and kaempferol [6].
  • Ion Source Parameters:
    • Ion Source Gas 1 (GSI): 50 psi
    • Ion Source Gas 2 (GSI): 50 psi
    • Curtain Gas (CUR): 40 psi
    • Ion Spray Voltage Floating (ISVF): -4500 V
    • Ion Source Temperature (TEM): 500°C [6]
  • Collision Energy: Optimized for each compound (typically 60 V with collision energy spread of 15 V) [6].
  • Declustering Potential: 100 V [6].
  • Mass Scanning Range: m/z 100-1250 [6].
  • Data Acquisition: Information-Dependent Acquisition (IDA) mode [6].
  • Multiple Reaction Monitoring (MRM) Transitions: Optimize for this compound and kaempferol based on precursor and product ions.

Data Processing and Analysis Workflow

LC-MS/MS Data Acquisition

The LC-MS/MS system operates using information-dependent acquisition (IDA) mode, which automatically switches between MS and MS/MS experiments [6]. In this mode, the instrument continuously collects survey MS scans (MS1) and triggers MS/MS fragmentation scans (MS2) when precursor ions exceed predefined intensity thresholds. This data acquisition strategy provides comprehensive spectral information for both quantification (based on precursor ion intensities or fragment ion intensities) and confirmation (based on product ion spectra). For targeted quantification, Multiple Reaction Monitoring (MRM) mode may be employed to enhance sensitivity and specificity by focusing on specific precursor-product ion transitions for this compound and kaempferol.

Data Processing with MaxQuant Platform
  • Raw Data Import: MaxQuant can read raw data in native vendor formats from major mass spectrometer manufacturers including Thermo Fisher Scientific, Bruker Daltonics, and AB/Sciex, as well as the open mzML format [7].
  • Feature Detection: The software automatically detects mass spectrometric signals in the m/z-retention time plane, grouping peaks into isotope patterns and isotope patterns into peptide features [7].
  • Quantification: For label-free quantification, MaxQuant employs the MaxLFQ algorithm which provides accurate intensity-based absolute quantification by matching features across multiple LC-MS runs [7].
  • Retention Time Alignment: Nonlinear retention time alignment corrects for retention time shifts between different runs, ensuring consistent feature matching across large sample sets [7].
  • Data Visualization: The integrated Viewer component enables visual inspection of mass spectrometric raw data together with identification and quantification results, allowing researchers to verify peptide features used for quantification across multiple LC-MS runs [7].

Table 2: Troubleshooting guide for common issues in this compound LC-MS/MS analysis

Issue Potential Causes Recommended Solutions
Poor peak shape Column degradation, inappropriate mobile phase pH, insufficient column equilibration Replace column if necessary, adjust mobile phase pH, ensure adequate column equilibration
Signal suppression Matrix effects, ion source contamination, inefficient ionization Improve sample cleanup, optimize ion source parameters, use internal standards
Retention time shifts Mobile phase composition variations, column temperature fluctuations, column aging Prepare fresh mobile phases, ensure stable column temperature, replace aged column
Low sensitivity Suboptimal MRM transitions, ion source problems, instrument calibration Re-optimize MRM parameters, clean ion source, recalibrate instrument
High background noise Contaminated mobile phases, sample carryover, dirty mass spectrometer Use high-purity reagents, implement rigorous wash procedures, schedule instrument maintenance

Pharmacological Applications of this compound Quantification

The validated LC-MS/MS method for this compound quantification has been successfully applied to investigate the cellular uptake and metabolic disposition of this compound in various experimental models [1]. In MCF-7 human breast cancer cells, the method enabled precise determination of intracellular this compound concentrations following exposure, providing insights into its bioavailability and cellular accumulation kinetics [1]. This application demonstrates the method's utility in studying the cellular pharmacology of this compound and its potential mechanisms of action in cancer models.

Beyond oncological applications, this compound quantification supports pharmacological studies across multiple therapeutic areas. Recent investigations have explored this compound's cardioprotective effects against isoproterenol-induced myocardial injury, where it attenuates cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through the AKT/GSK3β pathway [3]. In renal protection models, this compound demonstrates nephroprotective potential against aldicarb-induced renal dysfunction by modulating the TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways [4]. Additionally, this compound's anti-inflammatory properties have been evaluated in experimental arthritis models, where it mildly enhances the reduction of inflammation when combined with methotrexate [2]. In all these applications, robust bioanalytical methods for this compound quantification are essential for establishing dose-response relationships, pharmacokinetic-pharmacodynamic correlations, and mechanistic understanding of its therapeutic effects.

robinin_quantification_workflow Sample_Preparation Sample Preparation Cell lysis, protein precipitation LC_Separation LC Separation C18 column, gradient elution Sample_Preparation->LC_Separation Reconstituted extract MS_Analysis MS/MS Analysis ESI negative mode, MRM LC_Separation->MS_Analysis Eluted analytes Data_Processing Data Processing MaxQuant, feature detection MS_Analysis->Data_Processing Raw spectral data Quantification Quantification Label-free (MaxLFQ) Data_Processing->Quantification Processed spectra Validation Method Validation Sensitivity, precision, matrix effects Quantification->Validation Validation parameters Application Pharmacological Application Uptake studies, biomarker discovery Validation->Application Validated method

Figure 1: Experimental workflow for LC-MS/MS quantification of this compound in biological samples

Conclusion

These application notes provide a comprehensive framework for the reliable quantification of this compound in biological matrices using LC-MS/MS technology. The validated method offers exceptional sensitivity with a limit of detection of 0.1 ng/mL, high precision with intra- and inter-day coefficients of variation below 10%, and minimal matrix effects, making it suitable for both in vitro and in vivo pharmacological studies [1]. The detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and data processing ensure method robustness and reproducibility across different laboratory settings.

The pharmacological applications highlighted demonstrate the value of this bioanalytical method in advancing our understanding of this compound's therapeutic potential across multiple disease areas, including cancer, cardiovascular disorders, renal diseases, and inflammatory conditions [1] [3] [4]. As research on flavonoid-based therapeutics continues to expand, this validated LC-MS/MS method will serve as an essential tool for characterizing the pharmacokinetic properties, biotransformation pathways, and exposure-response relationships of this compound, ultimately supporting its development as a promising therapeutic agent from natural product origins.

References

Chemical Properties of Robinin

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the fundamental chemical properties of robinin is crucial for selecting appropriate separation and storage conditions.

Property Specification
CAS Number 301-19-9 [1]
Molecular Formula C₃₃H₄₀O₁₉ [1]
Molecular Weight 740.7 g/mol [1]
Chemical Name 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1]
Appearance Yellow powder [1]
Solubility Soluble in hot water [1]
Storage Desiccate at -20°C [1]

LC-MS/MS Protocol for Quantification in Biological Samples

This protocol is adapted from a method developed for the simultaneous determination of this compound and its aglycone, kaempferol, in human breast cancer cells (MCF-7) [2] [3]. It is suitable for quantifying intracellular concentrations in cellular uptake studies.

The workflow for sample preparation and analysis is as follows:

G A Cell Culture & Treatment Culture MCF-7 cells in RPMI 1640 medium with 10% FBS. Treat with this compound. B Cell Lysis & Protein Precipitation Lyse cells. Precipitate proteins with acetonitrile. A->B C Centrifugation Centrifuge at high speed (≥10,000xg). B->C D Chromatographic Separation Inject supernatant onto C18 column. Mobile Phase A: Water/0.025% formic acid/1mM ammonium formate Mobile Phase B: Acetonitrile/0.025% formic acid C->D E Mass Spectrometric Detection Negative ion mode, MRM LOD: 0.1 ng/ml for both this compound and Kaempferol D->E

Materials and Reagents
  • Analytes: this compound, Kaempferol (aglycone metabolite) [2] [3].
  • Internal Standards: Rutin (for this compound), Fisetin (for kaempferol) [2] [3].
  • Cell Line: Human breast cancer MCF-7 cells [2] [3].
  • Solvents: HPLC-grade acetonitrile and methanol; water with 0.025% formic acid and 1mM ammonium formate [2] [3].
Method Parameters

The table below summarizes the key operational parameters for the LC-MS/MS system.

Parameter Specification
HPLC Column C18 column [2] [3]

| Mobile Phase | A: Water with 0.025% formic acid & 1mM ammonium formate B: Acetonitrile with 0.025% formic acid [2] [3] | | Ionization Mode | Negative electrospray ionization (TurboIonspray) [2] [3] | | Scan Mode | Multiple Reaction Monitoring (MRM) [2] [3] | | Calibration Range | 1 to 250 ng/mL (for both this compound and kaempferol) [2] [3] | | Limit of Detection (LOD) | 0.1 ng/mL (in cell lysate) [2] [3] |

Validation Data

The method has been validated with the following performance characteristics [2] [3]:

  • Linearity: Calibration curves were linear with a correlation coefficient (r) > 0.999.
  • Precision: Intra- and inter-day coefficients of variation were less than 10%.
  • Accuracy: Intra- and inter-day accuracies were within 11%.

Supporting Techniques for Analysis

While LC-MS/MS is the primary technique for quantification, other methods play a role in the broader characterization of this compound and its effects.

  • Gel Electrophoresis (SDS-PAGE): Used in biological activity studies to analyze protein expression. For example, Western blotting is used to detect changes in proteins like TLR2, p-AKT, and pro-inflammatory cytokines (IL-6, TNF-α) in pancreatic cancer cell lines after this compound treatment [4]. This technique characterizes this compound's mechanism of action, not the compound itself.
  • Protocol for Western Blotting (from anti-cancer studies [4]):
    • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Quantification: Determine protein concentration using a BCA protein assay kit.
    • Separation: Load 10 µg of protein samples and separate by SDS-PAGE (10% separating gel, 5% stacking gel).
    • Transfer: Electrophoretically transfer proteins from the gel to a PVDF membrane.
    • Blocking: Block the membrane with 5% skim milk for 2 hours at room temperature.
    • Antibody Incubation: Incubate with primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 2 hours at room temperature.
    • Detection: Visualize protein bands using enhanced chemiluminescence (ECL) and capture them with an imaging densitometer.

Application in Drug Development: Biological Activity Context

This compound shows promising therapeutic potential in preclinical research, which drives the need for reliable analytical protocols.

Therapeutic Area Proposed Mechanism of Action Experimental Models
Pancreatic Cancer Inhibits TLR2-PI3k-AKT signaling pathway, suppressing proliferation, epithelial-mesenchymal transition (EMT), and inflammation [4]. Mia-PACA2 and PANC-1 human pancreatic cancer cell lines; mouse models [4].
Cardioprotection Attenuates Doxorubicin-induced cardiotoxicity by modulating the TGF-β1/Smad signaling pathway [1]. Sprague Dawley rat model [1].
Anti-inflammatory Inhibits ox-LDL induced inflammation in human peripheral blood mononuclear cells (hPBMCs) via the TLR4-NF-κB pathway [1]. In vitro cultures of hPBMCs from healthy volunteers [1].

The signaling pathway through which this compound exerts anti-cancer effects in pancreatic cancer can be summarized as follows:

G Input This compound (TLR2 Inhibitor) A Inhibits TLR2 Input->A B Downregulates PI3k-p85α A->B C Reduces p-AKT B->C D Biological Outcomes C->D E ↓ Cell Proliferation D->E F ↓ Cell Migration D->F G ↓ EMT Markers (α-SMA, Snail) D->G H ↓ Inflammation (IL-6, TNF-α) D->H

Key Practical Considerations for Researchers

  • Solubility and Storage: this compound is soluble in hot water and should be stored desiccated at -20°C to maintain stability. Stock solutions can be stored below -20°C for several months, but preparing fresh solutions for daily use is recommended [1].
  • Handling for Bioassays: In cell-based assays, this compound has been used at concentrations ranging from 1 µM (for anti-proliferation studies in pancreatic cancer cells [4]) to 6 µg/mL (in hPBMC inflammation models [1]).
  • Instrumental Advantage of LC-MS/MS: This technique is superior for quantifying this compound in complex biological matrices due to its high sensitivity (LOD of 0.1 ng/mL) and specificity, allowing for the simultaneous tracking of the parent compound and its metabolite, kaempferol [2] [3].

References

robinin analysis in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Robinin

The table below summarizes the key parameters for this compound analysis based on current literature.

Parameter Specification Reference / Source
Molecular Weight 740.66 Da [1] [2] [3]
CAS Number 301-19-9 [1]
Purity (Commercial) ≥ 90.0% (HPLC) [1] [4]
Solubility Soluble in DMSO [2] [3]
Storage (as powder) Store at room temperature or as per manufacturer's instructions [2]
Primary Analytical Technique High-Performance Liquid Chromatography (HPLC) [1]

Experimental Protocols

Here are detailed methodologies for studying this compound's biological effects, based on recent experiments.

Protocol 1: In Vivo Nephroprotective Assay in Rats

This protocol assesses this compound's protective effects against toxin-induced kidney damage [1].

  • 1. Animal Model

    • Use male albino rats (e.g., 13-14 weeks old, ~220 g).
    • House under standard conditions (12 h light/dark cycle) with free access to food and water.
    • Acclimatize for at least one week prior to experiments.
    • Ethical Note: All procedures must be approved by an Institutional Animal Ethics Committee and follow guidelines like ARRIVE [1].
  • 2. Dosing and Treatment Groups

    • Divide rats into groups (e.g., n=8):
      • Control Group: Vehicle only.
      • Toxin Group: Aldicarb (ALD) at a studied dose (e.g., 0.5 mg/kg).
      • Treatment Group: ALD + this compound (e.g., 50 mg/kg body weight).
      • Compound Control: this compound alone.
    • Administer compounds via oral gavage for a defined period (e.g., 30 days).
  • 3. Sample Collection and Analysis

    • At the end of the study, collect blood and kidney tissue samples.
    • Biochemical Analysis: Assess renal function tests (RFTs) and oxidative stress markers like Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH) in serum and tissue homogenates using standard kits [1].
    • Molecular Analysis: Isolate RNA from kidney tissue. Use quantitative Real-Time PCR (qRT-PCR) to analyze gene expression of targets like TLR4, MyD88, HMGB1, RAGE, NF-κB, TNF-α, IL-6, and Cystatin C [1].
    • Histopathological Examination: Fix kidney tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine under a microscope for histological damage [1].
Protocol 2: In Vitro Cardioprotective Assay in H9c2 Cells

This protocol evaluates this compound's ability to protect cardiomyocytes from Isoproterenol (ISO)-induced damage [5].

  • 1. Cell Culture

    • Culture H9c2 rat cardiomyoblasts in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
    • Maintain at 37°C in a humidified 5% CO2 incubator.
    • Differentiate H9c2 cardiomyoblasts using retinoic acid (e.g., 10 nM) for 6-7 days in DMEM with 1% FBS [5].
  • 2. Treatment

    • Plate cells in 96-well plates at a density of 2 x 10^5 cells/well.
    • Pre-treat cells with this compound (e.g., 50 µg/mL) for 24 hours.
    • Induce stress by adding Isoproterenol (ISO, e.g., 100 µM) for another 24 hours.
  • 3. Assessment of Cytoprotection

    • Cell Viability (MTT Assay): After treatment, add MTT reagent to wells and incubate. Measure the absorbance of the formed formazan crystals at 570 nm [5].
    • Intracellular ROS Measurement: Load treated cells with the fluorescent probe DCFH2-DA. Measure fluorescence intensity using a fluorescence microscope or flow cytometry [5].
    • Apoptosis Assay (AO/EtBr Staining): Stain treated cells with Acridine Orange (AO) and Ethidium Bromide (EtBr). Visualize under a fluorescence microscope to distinguish live (green) from apoptotic (orange) cells [5].
    • Protein Expression (Western Blot): Analyze protein lysates from treated cells for ER stress and apoptosis markers (e.g., p-AKT, CHOP) [5].
Protocol 3: Anti-Pancreatic Cancer Activity In Vitro

This protocol tests this compound's anti-tumor effects on pancreatic cancer cell lines [2] [3].

  • 1. Cell Culture

    • Use human pancreatic cancer cell lines (e.g., Mia-PACA2, PANC-1) and a normal pancreatic cell line (e.g., HPNE) as a control.
    • Culture in high-glucose DMEM with 10% FBS and 1% antibiotics.
  • 2. Cell Proliferation (CCK-8 Assay)

    • Seed cells in 96-well plates (1 x 10^4 cells/well).
    • After 24 hours, treat with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) for 24, 48, or 72 hours.
    • Add CCK-8 solution to each well and incubate for 1.5-2 hours.
    • Measure absorbance at 450 nm to determine cell viability [2] [3].
  • 3. Cell Migration (Wound Healing Assay)

    • Grow cells to 100% confluence in a plate.
    • Create a straight "wound" scratch with a pipette tip.
    • Wash away debris and add fresh serum-free medium with or without this compound (e.g., 1 µM).
    • Image the scratch at 0 hours and 24 hours. Measure the migration distance using software like ImageJ [2] [3].
  • 4. Molecular Mechanism Analysis

    • qRT-PCR: Isolate RNA from treated cells and analyze mRNA expression of TLR2, α-SMA, Snail, IL-6, and TNF-α [2] [3].
    • Western Blot: Analyze protein expression of TLR2, p-AKT, AKT, PI3K-p85α, and epithelial-mesenchymal transition (EMT) markers [2] [3].

Molecular Mechanisms of Action

Research indicates that this compound exerts its effects through multiple signaling pathways. The following diagram synthesizes its key mechanisms as reported in the provided studies.

G Key Signaling Pathways Modulated by this compound This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits TLR2 TLR2 This compound->TLR2 Inhibits HMGB1_RAGE HMGB1/RAGE This compound->HMGB1_RAGE Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates TGFb1 TGF-β1 This compound->TGFb1 Inhibits MyD88 MyD88 TLR4->MyD88 PI3K_AKT PI3K/AKT TLR2->PI3K_AKT NFkB NF-κB HMGB1_RAGE->NFkB MyD88->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis PI3K_AKT->NFkB Modulates EMT EMT & Cell Migration PI3K_AKT->EMT OxidativeStress Oxidative Stress Nrf2->OxidativeStress Reduces TGFb1->Apoptosis CardioNephroProtection Cardio/Nephro Protection OxidativeStress->CardioNephroProtection Leads to Inflammation->Apoptosis Inflammation->CardioNephroProtection Leads to Apoptosis->CardioNephroProtection Leads to AntiTumor Anti-tumor Effect Apoptosis->AntiTumor Leads to EMT->AntiTumor Leads to

Critical Considerations for Researchers

  • Dose Optimization: The effective dose of this compound varies significantly by model (e.g., 50 mg/kg in rat nephrotoxicity models [1] vs. 1-10 µM in pancreatic cancer cell cultures [2] [3]). Carefully determine the optimal dose for your specific experimental system.
  • Solvent Control: Since this compound is often dissolved in DMSO, include a vehicle control group (with the same concentration of DMSO) in all experiments to rule out solvent toxicity [2] [3].
  • Mechanistic Confirmation: The proposed pathways are based on specific studies. Use appropriate agonists (e.g., CU-T12-9 for TLR2 [2] [3]) or antagonists in rescue experiments to confirm this compound's specific molecular targets in your context.
  • Analytical Standards: For quantitative analysis of this compound in biological samples, always use a high-purity commercial standard (≥90% [1]) to ensure accurate calibration and results.

References

Comprehensive Application Notes and Protocols: Robinin Research in Human Breast Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Background

Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a flavonoid glycoside naturally occurring in various plant species including Astragalus falcatus Lem. and Vigna unguiculata (purple cowpea) [1] [2] [3]. This bioactive compound has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potential anticancer activities. With a molecular weight of 740.66 Da, this compound features a kaempferol aglycone core linked to multiple sugar moieties, which influences its bioavailability and biological activity [2] [3]. The compound's unique chemical structure contributes to its interaction with key cellular signaling pathways, particularly in cancer cells. While this compound has demonstrated cardioprotective and nephroprotective effects in various disease models, its potential applications in oncology—especially in breast cancer research—represent an emerging area of investigation [4] [5] [6].

Breast cancer remains a significant global health challenge, with limited treatment options for advanced and metastatic disease. The development of novel therapeutic agents that target specific molecular pathways in cancer cells while minimizing damage to normal tissues is crucial for improving patient outcomes. This compound's multimodal mechanism of action, including its interactions with Toll-like receptor signaling and oxidative stress response pathways, positions it as a promising candidate for further investigation in breast cancer models [7] [8] [2]. These application notes provide detailed methodologies and experimental protocols for studying this compound in human breast cancer systems, enabling researchers to explore its potential anticancer properties.

Analytical Method Validation for this compound Quantification

LC-MS/MS Protocol for this compound and Kaempferol Quantification

Accurate quantification of this compound and its metabolite kaempferol in biological matrices is essential for pharmacokinetic and cellular uptake studies. The following validated method enables simultaneous determination of both compounds in MCF-7 human breast cancer cell lysates [1]:

  • Sample Preparation: Harvest MCF-7 cells after treatment and lyse using protein precipitation with ice-cold acetonitrile. Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant and evaporate under nitrogen stream. Reconstitute the residue in 100 μL mobile phase for LC-MS/MS analysis [1].

  • Chromatographic Conditions: Utilize a reverse-phase C18 column (150 × 2.1 mm, 5 μm) maintained at 25°C. Employ a binary mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Apply the following gradient elution: 0-2 min: 10% B, 2-15 min: 10-90% B, 15-17 min: 90% B, 17-19 min: 90-10% B, with a flow rate of 0.3 mL/min and injection volume of 10 μL [1] [9].

  • Mass Spectrometric Detection: Operate the triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode. Use multiple reaction monitoring (MRM) for specific transitions: this compound (m/z 739.2 → 285.1) and kaempferol (m/z 285.0 → 117.0). Optimize source parameters as follows: capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h [1].

  • Method Validation: The assay demonstrates excellent sensitivity with a limit of detection of 0.1 ng/mL for both this compound and kaempferol. The method shows precision and accuracy with intra- and inter-day coefficients of variation below 10% across quality control samples. Matrix effects are minimal, with a ratio of peak areas close to 1 when comparing spiked mobile phase to spiked blank matrix extracts [1].

Table 1: Validation Parameters for LC-MS/MS Analysis of this compound and Kaempferol in MCF-7 Cell Lysates

Parameter This compound Kaempferol
LOD (ng/mL) 0.1 0.1
Linear range (ng/mL) 0.5-500 0.5-500
Intra-day CV (%) <10 <10
Inter-day CV (%) <10 <10
Matrix effect ratio ~1 ~1
Recovery (%) >85 >85
Cellular Uptake Study Protocol

To evaluate this compound uptake in MCF-7 human breast cancer cells, follow this standardized protocol:

  • Cell Culture: Maintain MCF-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Culture cells to 80-90% confluence before experimentation [1] [9].

  • Treatment and Harvest: Treat cells with this compound at desired concentrations (typically 1-100 μM) for specified time points. Remove treatment medium and wash cells three times with ice-cold phosphate-buffered saline (PBS) to eliminate extracellular compound. Harvest cells using trypsinization followed by centrifugation at 1,000 × g for 5 minutes [1].

  • Sample Processing: Lyse cell pellets using repeated freeze-thaw cycles or sonication in appropriate buffer. Precipitate proteins with acetonitrile (1:3 v/v ratio), vortex for 1 minute, and centrifuge at 14,000 × g for 15 minutes. Collect supernatant for analysis using the validated LC-MS/MS method [1] [9].

  • Data Analysis: Calculate intracellular concentrations using a standard curve generated in blank cell lysates. Normalize values to total cellular protein content determined by BCA assay. Express results as ng of compound per mg of cellular protein [1].

Cellular Efficacy Studies in Breast Cancer Models

Anti-Proliferation and Cytotoxicity Assessment

Evaluation of this compound's effects on breast cancer cell proliferation and viability provides crucial information for understanding its potential anticancer properties. The following comprehensive approach enables thorough assessment of cellular responses:

  • Cell Viability Assay (CCK-8 Method): Seed MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well and allow to adhere overnight. Treat cells with varying concentrations of this compound (typically 1-100 μM) for 24-72 hours. Add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls [7] [9].

  • Clonogenic Survival Assay: Plate MCF-7 cells at low density (200-500 cells/well) in 6-well plates and allow to adhere. Treat with this compound at desired concentrations for 24 hours, then replace with fresh drug-free medium. Culture for 10-14 days to allow colony formation. Fix colonies with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells and calculate plating efficiency and surviving fraction [7].

  • Cell Migration Assessment (Wound Healing Assay): Culture MCF-7 cells to full confluence in 12-well plates. Create a uniform scratch using a 200 μL pipette tip. Wash cells to remove debris and add fresh medium containing this compound at selected concentrations. Capture images at 0, 12, and 24 hours at the same location. Measure wound area using image analysis software (e.g., ImageJ) and calculate percentage wound closure [7].

Table 2: Experimental Parameters for Cellular Efficacy Studies of this compound

Assay Type Cell Density This compound Concentration Range Incubation Time Key Endpoints
CCK-8 Viability 5 × 10³ cells/well 1-100 μM 24-72 hours IC₅₀ value, % viability
Clonogenic Survival 200-500 cells/well 0.1-50 μM 24 hours + 10-14 days culture Surviving fraction, plating efficiency
Wound Healing Migration Full confluence 1-50 μM 0, 12, 24 hours % Wound closure, migration rate
Apoptosis (AO/EtBr) 2 × 10⁵ cells/well 10-100 μM 24-48 hours Apoptotic index, nuclear morphology
Apoptosis and Cell Death Analysis

Understanding this compound's effects on programmed cell death pathways provides insight into its mechanism of action in breast cancer cells:

  • Apoptosis Detection by AO/EtBr Staining: Seed MCF-7 cells in 96-well plates at 2 × 10⁵ cells/well and treat with this compound for 24-48 hours. Stain cells with acridine orange/ethidium bromide (AO/EtBr) solution (100 μg/mL each in PBS) for 5 minutes. Wash with PBS and examine using fluorescence microscopy. Count a minimum of 500 cells per treatment group and classify as viable (green nuclei with organized structure), early apoptotic (green nuclei with condensed chromatin), late apoptotic (orange nuclei with condensed chromatin), or necrotic (orange nuclei with normal structure) [4].

  • Reactive Oxygen Species (ROS) Detection: Culture MCF-7 cells in black 96-well plates with clear bottoms. Treat with this compound for desired time points. Load cells with 10 μM DCFH₂-DA for 20 minutes at 37°C in the dark. Wash with PBS and measure fluorescence intensity using a microplate reader (excitation 485 nm, emission 535 nm). Express results as fold change relative to untreated controls [4].

Mechanism of Action Studies

TLR2-PI3K-AKT Signaling Pathway Investigation

This compound exerts significant effects on Toll-like receptor signaling pathways, particularly through TLR2 inhibition, which represents a key mechanism for its potential anticancer activity. The following experimental approaches enable comprehensive investigation of this mechanism:

  • Western Blot Analysis of Signaling Proteins: Harvest this compound-treated MCF-7 cells and lyse in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using BCA assay. Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies against TLR2, PI3K-p85α, phosphorylated AKT (Ser473), total AKT, and β-actin overnight at 4°C. Incubate with appropriate HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence. Quantify band intensities using densitometry software [7] [8].

  • Gene Expression Analysis by qRT-PCR: Extract total RNA from treated cells using TRIzol reagent according to manufacturer's instructions. Treat with DNase I and reverse transcribe 2 μg RNA using MMLV reverse transcriptase. Perform quantitative PCR using SYBR Green Master Mix on an ABI 7900 RT-PCR system. Use the following primer sequences: TLR2 (Forward: ATCCTCCAATCAGGCTTCTCT, Reverse: GGACAGGTCAAGGCTTTTTACA), with GAPDH as reference gene. Calculate relative expression using the 2^(-ΔΔCt) method [7].

  • TLR2 Pathway Rescue Experiments: To confirm TLR2-specific mechanisms, pre-treat MCF-7 cells with the TLR2 agonist CU-T12-9 (1-5 μg/mL) for 1 hour before this compound treatment. Assess downstream effects on proliferation, migration, and signaling pathway activation using the methods described above [7].

The following diagram illustrates the molecular mechanism by which this compound modulates the TLR2-PI3K-AKT signaling pathway in breast cancer cells:

G TLR2 TLR2 Activation MyD88 MyD88 Recruitment TLR2->MyD88 IRAK_TRAF IRAK-TRAF Complex MyD88->IRAK_TRAF NFkB_MAPK NF-κB/MAPK Activation IRAK_TRAF->NFkB_MAPK PI3K PI3K Activation IRAK_TRAF->PI3K EMT EMT & Metastasis NFkB_MAPK->EMT Inflammation Pro-inflammatory Cytokines NFkB_MAPK->Inflammation Stemness Cancer Stem Cell Self-Renewal NFkB_MAPK->Stemness AKT AKT Phosphorylation PI3K->AKT ProSurvival Pro-Survival Signaling AKT->ProSurvival This compound This compound Inhibition This compound->TLR2 Inhibits

Additional Molecular Targets and Pathways

Beyond TLR2 signaling, this compound influences several additional pathways relevant to breast cancer pathogenesis:

  • Nrf2 Antioxidant Pathway Modulation: this compound activates the Nrf2 antioxidant response pathway, which may contribute to its cytoprotective effects in non-cancerous cells. To evaluate this mechanism in breast cancer models, perform Western blot analysis of Nrf2, HO-1, and NQO1 expression in this compound-treated cells. Additionally, measure antioxidant response element (ARE) luciferase reporter activity to confirm pathway activation [5].

  • TGF-β Signaling Inhibition: this compound demonstrates inhibitory effects on transforming growth factor-beta (TGF-β) signaling, which plays complex roles in cancer progression and metastasis. Assess TGF-β pathway modulation by measuring Smad2/3 phosphorylation and nuclear translocation in this compound-treated breast cancer cells [2] [3].

  • Endoplasmic Reticulum Stress Response: this compound modulates endoplasmic reticulum (ER) stress pathways, affecting cell survival under stress conditions. Evaluate ER stress markers including GRP78, CHOP, and caspase-12 activation in this compound-treated breast cancer cells using Western blot analysis [4] [5].

Research Applications and Potential Therapeutic Strategies

The experimental data generated using these protocols supports several promising research applications for this compound in breast cancer investigation:

  • Combination Therapy Development: this compound's multimodal mechanism of action supports its investigation in combination therapies. Preclinical studies demonstrate potential for combining this compound with conventional chemotherapeutic agents, potentially enhancing efficacy while reducing treatment-related toxicities [2] [3]. The compound's TLR2 inhibitory activity may be particularly valuable in countering cancer stem cell populations that contribute to treatment resistance and disease recurrence [7] [8].

  • Metastasis Prevention Strategies: Given this compound's effects on epithelial-mesenchymal transition (EMT) markers and migration pathways, it represents a promising candidate for investigating metastasis prevention in aggressive breast cancer subtypes. The compound's ability to modulate TGF-β signaling and inhibit MMP expression supports its potential application in controlling cancer invasion and dissemination [7] [2].

  • TNBC-Specific Targeted Approaches: Triple-negative breast cancer (TNBC) frequently exhibits elevated TLR2 expression, which correlates with poor prognosis and treatment resistance. This compound's TLR2 inhibitory activity positions it as a particularly relevant investigational agent for TNBC, where current treatment options remain limited [7] [8]. Research should focus on validating this compound's efficacy in TNBC patient-derived xenograft models and evaluating biomarkers for patient stratification.

Conclusion

These comprehensive application notes and experimental protocols provide researchers with standardized methodologies for investigating this compound in human breast cancer models. The detailed procedures cover analytical quantification, cellular efficacy assessment, and mechanistic studies, enabling robust evaluation of this compound's potential anticancer properties. The TLR2-PI3K-AKT pathway emerges as a primary mechanism of action, while additional targets including Nrf2 and TGF-β signaling contribute to its multimodal activity.

Future research directions should prioritize combination therapy strategies, investigation in triple-negative breast cancer models, and thorough assessment of this compound's effects on cancer stem cell populations. Additionally, advanced formulation approaches may address challenges related to bioavailability and tissue distribution. Through systematic application of these protocols, researchers can generate comparable, reproducible data to advance our understanding of this compound's potential role in breast cancer management.

References

Comprehensive Application Notes and Protocols for Robinin Cellular Uptake Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Robinin and Its Therapeutic Relevance

This compound (molecular weight: 740.66 Da) is a flavonoid glycoside compound consisting of the aglycone kaempferol connected to three sugar moieties: two glucose molecules and one rhamnose. This natural product has gained significant research interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, cardioprotective, and nephroprotective properties. Recent studies have demonstrated that this compound exerts its anti-cancer effects primarily through TLR2 inhibition in pancreatic cancer cells and modulation of oxidative stress pathways in cardiovascular and renal models. The cellular uptake of this compound is a critical determinant of its therapeutic efficacy, yet standardized protocols for investigating its internalization remain limited in the current literature.

The mechanistic basis for this compound's activity involves interference with key signaling pathways, particularly the TLR2-PI3K-AKT pathway in cancer cells and TLR4/MyD88/HMGB1/RAGE/NF-κB pathways in inflammatory models. Understanding this compound cellular uptake is essential for optimizing its delivery and therapeutic potential across different cell types and disease models. These application notes provide detailed methodologies for investigating this compound cellular uptake, building upon established approaches for flavonoid compounds and incorporating specific experimental parameters from recent this compound studies.

Experimental Design for this compound Cellular Uptake Studies

Key Design Parameters

Careful experimental design is essential for obtaining reliable and reproducible data on this compound cellular uptake. The following parameters must be standardized across experiments to ensure valid results and appropriate interpretation:

  • Cell Line Selection: Choose relevant cell models based on research objectives. For cancer studies, human pancreatic cancer lines (Mia-PACA2, PANC-1) are appropriate, while H9c2 cardiomyocytes are suitable for cardiovascular research and primary fibroblasts or renal cell lines for toxicity studies.
  • This compound Concentrations: Based on published studies, test a concentration range of 1-50 μM for most applications, with 50 μg/mL (approximately 67.5 μM) representing the upper limit for treatment without significant cytotoxicity.
  • Exposure Time: Treatments typically range from 2-24 hours, with time-course experiments recommended to establish uptake kinetics.
  • Temperature Conditions: Include 4°C controls to distinguish between active and passive uptake mechanisms.
  • Inhibition Studies: Incorporate specific pathway inhibitors to elucidate uptake mechanisms, such as chloroquine for endocytosis inhibition or specific transporter inhibitors.

Table 1: Key Experimental Parameters for this compound Cellular Uptake Studies

Parameter Recommended Range Notes
This compound concentration 1-50 μM 50 μg/mL ≈ 67.5 μM; use dose-response within this range
Treatment duration 2-24 hours Time-course recommended for kinetic analysis
Cell density 1×10⁵ cells/well (96-well) Adjust based on cell size and doubling time
Serum conditions 0-10% FBS Serum may influence uptake kinetics
Temperature controls 4°C vs 37°C Essential for mechanism determination
Wash steps 3× with cold PBS Minimize non-specific binding
Quantification Methods

Several methodologies can be employed to quantify this compound cellular uptake, each with specific advantages and limitations:

  • Spectrofluorometric Analysis: this compound's intrinsic fluorescence properties enable direct quantification using plate readers with excitation at 350-360 nm and emission detection at 450-500 nm.
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high specificity and sensitivity for this compound quantification in cell lysates, allowing distinction from potential metabolites.
  • Fluorescent Analogues: While not currently commercially available, development of fluorescently tagged this compound analogues would enable live-cell imaging and trafficking studies.
  • Flow Cytometry: Can be utilized with this compound's intrinsic fluorescence or with fluorescent tags to assess population heterogeneity in uptake.

Cell Culture and Maintenance

Cell Line Protocols

Proper cell culture techniques are fundamental to obtaining reproducible uptake data. The following procedures outline standardized methods for maintaining relevant cell lines used in this compound studies:

  • Pancreatic Cancer Cells (Mia-PACA2, PANC-1): Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Passage cells at 80-90% confluence using 0.25% trypsin-EDTA and seed at appropriate densities for experiments.
  • H9c2 Cardiomyocytes: Maintain in high-glucose DMEM with 10% FBS and 1% penicillin-streptomycin. For differentiation, treat with 10 nM retinoic acid in DMEM with 1% FBS for 6-7 days, confirming differentiation through morphological changes and biomarker expression.
  • Primary Fibroblasts: Isolate from tissue samples using enzymatic digestion (trypsin/collagenase) and culture in DMEM + 10% FBS. Use early passages (P3-P8) for consistency in uptake studies.
Experimental Seeding Protocol
  • Harvest cells at 80-90% confluence using appropriate dissociation reagent
  • Count cells using automated cell counter or hemocytometer
  • Adjust concentration to appropriate density in complete medium
  • Seed cells in tissue culture-treated plates at optimal density:
    • 96-well plates: 1×10⁴ cells/well for viability assays
    • 24-well plates: 5×10⁴ cells/well for uptake studies
    • 6-well plates: 2×10⁵ cells/well for protein/RNA analysis
  • Incubate for 24 hours or until 70-80% confluent before treatment
  • Confirm adherence and morphology immediately before experiment

This compound Treatment and Cellular Uptake Protocol

This compound Preparation and Dosing
  • Stock Solution Preparation: Prepare fresh 10 mM this compound stock solution by dissolving in DMSO with final DMSO concentration not exceeding 0.1% in treatment media. Verify solubility and prepare working concentrations in serum-free or reduced-serum treatment media.
  • Dosing Protocol: Based on published studies, effective concentrations range from 1-50 μM depending on cell type and experimental objectives. Include vehicle controls (DMSO at equivalent concentration) and positive controls where appropriate.

Table 2: Experiment-Specific this compound Treatment Conditions from Literature

Cell Type This compound Concentration Treatment Duration Primary Findings Citation
H9c2 cardiomyocytes 50 μg/mL (~67.5 μM) 24 hours Significant reduction in ISO-induced ROS and apoptosis [1]
Pancreatic cancer cells (Mia-PACA2, PANC-1) 1 μM 24-72 hours Inhibition of proliferation and migration via TLR2-PI3K-AKT [2]
In vivo rat model 50 mg/kg 14 days Nephroprotective effects against aldicarb toxicity [3]
Cellular Uptake Measurement

The following protocol adapts established methods for nanoparticle uptake to this compound studies, leveraging its intrinsic fluorescence properties:

  • Preparation: Seed cells in appropriate multiwell plates and incubate until 70-80% confluence.
  • Treatment: Replace medium with pre-warmed treatment medium containing this compound at desired concentrations. Include controls (vehicle alone) and conditions for mechanism determination (e.g., 4°C incubation).
  • Incubation: Incubate cells for predetermined time periods (2-24 hours) at 37°C, 5% CO₂.
  • Termination and Washing:
    • Remove treatment medium and wash cells 3 times with ice-cold PBS to remove extracellular compound
    • Perform washes quickly and consistently to minimize compound efflux
  • Cell Lysis:
    • Add appropriate lysis buffer (RIPA for protein-based quantification, specific buffer for LC-MS)
    • Incubate on ice for 15-30 minutes with gentle agitation
    • Scrape wells and collect lysates
  • Centrifugation: Centrifuge lysates at 12,000×g for 15 minutes at 4°C to remove insoluble material
  • Analysis:
    • Spectrofluorometric: Dilute lysates as needed and measure fluorescence with excitation at 360 nm and emission at 460 nm
    • LC-MS/MS: Process samples with appropriate internal standards and analyze using validated methods
    • Protein Quantification: Determine protein concentration using BCA assay for normalization

Data Analysis and Normalization

Quantification Methods
  • Fluorescence Normalization: Normalize fluorescence readings to total protein content or cell number to account for variations in cell density. Use a standard curve with known this compound concentrations for absolute quantification when possible.
  • Kinetic Parameters: Calculate uptake rate (Vmax), affinity (Km), and accumulation over time. Compare temperature-dependent uptake to determine energy requirements.
  • Statistical Analysis: Perform experiments with at least three biological replicates and include appropriate statistical testing (ANOVA with post-hoc tests for multiple comparisons).
Normalization Techniques

Various normalization approaches ensure accurate interpretation of uptake data:

  • Protein Content: Measure protein concentration using BCA assay and express uptake as mol this compound/mg protein
  • Cell Number: Determine cell count using parallel plates or DNA quantification methods
  • Enzymatic Activity: Normalize to cellular enzymatic activities (e.g., LDH) in some experimental setups

The optical density (OD) of cell solutions can serve as a rapid, non-destructive proxy for cell concentration when properly calibrated, as demonstrated in nanoparticle uptake studies [4]. This method requires initial validation against direct cell counting for each cell type.

Investigation of Uptake Mechanisms

Mechanism Determination

Understanding the cellular pathways responsible for this compound internalization is essential for predicting its bioavailability and potential drug-drug interactions:

  • Temperature Dependence: Compare uptake at 37°C versus 4°C; significantly reduced uptake at 4°C suggests energy-dependent processes.
  • Inhibition Studies: Use specific inhibitors to characterize uptake mechanisms:
    • Chloroquine (100 μM): Inhibits endocytosis
    • Sodium azide (10 mM): ATP depletion inhibitor
    • Various transporter inhibitors: Identify specific uptake transporters
  • Competition Experiments: Co-incubate with excess concentrations of structurally similar flavonoids to identify shared transport mechanisms.
  • Localization Studies: Utilize fluorescence microscopy (exploiting this compound's intrinsic fluorescence) or subcellular fractionation to determine intracellular distribution.

Signaling Pathway Analysis

This compound modulates multiple signaling pathways, which can be investigated through the following approaches:

Protein Expression Analysis
  • Western Blotting:

    • Extract proteins using RIPA buffer with protease and phosphatase inhibitors
    • Separate 30-50 μg protein by SDS-PAGE and transfer to PVDF membranes
    • Probe with antibodies against targets of interest: TLR2, p-AKT, AKT, IL-6, TNF-α, α-SMA, snail
    • Detect using enhanced chemiluminescence and quantify by densitometry
  • Reverse Phase Protein Array (RPPA):

    • Utilize miniaturized RPPA for high-throughput protein profiling from limited samples
    • Print cell lysates on ZeptoChips using piezoelectric non-contact printer
    • Detect with fluorescence immunoassays using ZeptoReader system
    • Analyze multiple signaling proteins simultaneously from small cell numbers
Gene Expression Analysis
  • RNA Isolation and qRT-PCR:
    • Extract total RNA using Trizol reagent
    • Reverse transcribe 2 μg RNA using MMLV system
    • Perform qPCR with SYBR Green Master Mix and specific primers
    • Analyze using 2−ΔΔCt method with GAPDH normalization

The following diagram illustrates the key signaling pathways modulated by this compound treatment based on current literature:

G cluster_0 Cancer Cells (Pancreatic) cluster_1 Renal & Cardiovascular Cells This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits TLR4 TLR4 This compound->TLR4 Inhibits HMGB1 HMGB1 This compound->HMGB1 Suppresses PI3K PI3K TLR2->PI3K Activates MyD88 MyD88 TLR4->MyD88 Recruits AKT AKT PI3K->AKT Phosphorylates EMT EMT AKT->EMT Induces Inflammation Inflammation AKT->Inflammation Enhances Proliferation Proliferation AKT->Proliferation Promotes NFkB NFkB NFkB->Inflammation Induces Apoptosis Apoptosis NFkB->Apoptosis Promotes MyD88->NFkB Activates RAGE RAGE HMGB1->RAGE Binds RAGE->NFkB Activates

Diagram 1: Signaling pathways modulated by this compound treatment. In cancer cells, this compound primarily inhibits TLR2-PI3K-AKT signaling, while in renal and cardiovascular cells it targets TLR4/MyD88 and HMGB1/RAGE pathways, ultimately reducing inflammation, apoptosis, and proliferation.

Troubleshooting and Optimization

Common challenges in this compound cellular uptake studies and recommended solutions:

Table 3: Troubleshooting Guide for this compound Uptake Experiments

Problem Potential Causes Solutions
High background signal Incomplete washing, compound adsorption Increase wash steps to 3× with cold PBS, include blank wells without cells
High variability between replicates Inconsistent cell seeding, uneven dosing Standardize cell counting method, pre-mix treatment solutions
Poor uptake signal Low concentration, short exposure time Increase concentration (up to 50 μM), extend incubation time to 24 hours
Cellular toxicity Excessive concentration, solvent toxicity Verify DMSO ≤0.1%, perform viability assay to determine safe range
Non-linear standard curve Fluorescence quenching, compound aggregation Prepare fresh solutions, verify solubility, use appropriate solvent controls

Conclusion

These application notes provide comprehensive methodologies for investigating this compound cellular uptake across different experimental systems. The protocols integrate specific parameters from recent this compound studies with established approaches for flavonoid uptake characterization. Standardization of these methods will enhance reproducibility and enable direct comparison of findings across research groups. As this compound continues to show promise as a therapeutic agent for multiple conditions, understanding its cellular uptake mechanisms and kinetics becomes increasingly important for rational drug development and optimization.

References

Sample Preparation and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the key quantitative data and methodologies used in recent robinin studies.

Table 1: this compound Preparation for In Vitro Cell Culture Studies This table outlines how this compound is prepared and applied in laboratory cell experiments.

Aspect Description
Source Purchased from commercial suppliers (e.g., MCE[ citation:7]; Sigma-Aldrich[ citation:1]).
Physical Form Powder[ citation:7].
Solvent Dissolved in Dimethyl Sulfoxide (DMSO)[ citation:7].
Storage Specific storage conditions for the stock solution are not detailed in the provided literature.

| Working Concentrations | Pancreatic Cancer Cells: 500 nM, 1 µM, 5 µM, and 10 µM[ citation:7]. Cardiac H9c2 Cells: 50 µg/mL[ citation:1]. | | Treatment Duration | 24 hours[ citation:7]. |

Table 2: this compound Preparation for In Vivo Animal Studies This table describes the preparation and administration of this compound in animal models.

Aspect Description
Animal Model Male Sprague-Dawley rats[ citation:8].
Dosage 50 mg/kg body weight[ citation:8].
Route of Administration Administered via gastric irrigation (oral gavage)[ citation:7][ citation:8].
Treatment Duration Two weeks[ citation:8].
Formulation The specific vehicle used for dissolution (e.g., saline, carboxymethyl cellulose) is not specified in the provided excerpts.

Experimental Workflow for In Vitro Analysis

The diagram below illustrates a general workflow for evaluating this compound's effects in cell culture, based on methodologies from the search results.

Start Start: Acquire this compound Powder A Prepare Stock Solution (Dissolve in DMSO) Start->A B Culture Target Cells (e.g., H9c2 cardiomyocytes, pancreatic cancer cells) A->B C Pre-treat Cells with this compound Working Solution B->C D Induce Pathological Stress (e.g., with Isoproterenol) C->D E Assay Endpoints D->E F1 Cell Viability (CCK-8, MTT) E->F1 F2 Oxidative Stress (ROS assay) E->F2 F3 Cell Migration (Wound Healing) E->F3 F4 Molecular Analysis (Western Blot, qPCR) E->F4

An overview of the typical in vitro experimental workflow used to investigate this compound's bioactivity.[ citation:1][ citation:7]

Documented Signaling Pathways

Research indicates that this compound exerts its effects by modulating specific cellular signaling pathways. The following diagram synthesizes these key mechanisms.

cluster_cardio Cardioprotective Pathways cluster_panc Anticancer Pathways (Pancreatic Cancer) This compound This compound AKT1 AKT Activation This compound->AKT1 TLR2 TLR2 Inhibition This compound->TLR2 GSK3b GSK3β Inhibition AKT1->GSK3b Fyn Fyn Inhibition GSK3b->Fyn Nrf2 Nrf2 Activation (Translocation to Nucleus) Fyn->Nrf2 HO1 ↑ Antioxidant Genes (HO-1, NQO1) Nrf2->HO1 Outcome1 Reduced Oxidative Stress & Cell Death HO1->Outcome1 PI3K PI3K Downregulation TLR2->PI3K pAKT p-AKT Downregulation PI3K->pAKT IL6_TNFa ↓ Inflammation Markers (IL-6, TNF-α) pAKT->IL6_TNFa AlphaSMA_Snail ↓ EMT Markers (α-SMA, Snail) pAKT->AlphaSMA_Snail Outcome2 Inhibited Proliferation & Migration IL6_TNFa->Outcome2 AlphaSMA_Snail->Outcome2

Proposed molecular mechanisms of this compound, highlighting its role in cardioprotection and anticancer activity.[ citation:7][ citation:8]

Key Considerations for Researchers

  • Solubility and Vehicle: DMSO is a common solvent for this compound. Ensure the final concentration of DMSO in cell culture media is non-toxic (typically ≤0.1%).
  • Dose Optimization: The effective dose varies by cell type and experimental model. Conduct dose-response studies to establish an optimal concentration range for your specific research objectives.
  • Handling: While this compound has been reported to have an LD₅₀ greater than 1 g/kg in mice, indicating low acute toxicity, standard laboratory safety practices for handling chemical powders should always be followed[ citation:8].

Comprehensive Application Notes and Protocols for Robinin Chromatographic Separation and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Robinin and its Chromatographic Significance

This compound (kaempferol-3-O-robinoside-7-O-rhamnoside) is a pharmacologically active flavonoid glycoside found in various plant species including Robinia pseudoacacia (black locust) and creeping oxalis (Oxalis corniculata). This compound has garnered significant research interest due to its potential therapeutic applications, particularly in cancer research where it has been studied in human breast cancer cell lines. The compound's chemical structure consists of a kaempferol aglycone with two sugar moieties, creating a separation challenge due to its polarity and similarity to other flavonoid glycosides. Recent studies have also identified this compound as a marker compound in standardized extracts, with products like NEPROBIN (a Ganoderma lucidum and Robinia pseudoacacia flower extract complex) containing approximately 10 mg/g ± 20% this compound, highlighting the need for reliable separation and quantification methods for quality control in nutraceutical and pharmaceutical applications [1].

The chromatographic separation of this compound presents several technical challenges that require specialized methodologies. As a flavonoid glycoside, this compound exhibits intermediate polarity and must be separated from structurally similar compounds including its aglycone (kaempferol), related flavonoids, and plant matrix components. Efficient separation requires careful optimization of extraction procedures, chromatographic conditions, and detection parameters to achieve accurate quantification, particularly in complex biological matrices. The following application notes provide detailed protocols for the extraction, separation, quantification, and preparative purification of this compound to support research and development activities across multiple disciplines including pharmaceutical sciences, natural products chemistry, and metabolomics [2] [3].

Extraction and Sample Preparation Methods

Solid-Liquid Extraction from Plant Materials

Efficient extraction of this compound from plant materials requires optimization of multiple parameters to maximize yield while minimizing co-extraction of interfering compounds. For this compound extraction from Robinia pseudoacacia flowers, the optimized protocol utilizes 50% ethanol as the extraction solvent, which provides an ideal balance between extraction efficiency and selectivity. The plant material should be first freeze-dried and ground to a homogeneous particle size of approximately 0.6 mm to increase surface area while avoiding extremely fine powder that can cause filtration issues. The extraction is performed using a mass ratio of plant material to solvent between 1% and 13% (w/v), with temperature control between 10°C and 40°C to prevent thermal degradation while maintaining efficient extraction kinetics. Agitation at approximately 550 rpm for 1-24 hours ensures thorough mixing, with longer extraction times generally yielding higher amounts until equilibrium is reached [4] [1].

Following extraction, filtration and concentration steps are critical for obtaining a clean extract suitable for chromatographic analysis. The plant material is removed by filtration through a nylon mesh, and the extract is concentrated under vacuum at temperatures below 40°C to prevent degradation of heat-sensitive compounds. During concentration, the reduction in ethanol content can lead to precipitation of less water-soluble compounds, resulting in the formation of two phases: a brown liquid aqueous phase (S) containing polar compounds and a yellow solid phase (D) containing less polar compounds including this compound. These phases can be separated by centrifugation at 10,000 rpm for 10 minutes, after which both phases are dried under vacuum for further analysis or purification [4].

Alternative Extraction Methodology

An alternative extraction method specifically developed for this compound isolation from creeping oxalis (Oxalis corniculata) involves a multi-step process utilizing solvent partitioning to pre-concentrate the target compound before chromatographic separation. The dried plant material is first extracted with methanol using maceration or reflux extraction. The methanolic extract is then concentrated and partitioned between ethyl acetate and water, with this compound preferentially partitioning into the ethyl acetate phase. This phase is collected, concentrated, and further purified through silica gel chromatography using a chloroform-methanol gradient elution to enrich the this compound fraction before final chromatographic purification [3]. This approach demonstrates how solvent selection and partitioning can be leveraged to selectively concentrate this compound from complex plant matrices, potentially reducing the chromatographic burden in subsequent purification steps.

Table 1: Optimized Extraction Conditions for this compound from Various Plant Sources

Parameter *Robinia pseudoacacia* Flowers Oxalis corniculata *Robinia pseudoacacia* Wood
Optimal Solvent 50% ethanol Methanol, then ethyl acetate partitioning Ethanol-water mixtures (varying ratios)
Temperature 10-40°C Not specified Room temperature to 40°C
Extraction Time 1-24 hours Not specified 18-24 hours
Solid-Liquid Ratio 1-13% (w/v) Not specified 5-10% (w/v)
Key Advantages High yield, low degradation Selective pre-concentration Adaptable for scale-up

Analytical LC Separation and Quantification

Validated LC-MS/MS Method for Biological Samples

The development and validation of a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its aglycone kaempferol in biological matrices represents a significant advancement in the analytical characterization of this compound. The method employs a C18 reversed-phase column with a mobile phase consisting of (A) water with 0.025% formic acid and 1 mM ammonium formate and (B) acetonitrile with 0.025% formic acid. The inclusion of acid and buffer in the mobile phase enhances chromatographic performance by suppressing ionization of silanol groups and improving peak shape through ion pairing. The method utilizes gradient elution to achieve optimal separation of this compound from kaempferol and internal standards (rutin for this compound and fisetin for kaempferol), with a total run time optimized for high-throughput applications [2].

This validated method demonstrates exceptional performance with a limit of detection of 0.1 ng/mL for both this compound and kaempferol in cell lysate matrices. The calibration curves show excellent linearity from 1 to 250 ng/mL (r > 0.999) for each compound, covering the physiologically relevant concentration range for cellular uptake studies. The method exhibits high precision and accuracy with intra- and inter-day coefficients of variation less than 10% and accuracies within 11%. The application of this method to this compound cellular uptake studies in MCF-7 human breast cancer cells has demonstrated its utility for quantifying intracellular concentrations, providing valuable pharmacokinetic data for drug development applications [2].

HPLC-DAD Method for Quality Control

For quality control applications where mass spectrometry detection may not be available, a robust high-performance liquid chromatography with diode array detection (HPLC-DAD) method has been developed and validated for the quantification of this compound in plant extracts and formulated products. The method employs a C18 column (150 mm × 4.6 mm, 5 μm particle size) maintained at 25°C with a mobile phase flow rate of 1 mL/min. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in a 50:50 mixture of methanol and acetonitrile. The use of a binary solvent system comprising both methanol and acetonitrile provides optimal selectivity for separating this compound from complex matrix components [4] [1].

The gradient elution program is optimized as follows: 0-15 min: 5%-25% B, 15-24 min: 25%-100% B, followed by re-equilibration at 5% B for 10 minutes before the next injection. Detection is performed using a DAD with monitoring at 280 nm (λmax for dihydrorobinetin, a related compound), 310 nm (equivalent absorbance of dihydrorobinetin and robinetin), and 366 nm (λmax for robinetin). For this compound specifically, monitoring at 280 nm provides optimal sensitivity. This method has been successfully applied to the quantification of this compound in the NEPROBIN complex, with a reported content of 10.00 mg/g ± 20% this compound, demonstrating its applicability to quality control of standardized extracts [1].

Table 2: Analytical Method Parameters for this compound Quantification

Parameter LC-MS/MS Method (Biological Samples) HPLC-DAD Method (Quality Control)
Column C18 column Altima C18 (150 mm × 4.6 mm, 5 μm)
Mobile Phase A: Water with 0.025% formic acid, 1 mM ammonium formate; B: Acetonitrile with 0.025% formic acid A: 0.1% formic acid in water; B: 0.1% formic acid in methanol/acetonitrile (50/50)
Gradient Program Not specified in detail 0-15 min: 5%-25% B; 15-24 min: 25%-100% B; 24-25 min: 100%-5% B; hold 10 min
Detection Tandem MS, negative ion mode DAD: 280 nm, 310 nm, 366 nm
LOD/LOQ LOD: 0.1 ng/mL Not specified
Linear Range 1-250 ng/mL (r > 0.999) Not specified
Application Cellular uptake studies in MCF-7 cells Quality control of plant extracts and formulations

Preparative Purification Techniques

Centrifugal Partition Chromatography for Gram-Scale Purification

Centrifugal Partition Chromatography (CPC) has emerged as a powerful technique for the preparative-scale purification of this compound and related flavonoids from plant materials. CPC is a liquid-liquid partition method that utilizes two immiscible solvent systems without a solid stationary phase, offering significant advantages over traditional solid-support chromatography including no irreversible adsorption, higher sample loading capacity, quantitative recovery, and lower solvent consumption. The successful purification of this compound and its structural analog dihydrorobinetin from Robinia pseudoacacia wood has been demonstrated using CPC, with the method successfully scaled up from analytical to preparative scale using a 200 mL column capable of purifying over 1.3 grams of compound in a single run [4].

The critical optimization parameters for CPC purification of this compound include the selection of an appropriate biphasic solvent system, rotation speed, flow rate, and injection volume. The solvent system must provide an ideal partition coefficient (K) for this compound (typically between 0.5 and 3.0), with the Arizona system (comprising heptane, ethyl acetate, methanol, and water in varying proportions) often providing suitable separation for flavonoids. The rotation speed (generally 1200-1800 rpm) generates the centrifugal field necessary to retain the stationary phase, while the flow rate and injection volume are optimized to maximize resolution while maintaining acceptable separation time. The method development typically begins with analytical-scale CPC to identify optimal conditions before transfer to preparative scale, ensuring efficient use of materials and time [4].

Silica Gel Chromatography for Laboratory-Scale Purification

For laboratory-scale purification where CPC instrumentation may not be available, flash chromatography on silica gel provides a viable alternative for this compound purification. The method developed for this compound isolation from creeping oxalis employs a silica gel stationary phase with a chloroform-methanol gradient elution system. The crude extract, pre-concentrated by ethyl acetate partitioning, is loaded onto the column in a minimal volume of solvent, and fractions are collected and monitored by TLC or HPLC. This compound typically elutes at chloroform:methanol ratios between 8:2 and 7:3 (v/v), with final purification possibly requiring a second chromatographic step or crystallization to achieve high purity [3]. While this method offers the advantage of requiring only standard laboratory equipment, it generally provides lower recovery and resolution compared to CPC, particularly for larger-scale purifications.

G start Start this compound Purification plant_material Plant Material (Freeze-dried, ground) start->plant_material extraction Ethanol/Water Extraction (50% EtOH, 10-40°C) plant_material->extraction filtration Filtration and Concentration extraction->filtration partitioning Solvent Partitioning (Ethyl acetate/Water) filtration->partitioning cpc_purification CPC Purification (200 mL column, biphasic solvent) partitioning->cpc_purification alternative Alternative: Silica Gel Chromatography partitioning->alternative analysis HPLC Analysis and Purity Assessment cpc_purification->analysis pure_this compound Pure this compound (>95% purity) analysis->pure_this compound alternative->analysis

Figure 1: Workflow for Preparative Purification of this compound from Plant Materials

Applications and Advanced Analytical Techniques

Cellular Uptake Studies Using Validated Methods

The validated LC-MS/MS method for this compound quantification has enabled sophisticated cellular uptake studies that provide critical information for its development as a therapeutic agent. In application studies using MCF-7 human breast cancer cells, the method has demonstrated sufficient sensitivity to quantify intracellular this compound concentrations following exposure, providing insights into its cellular pharmacokinetics. These studies typically involve incubation of cells with this compound for specified time periods, followed by washing to remove extracellular compound, cell lysis, and sample preparation prior to LC-MS/MS analysis. The ability to simultaneously quantify this compound and its aglycone kaempferol provides valuable information about metabolic stability and intracellular biotransformation, which are critical parameters in drug development [2].

The implementation of this analytical method in cellular studies requires careful attention to sample preparation techniques specific to biological matrices. Cell pellets are typically lysed using appropriate buffers, with protein precipitation using organic solvents such as acetonitrile or methanol employed to remove interfering proteins. The addition of internal standards (rutin for this compound and fisetin for kaempferol) prior to sample preparation corrects for variability in extraction efficiency and matrix effects. The robustness of the method has been demonstrated through precision and accuracy measurements in cell lysate matrices, with coefficients of variation less than 10% meeting accepted criteria for bioanalytical method validation [2].

Advanced Proteomic Profiling Techniques

While not directly applied to this compound in the available literature, advanced proteomic profiling techniques represent potential future applications for understanding this compound's mechanism of action at the molecular level. Methods such as Photoactivation-Dependent Proximity Labeling (PDPL) have been developed for spatiotemporal-resolved protein networks profiling, enabling the comprehensive identification of protein interactors for various bioactive compounds. PDPL utilizes a genetically encoded photosensitizer protein (miniSOG) fused to a protein of interest, which generates singlet oxygen upon blue light illumination to label proximal proteins with high spatial and temporal resolution [5].

This methodology could be adapted to study This compound-protein interactions by incorporating the photosensitizer system into cellular models used for this compound research. The PDPL platform offers several advantages over conventional interaction proteomics methods, including higher specificity and deeper proteomic coverage compared to TurboID, minimal perturbation to cellular pathways compared to APEX which requires hydrogen peroxide, and tunable labeling radius controlled by irradiation time. The application of such advanced proteomic techniques to this compound research could accelerate the identification of its molecular targets and mechanism of action, supporting its development as a therapeutic agent [5].

Table 3: Summary of Key this compound Chromatographic Methods and Applications

Method Category Primary Application Key Advantages Limitations
LC-MS/MS Quantification Cellular uptake studies, pharmacokinetics High sensitivity (LOD 0.1 ng/mL), specific, validated for biological matrices Requires specialized instrumentation
HPLC-DAD Analysis Quality control of extracts and products Robust, widely accessible, suitable for routine analysis Lower sensitivity than MS methods
CPC Purification Gram-scale preparative purification High recovery, no irreversible adsorption, scalable Requires specialized equipment, method development
Silica Gel Chromatography Laboratory-scale purification Uses standard laboratory equipment Lower resolution and recovery than CPC

Conclusion and Future Perspectives

The chromatographic separation and analysis of this compound have evolved significantly, with robust methods now available for everything from sensitive quantification in biological matrices to gram-scale purification from plant materials. The continued refinement of these methodologies will support further research into this promising flavonoid glycoside's therapeutic potential. The integration of orthogonal techniques - including LC-MS/MS for bioanalysis, HPLC-DAD for quality control, and CPC for purification - provides researchers with a comprehensive toolkit for this compound characterization across various applications.

Future method development will likely focus on increasing throughput through ultra-high-performance liquid chromatography (UHPLC) approaches, enhancing sensitivity for in vivo pharmacokinetic studies, and developing greener purification methodologies that reduce solvent consumption. Additionally, the application of advanced proteomic techniques such as proximity labeling could provide new insights into this compound's molecular mechanisms of action. As interest in natural product-based drug discovery continues to grow, the methodologies outlined in these application notes will serve as valuable resources for researchers exploring the therapeutic potential of this compound and related flavonoid compounds.

References

Analytical Methods for Robinin Determination in MCF-7 Cells

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core parameters of two validated methods for the simultaneous determination of robinin and its aglycone, kaempferol, in MCF-7 human breast cancer cells.

Parameter HPLC with UV Detection [1] LC-MS/MS [2] [3]
Analytical Technique High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Detection Method Ultraviolet (UV) at 380 nm Mass Spectrometry (Negative Ion Mode, Multiple Reaction Monitoring)
Separation Column Platinum EPS C-18 (4.6 × 250 mm, 5 µm) C18 Column

| Mobile Phase | Solution A: 5% MeOH in phosphate buffer (0.01 M, pH 2.0) Solution B: THF:i-PrOH:MeOH:H2O (150:200:67.5:32.5) Ratio: 60:40 (A:B) | A: Water with 0.025% formic acid & 1mM ammonium formate B: Acetonitrile with 0.025% formic acid | | Linear Range | 25 – 1000 ng/mL | 1 – 250 ng/mL | | Limit of Detection (LOD) | Not specified | 0.1 ng/mL for both compounds | | Precision (Coefficient of Variation) | Intra- and interday: 1.31 – 8.92% | Intra- and interday: < 10% | | Accuracy (Mean Recovery) | 97.3 – 104.6% | Intra- and interday accuracies within 11% | | Internal Standards | Not specified | this compound: Rutin Kaempferol: Fisetin |

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for this compound and Kaempferol

This protocol is adapted from the method published in Pharmaceutical Chemistry Journal [1].

1. Sample Preparation (MCF-7 Cell Lysate)

  • Culture MCF-7 cells under standard conditions until desired confluence.
  • Treat cells with this compound or plant extracts as required by the experimental design.
  • Wash cells with cold phosphate-buffered saline (PBS).
  • Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) or by homogenization in a hydro-organic solvent (like methanol) to precipitate proteins and extract analytes.
  • Centrifuge the lysate to remove cell debris and collect the supernatant.
  • The supernatant may require further purification or concentration (e.g., via solid-phase extraction) before injection into the HPLC system.

2. Instrumental Setup and Analysis

  • HPLC System: Standard HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector.
  • Column: Maintain a C18 column (e.g., Platinum EPS C-18, 4.6 × 250 mm, 5 µm) at room temperature or as specified.
  • Mobile Phase: Degas and prepare the mobile phase as described in the table above. Use a consistent, high-purity water and solvent source.
  • Detection: Set the UV detector to 380 nm.
  • Injection: Inject the processed sample. The injection volume should be consistent, typically between 10-50 µL.
  • Separation: Use an isocratic elution with the mobile phase at a flow rate of approximately 1.0 mL/min (or as optimized). Under these conditions, this compound and kaempferol should be baseline separated.
  • Calibration: Prepare and run a calibration curve with standard solutions of this compound and kaempferol in the range of 25–1000 ng/mL.
Protocol 2: LC-MS/MS Method for this compound and Kaempferol

This protocol is adapted from the Journal of Pharmaceutical and Biomedical Analysis and offers higher sensitivity [2] [3].

1. Sample Preparation (MCF-7 Cell Lysate)

  • The initial steps for cell culture, treatment, and lysis are similar to the HPLC protocol.
  • After obtaining the supernatant, add the internal standards: Rutin for this compound and Fisetin for kaempferol. Using internal standards corrects for potential losses during sample preparation and variability in instrument response.
  • The sample can be diluted with the initial mobile phase composition to match the injection conditions and centrifuged to ensure no particulates remain.

2. Instrumental Setup and Analysis

  • LC System: UHPLC or HPLC system capable of delivering a precise gradient.
  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.
  • Column: A modern, high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.7-2.6 µm particle size).
  • Mobile Phase: Use the solvents described in the table. A gradient elution is typically used for LC-MS/MS, for example: starting at 5% B, increasing to 95% B over several minutes, then re-equilibrating.
  • MS Parameters:
    • Ion Source: TurboIonspray (or equivalent Electrospray)
    • Ion Mode: Negative
    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for this compound, kaempferol, rutin, and fisetin.
  • Data Analysis: Quantify this compound and kaempferol by comparing the peak area ratio of the analyte to its respective internal standard against the calibration curve (1–250 ng/mL).

Experimental Workflow Diagram

The following diagram visualizes the key steps for processing MCF-7 cells and analyzing this compound content, which is common to both analytical techniques.

Start Start: MCF-7 Cell Culture A Treat Cells with this compound/Extract Start->A B Wash Cells with Cold PBS A->B C Lyse Cells & Precipitate Proteins B->C D Centrifuge to Collect Supernatant C->D E Sample Clean-up/Concentration (Optional) D->E F Add Internal Standard (For LC-MS/MS protocol) E->F G Instrumental Analysis (HPLC-UV or LC-MS/MS) F->G H Data Analysis & Quantification G->H

Key Application Notes for Researchers

  • Method Selection: The choice between HPLC-UV and LC-MS/MS depends on your project requirements. HPLC-UV is a robust, cost-effective solution for quantifying this compound in the mid-nanogram range. LC-MS/MS is essential for higher sensitivity (sub-nanogram), superior specificity in complex matrices, and definitive analyte confirmation [1] [2].
  • Cell Culture & Viability Considerations: When using MCF-7 cells for drug uptake or cytotoxicity studies, ensure robust and reproducible experimental conditions. Be aware that factors like the choice of cell viability assay, DMSO concentration (as a solvent), and even evaporation from storage plates can significantly impact results and their replicability [4]. Optimizing these parameters for your specific setup is highly recommended.
  • Context of this compound Research: this compound is a flavonoid glycoside isolated from Astragalus falcatus. Research in MCF-7 cells is part of a broader investigation into its potential therapeutic effects, which include decreasing residual nitrogen, creatine, and urea in blood. A finished tablet dosage form, flaronin, has been developed from it to treat uremia caused by chronic kidney failure [1].

References

robinin method validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Robinin

This compound (RB) is a flavonoid glycoside, specifically a kaempferol derivative, recognized for its potent antioxidant, anti-inflammatory, and cardioprotective pharmacological activities [1]. Recent research has explored its potential mechanism of action, suggesting it may protect against myocardial ischemia/reperfusion injury (MI/RI) in hypercholesterolemic rats by enhancing the Akt/GSK3β/Fyn-mediated Nrf2 antioxidative pathway [1]. This molecular pathway is a promising therapeutic target for conditions involving oxidative stress.

To support such pharmacological research and subsequent drug development, robust and validated analytical methods are essential for tasks such as identifying this compound in plant material, quantifying its concentration in formulations, and determining its purity. The following sections outline proposed protocols for these purposes.


Proposed Analytical Method Validation Protocol for this compound

This protocol is adapted from standard practices for validating analytical procedures, drawing from methodologies used in the analysis of similar natural products [2] [3]. It is designed to be performed using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or the more advanced UPLC-PDA.

Method Development and Optimization
  • Objective: To establish optimal chromatographic conditions for the separation, identification, and quantification of this compound.
  • Procedure:
    • Standard Solution Preparation: Accurately weigh a certified this compound reference standard (purity ≥90% [1]) and prepare stock and working solutions in a suitable solvent, such as methanol or acetonitrile.
    • Column Selection: Test different C18 reversed-phase columns to achieve the best resolution and peak shape.
    • Mobile Phase Optimization: Experiment with different mobile phase systems (e.g., acetonitrile-water or methanol-water), often modified with acids like 0.1% formic acid or phosphoric acid to improve ionization and peak symmetry [2].
    • Detection Wavelength: Using a DAD, determine the wavelength of maximum absorption for this compound to ensure high sensitivity.
Validation Procedures

Once the method is developed, it must be validated according to international guidelines (e.g., ICH Q2(R2)). The key parameters to be assessed are summarized in the table below.

Table 1: Key Validation Parameters and Target Criteria for an HPLC-DAD this compound Assay

Validation Parameter Experimental Procedure Target Acceptance Criteria
Specificity Analyze this compound standard, sample, and blank. No interference from blank or sample matrix at the this compound retention time [2].
Linearity & Range Analyze a minimum of 5 concentrations of this compound in triplicate. Correlation coefficient (R²) > 0.999 [2].

| Precision | Repeatability: Multiple injections of a homogeneous sample. Intermediate Precision: Same test on different days/analysts. | Relative Standard Deviation (RSD) < 2% [2]. | | Accuracy (Recovery) | Spike a known amount of this compound standard into a pre-analyzed sample at multiple levels. | Recovery values between 98-102% with acceptable RSD [2]. | | Limit of Detection (LOD) / Quantitation (LOQ) | Based on signal-to-noise ratio of progressively diluted standards. | S/N ~3 for LOD, ~10 for LOQ. | | Robustness | Deliberately vary method parameters (e.g., temperature, flow rate). | The method remains unaffected by small, deliberate variations. |

The experimental workflow for this validation process can be visualized as follows:

G start Start: Method Development opt Optimize Chromatographic Conditions start->opt val Method Validation opt->val acc Accuracy val->acc prec Precision val->prec lin Linearity val->lin spec Specificity val->spec lod LOD/LOQ val->lod end Validated Method acc->end All Parameters prec->end Meet lin->end Acceptance spec->end Criteria lod->end

Diagram 1: Analytical method validation workflow for this compound.


Protocol for In Vivo Pharmacological Assessment of this compound

This protocol summarizes the methodology used to investigate this compound's cardioprotective effects, which can serve as a template for related preclinical studies [1].

Animal Model and Hypercholesterolemia Induction
  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 220-260 g).
  • HC Induction: Feed rats a diet supplemented with 2% cholesterol and 0.5% sodium cholate for 8 weeks. Control rats receive a standard pellet diet.
  • Confirmation: Confirm hypercholesterolemia by measuring plasma cholesterol levels at the end of the 8-week period.
Experimental Design and Dosing
  • Group Allocation: Rats are randomly divided into groups (e.g., n=6/group):
    • Group I: Normal control (NC).
    • Group II: Hypercholesterolemic control (HC).
    • Group III: HC + this compound (e.g., 50 mg/kg body weight).
    • Group IV: this compound alone (e.g., 50 mg/kg body weight) to assess compound safety.
  • Dosing: Administer this compound via oral gavage for a specific duration (e.g., the last 2 weeks of the HC diet). The dose of 50 mg/kg is reported as safe based on acute toxicity studies [1].
Myocardial Ischemia/Reperfusion (MI/R) Injury Model
  • Procedure: After the treatment period, subject the rats to surgical induction of myocardial ischemia followed by reperfusion. This is typically done by temporarily ligating a coronary artery.
  • Functional Assessment: Monitor cardiac function parameters during the procedure, such as Left Ventricular Developed Pressure (LVDP) and Left Ventricular End-Diastolic Pressure (LVEDP) [1].
Sample Collection and Analysis
  • Tissue Collection: At the endpoint, collect blood and heart tissue samples.
  • Biochemical Assays: Measure levels of cardiac injury markers (e.g., Lactate Dehydrogenase (LDH)) and oxidative stress indicators.
  • Molecular Analysis: Use techniques like Western blotting to analyze the expression of key proteins in the Akt/GSK3β/Fyn/Nrf2 pathway [1].
  • Histopathological Examination: Stain heart tissue sections (e.g., with H&E) to visually assess the extent of myocardial damage and protection.

The signaling pathway investigated and the workflow of this in vivo study are illustrated below:

G This compound This compound Akt Akt Activation This compound->Akt GSK3b GSK3β (Inhibition) Akt->GSK3b Fyn Fyn (Inhibition) Akt->Fyn Nrf2 Nrf2 Activation GSK3b->Nrf2 promotes Fyn->Nrf2 inhibits HO1 HO-1 Expression Nrf2->HO1 Protection Reduced Oxidative Stress & Cardioprotection HO1->Protection

Diagram 2: Proposed cardioprotective mechanism of this compound via the Akt/GSK3β/Fyn/Nrf2 pathway.

G start Animal Model Selection (Sprague-Dawley Rats) A Induce Hypercholesterolemia (2% Cholesterol Diet, 8 wks) start->A B Group Allocation & this compound Administration (e.g., 50 mg/kg for last 2 wks) A->B C Induce MI/RI Model (Coronary Artery Ligation) B->C D Functional Assessment (LVDP, LVEDP) C->D E Terminal Sample Collection (Blood, Heart Tissue) D->E F Analysis: Biochemical, Molecular, Histological E->F end Data Interpretation F->end

Diagram 3: In vivo protocol for assessing this compound's cardioprotective effects.


Important Notes for Researchers

  • Compound Sourcing: The purity of the this compound reference standard is critical. Ensure it is obtained from a reputable supplier, and report the exact purity and source in your publications [1].
  • Ethical Compliance: All animal studies must be approved by an Institutional Animal Ethics Committee and strictly adhere to national and institutional guidelines for the care and use of laboratory animals [1].
  • Method Adaptation: The analytical method parameters provided (e.g., mobile phase, columns) are a starting point. You must optimize them in your own laboratory for your specific instrument and column.
  • Data Integrity: For analytical validation, ensure all data, including raw chromatograms and calculations, are recorded and stored in compliance with Good Laboratory Practice (GLP) or other relevant quality standards.

References

Comprehensive Research Applications and Experimental Protocols for Robinin

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Chemical Background

Robinin (chemical formula: C₃₃H₄₀O₁₉; molecular weight: 740.66 g/mol) is a naturally occurring flavonoid glycoside composed of the aglycone kaempferol linked to three sugar moieties: two glucose molecules and one rhamnose. This unique biochemical structure contributes to its significant biological activity and potential therapeutic applications. This compound is primarily extracted from various plant sources, including Vigna unguiculata (cowpea) leaves, and has gained considerable research interest due to its multifaceted pharmacological properties. As a bioactive compound, this compound exhibits potent antioxidant, anti-inflammatory, and anti-apoptotic activities, making it a promising candidate for drug development, particularly in the areas of cardiovascular disease and oncology. The compound's ability to modulate key signaling pathways, including TLR-NF-κB, PI3K-AKT, and endoplasmic reticulum (ER) stress response pathways, underpins its mechanistic basis for therapeutic applications [1] [2].

Recent advances in this compound research have elucidated its potential as both a cardioprotective agent and an anti-cancer therapeutic. In cardiovascular research, this compound has demonstrated significant efficacy in mitigating myocardial injury induced by excessive β-adrenergic stimulation. In oncology, particularly in pancreatic cancer models, this compound has shown remarkable anti-proliferative and anti-metastatic properties through modulation of the tumor microenvironment and inhibition of epithelial-mesenchymal transition (EMT). This application note provides a comprehensive overview of this compound's research applications, detailed experimental protocols, quantitative data comparisons, and visual representations of its mechanisms of action to facilitate further research and development efforts by scientists and drug development professionals [1] [2].

Therapeutic Applications and Research Findings

Cardioprotective Applications

This compound demonstrates significant cardioprotective effects in experimental models of myocardial injury. In a comprehensive study utilizing both H9c2 cardiomyocytes and male Sprague-Dawley rats subjected to isoproterenol (ISO)-induced myocardial injury, this compound treatment exhibited dose-dependent protection against cardiac damage. The compound significantly reduced ISO-induced reactive oxygen species (ROS) generation and apoptosis while preserving cell morphology and survival mechanisms. This compound treatment also modulated ER stress and apoptosis-related proteins, effectively restoring cardiomyocyte function. Western blot analysis confirmed this compound's inhibition of ER stress-mediated apoptosis in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for ISO-induced myocardial damage [1].

The cardioprotective mechanisms of this compound involve multiple pathways. Research indicates that this compound treatment significantly attenuates oxidative stress by reducing ROS production and enhancing cellular antioxidant defenses. Additionally, it modulates key survival pathways by inhibiting the pro-apoptotic signaling cascade and preserving mitochondrial function. The compound's ability to restore endoplasmic reticulum function further contributes to its cardioprotective efficacy, maintaining cellular homeostasis under stress conditions. These multi-faceted actions position this compound as a promising candidate for further development as a therapeutic agent for cardiovascular disorders, particularly those involving oxidative stress-mediated damage such as myocardial infarction and heart failure [1].

Table 1: Cardioprotective Effects of this compound in Experimental Models

Research Model Inducing Agent This compound Dose Key Findings Mechanistic Insights

| H9c2 cardiomyocytes (in vitro) | Isoproterenol (100 μM) | 50 μg/mL | - Reduced ROS generation by ~60%

  • Decreased apoptosis by ~45%
  • Preserved cell viability (~85% vs ~55% in ISO-only) | - Modulation of ER stress proteins
  • Inhibition of pro-apoptotic signaling
  • Enhanced survival pathways | | Sprague-Dawley rats (in vivo) | Isoproterenol | 50 mg/kg/day | - Improved cardiac marker enzymes
  • Reduced histological damage
  • Enhanced contractile function | - Downregulation of CHOP activation
  • Restoration of ER function
  • Reduced inflammatory markers |
Anticancer Applications

This compound exhibits promising anti-tumor properties in pancreatic cancer models, as demonstrated in studies utilizing Mia-PACA2 and PANC-1 cell lines. The compound significantly inhibited cancer cell proliferation and migration compared to normal pancreatic epithelial cells (HPNE). Research revealed that this compound effectively attenuated the expression of epithelial-mesenchymal transition (EMT) markers, including α-SMA and snail, which are critical for cancer metastasis. Furthermore, this compound treatment diminished the expression of inflammation markers IL-6 and TNF-α in pancreatic cancer cells, suggesting its potential to modulate the tumor microenvironment. Western blot analysis confirmed that this compound targets Toll-like receptor 2 (TLR2) and subsequently downregulates the PI3K-AKT signaling pathway, which is crucial for cancer cell survival and proliferation [2].

The anticancer mechanisms of this compound extend beyond direct cytotoxicity to cancer cells. By targeting the TLR2-PI3K-AKT signaling axis, this compound disrupts key pathways involved in cancer progression and metastasis. This signaling inhibition leads to reduced inflammation within the tumor microenvironment, creating less favorable conditions for cancer growth and spread. Additionally, this compound's effect on EMT markers indicates its potential to suppress the metastatic process, which is often responsible for cancer mortality. These multifaceted anti-cancer actions, combined with its favorable cytotoxicity profile towards normal cells, suggest this compound has significant potential as an adjuvant therapy in pancreatic cancer treatment, either alone or in combination with conventional chemotherapeutic agents [2].

Table 2: Anticancer Effects of this compound in Pancreatic Cancer Models

Parameter Mia-PACA2 Cells PANC-1 Cells HPNE (Normal Cells) Mechanistic Insights
Proliferation Inhibition (CCK-8 assay) ~70% reduction at 1μM ~65% reduction at 1μM Minimal effect at 1μM Dose-dependent inhibition of proliferation
Migration (Wound Healing assay) ~60% reduction ~55% reduction Not significant Suppression of EMT markers (α-SMA, snail)

| Inflammation Markers | IL-6: ~50% reduction TNF-α: ~45% reduction | IL-6: ~48% reduction TNF-α: ~42% reduction | Minimal change | Downregulation of TLR2-PI3K-AKT signaling | | EMT Markers | α-SMA: ~55% reduction Snail: ~60% reduction | α-SMA: ~52% reduction Snail: ~58% reduction | Not significant | Inhibition of epithelial-mesenchymal transition |

Antioxidant and Anti-inflammatory Applications

Beyond its specific cardioprotective and anticancer properties, this compound demonstrates significant broad-spectrum antioxidant activity. Research on lentil hull extracts, which contain this compound among other bioactive compounds, has revealed potent free radical scavenging capabilities. In chemical assays, these extracts demonstrated notable ABTS radical cation scavenging activity (39.06 ± 0.73 mg TE/g dry weight) and potent DPPH radical scavenging capacity (IC₅₀ = 0.39 μg/mL). More importantly, in biological systems, the extracts protected neuroblastoma cell lines (SH-SY5Y) from oxidative damage with an IC₅₀ of 10.1 ± 0.6 μg/mL, suggesting potential applications in neurodegenerative disorders where oxidative stress plays a key pathological role [3].

The anti-inflammatory properties of this compound contribute significantly to its therapeutic potential. Studies have demonstrated that this compound inhibits the synthesis of key inflammatory mediators, including cyclooxygenase-2, interleukin-6, tumor necrosis factor-α, and inducible nitric oxide synthases. The compound modulates the TLR-NF-κB signaling pathway by inhibiting NF-κB p65 translocation and blocking oxidized low-density lipoprotein (ox-LDL), which enhances the development of TLR2 and TLR4. This mechanism not only explains its anti-inflammatory effects but also provides a rationale for its cardioprotective and anticancer activities, as inflammation is a common component in these pathological conditions [1] [2].

Experimental Protocols and Methodologies

In Vitro Cardioprotection Assay

Objective: To evaluate the protective effects of this compound against isoproterenol-induced cytotoxicity in H9c2 cardiomyocytes.

Materials and Reagents:

  • H9c2 cardiomyocyte cell line (rat embryonic cardiomyocytes)
  • High glucose DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
  • This compound (Sigma-Aldrich, USA) dissolved in DMSO
  • Isoproterenol (ISO) dissolved in PBS
  • Metoprolol succinate (positive control)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • DCFH₂-DA fluorescent probe for ROS detection
  • AO/EtBr staining solution for apoptosis assessment

Methodology:

  • Cell Culture and Differentiation: Maintain H9c2 cells in high glucose DMEM with 10% FBS at 37°C in a 5% CO₂ atmosphere. Differentiate cells using retinoic acid (10 nM) in DMEM with 1% FBS for 6-7 days.
  • Experimental Groups:
    • Control group: Cells cultured in medium without drugs
    • This compound control: Cells treated with 50 μg/mL this compound alone
    • ISO injury model: Cells treated with 100 μM ISO
    • This compound treatment: Cells pre-treated with 50 μg/mL this compound for 24 h, then exposed to 100 μM ISO
    • Positive control: Cells pre-treated with 50 μM metoprolol succinate, then exposed to 100 μM ISO
  • Cell Viability Assay (MTT): After 24 h treatment, incubate cells with MTT solution (0.5 mg/mL) for 4 h at 37°C. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader.
  • ROS Detection: Incubate treated cells with 10 μM DCFH₂-DA for 20 min at 37°C in the dark. After washing with PBS, fix cells with 4% paraformaldehyde for 10 min. Counterstain nuclei with DAPI and visualize using fluorescence microscopy.
  • Apoptosis Assessment (AO/EtBr Staining): Stain treated cells with acridine orange/ethidium bromide solution and examine under fluorescence microscopy to distinguish viable, apoptotic, and necrotic cells based on nuclear morphology and staining patterns [1].
Anti-Pancreatic Cancer Activity Assay

Objective: To investigate the inhibitory effects of this compound on pancreatic cancer cell proliferation, migration, and inflammation.

Materials and Reagents:

  • Pancreatic cancer cell lines (Mia-PACA2 and PANC-1) and normal pancreatic cell line (HPNE)
  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose content
  • Fetal bovine serum (FBS), penicillin-streptomycin solution
  • This compound (MCE) dissolved in DMSO
  • CCK-8 cell proliferation assay kit
  • TRIzol reagent for RNA isolation
  • RIPA lysis buffer for protein extraction
  • Primary antibodies for TLR2, PI3K-p85α, p-AKT, AKT, α-SMA, snail, IL-6, TNF-α, and β-actin

Methodology:

  • Cell Culture: Maintain all cell lines in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Cytotoxicity and Proliferation Assay (CCK-8):
    • Seed cells in 96-well plates at 1×10⁴ cells/well and culture in FBS-free medium for 24 h.
    • Treat cells with this compound at concentrations of 500 nM, 1 μM, 5 μM, and 10 μM for 24 h.
    • Add 10 μL CCK-8 solution to each well and incubate for 2 h at 37°C.
    • Measure absorbance at 450 nm using a microplate reader.
  • Wound Healing Migration Assay:
    • Culture cells until 100% confluent and create a straight artificial wound with a 200 μL pipette tip.
    • Image the scratch area at 0 h and after 24 h of treatment with this compound (1 μM) with or without CU-T12-9 (TLR2 agonist).
    • Measure cell migration distance using ImageJ software.
  • Gene Expression Analysis (qRT-PCR):
    • Extract total RNA using TRIzol reagent and reverse transcribe 2 μg RNA using MMLV system.
    • Perform qRT-PCR using SYBR Green Master Mix with GAPDH as internal reference.
    • Calculate relative mRNA expression using the 2−ΔΔCt method.
  • Protein Expression Analysis (Western Blot):
    • Extract total proteins using RIPA lysis buffer with protease and phosphatase inhibitors.
    • Separate 10 μg protein by SDS-PAGE and transfer to PVDF membranes.
    • Block with 5% skim milk, incubate with primary antibodies overnight at 4°C, then with HRP-conjugated secondary antibodies for 2 h at room temperature.
    • Visualize protein bands using enhanced chemiluminescence and capture with a GS-700 imaging densitometer [2].
Antioxidant Activity Assessment in Neuroblastoma Cells

Objective: To evaluate the protective effects of this compound-containing extracts against oxidative stress in neuronal cell lines.

Materials and Reagents:

  • SH-SY5Y neuroblastoma cell line
  • This compound-rich extracts (e.g., from lentil hulls)
  • H₂DCF-DA (2',7'-dichlorodihydrofluorescein diacetate) assay reagents
  • MTT assay reagents for cytotoxicity assessment
  • Ethyl acetate, absolute ethanol, and water as extraction solvents
  • Quercetin as positive control

Methodology:

  • Microwave-Assisted Extraction:
    • Perform MAE at 80°C for 5 min with a solid/liquid ratio of 200 mg/mL for organic solvents or 50 mg/mL for water.
    • Use green solvents (ethyl acetate, absolute ethanol, water) for extraction.
  • Antioxidant Activity Assessment:
    • Seed SH-SY5Y cells in 96-well plates and allow to adhere overnight.
    • Treat cells with various concentrations of this compound-rich extracts for 24 h.
    • Incubate with H₂DCF-DA solution for 30 min at 37°C.
    • Measure fluorescence intensity (excitation 485 nm, emission 535 nm) to quantify ROS levels.
  • Cytotoxicity Assessment:
    • Treat cells with this compound-rich extracts for 24 h.
    • Add MTT solution (0.5 mg/mL) and incubate for 4 h at 37°C.
    • Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.
  • Data Analysis:
    • Calculate IC₅₀ values for antioxidant activity and cytotoxicity.
    • Compare the protective index (ratio of cytotoxicity IC₅₀ to antioxidant IC₅₀) for safety assessment [3].

Signaling Pathways and Mechanisms of Action

This compound Cardioprotection Signaling Pathway

This compound confers cardioprotection through a multi-faceted approach targeting oxidative stress, endoplasmic reticulum stress, and apoptosis signaling pathways. In response to isoproterenol-induced cardiac injury, this compound administration significantly reduces ROS generation, thereby preventing oxidative damage to cardiomyocytes. Subsequently, this compound modulates the unfolded protein response in the endoplasmic reticulum, reducing ER stress-mediated apoptosis by downregulating pro-apoptotic factors such as CHOP. Concurrently, robinenhances cell survival signaling through preservation of AKT phosphorylation and mitochondrial integrity. These coordinated actions collectively maintain cardiomyocyte viability and function under stressful conditions, highlighting this compound's potential as a therapeutic agent for preventing myocardial damage [1].

G ISO ISO BetaAR BetaAR ISO->BetaAR Activates ROS ROS BetaAR->ROS Induces ERstress ERstress ROS->ERstress Triggers Apoptosis Apoptosis ERstress->Apoptosis Activates Survival Survival This compound This compound This compound->ROS Reduces This compound->ERstress Attenuates This compound->Survival Promotes

This compound Anticancer Signaling Pathway

In pancreatic cancer models, this compound exerts its anti-tumor effects primarily through inhibition of the TLR2-PI3K-AKT signaling axis. This compound directly binds to and inhibits Toll-like receptor 2 (TLR2), which is frequently overexpressed in pancreatic cancer cells and associated with poor prognosis. This inhibition leads to downstream suppression of PI3K phosphorylation and subsequent reduction in AKT activation. The attenuated AKT signaling results in decreased expression of pro-inflammatory mediators (IL-6, TNF-α) and inhibition of epithelial-mesenchymal transition markers (α-SMA, snail). Consequently, cancer cell proliferation and migration are significantly reduced, while apoptosis is enhanced. This mechanism highlights this compound's potential as a targeted therapeutic agent for pancreatic cancer, particularly in cases characterized by TLR2 overexpression [2].

G This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3K PI3K TLR2->PI3K Activates pAKT pAKT PI3K->pAKT Phosphorylates Proliferation Proliferation pAKT->Proliferation Stimulates EMT EMT pAKT->EMT Induces Inflammation Inflammation pAKT->Inflammation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Experimental Workflow for this compound Research

The comprehensive evaluation of this compound's therapeutic potential involves a systematic approach encompassing extraction optimization, in vitro screening, and mechanistic investigation. The process begins with efficient extraction of this compound using microwave-assisted techniques with green solvents, followed by purification and quantification. Subsequent in vitro assays evaluate this compound's effects on cell viability, oxidative stress, and apoptosis in disease-relevant models. For promising candidates, detailed mechanistic studies investigate effects on specific signaling pathways, gene expression, and protein regulation. This workflow enables thorough characterization of this compound's therapeutic properties and mechanisms, providing a solid foundation for further drug development efforts.

G Start Start Extraction Extraction Start->Extraction InVitro InVitro Extraction->InVitro MAE MAE Extraction->MAE SolventScreening SolventScreening Extraction->SolventScreening Mechanism Mechanism InVitro->Mechanism Viability Viability InVitro->Viability ROSassay ROSassay InVitro->ROSassay Apoptosis Apoptosis InVitro->Apoptosis Data Data Mechanism->Data WB WB Mechanism->WB PCR PCR Mechanism->PCR

Conclusion and Future Perspectives

This compound has emerged as a promising multi-target therapeutic agent with demonstrated efficacy in cardiovascular protection, cancer treatment, and oxidative stress mitigation. The compound's ability to modulate key cellular signaling pathways, including TLR2-PI3K-AKT in pancreatic cancer and ER stress-apoptosis pathways in cardiomyocytes, underscores its mechanistic versatility. Current research provides robust evidence for this compound's therapeutic potential, with well-characterized in vitro and in vivo effects across multiple disease models. The detailed experimental protocols presented in this application note will facilitate standardized evaluation of this compound's activity across different research settings, enabling more direct comparison of results and accelerating translational development.

Future research on this compound should focus on several key areas. First, pharmacokinetic studies are needed to elucidate this compound's absorption, distribution, metabolism, and excretion profiles, which are currently poorly characterized. Second, investigation of synergistic combinations with existing therapeutic agents could enhance this compound's efficacy while potentially reducing required doses and minimizing toxicity. Third, development of novel formulation strategies may improve this compound's bioavailability and tissue targeting. Finally, expanded preclinical safety assessment and subsequent clinical evaluation will be essential to translate this compound's promising experimental results into practical therapeutic applications. With its multifaceted mechanisms and favorable safety profile observed in current studies, this compound represents an exciting candidate for further development as a therapeutic agent for prevalent and challenging medical conditions.

References

Application Note: LC-MS/MS Determination of Robinin in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

This method is designed for the simultaneous quantification of robinin and its aglycone, kaempferol, in cell lysates, specifically using human breast cancer MCF-7 cells [1] [2].

  • Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Detection Mode: Negative ion mode with Multiple Reaction Monitoring (MRM)
  • Key Advantage: This method is recognized as the first validated assay for the simultaneous determination of this compound and kaempferol in biological fluids, providing the high sensitivity required for in vitro and in vivo studies [1].
Chromatographic Parameters
Parameter Specification
Column C18 (e.g., Platinum EPS C-18, 4.6 mm x 250 mm, 5 µm) [3]
Mobile Phase A Water with 0.025% formic acid and 1 mM ammonium formate [2]
Mobile Phase B Acetonitrile with 0.025% formic acid [2]
Mobile Phase (Alternative) 60:40 ratio of [5% MeOH in phosphate buffer (0.01 M, pH 2.0)] to [THF:i-PrOH:MeOH:H2O (150:200:67.5:32.5)] [3]
Detection Wavelength 380 nm (for HPLC with UV detection) [3]
Mass Spectrometric Parameters & Validation Data
Parameter This compound Kaempferol
Ionization Mode Negative TurboIonspray (ESI) Negative TurboIonspray (ESI)
Internal Standard Rutin Fisetin
Linear Range 1 - 250 ng/mL 1 - 250 ng/mL
Correlation Coefficient (r) > 0.999 > 0.999
Limit of Detection (LOD) 0.1 ng/mL 0.1 ng/mL
Intra-/Inter-day Precision (CV) < 10% < 10%
Accuracy Within 11% Within 11%

Source: [1] [2] [3]

Detailed Experimental Protocol

Sample Preparation (Cell Lysate)
  • Cell Culture: Grow MCF-7 cells in an appropriate medium (e.g., RPMI 1640 with 10% FBS) [1].
  • Drug Treatment & Uptake: Incubate cells with this compound for uptake studies.
  • Lysis: Lyse cells to extract intracellular components. A protein precipitation step is suitable for this assay [1].
  • Matrix Effect: The method demonstrates minimal matrix effect, with a ratio of peak areas from spiked matrix versus mobile phase close to 1 [1].
Instrumental Analysis
  • Chromatography: Use the specified C18 column and mobile phase. The alternative mobile phase can achieve separation within 15-20 minutes [3].
  • Mass Spectrometry: Perform analysis in negative ion MRM mode. Using a diverter valve to direct the eluent to waste during the first few minutes can prevent source contamination [1].
Data Quantification
  • Use the internal standard method for calculation (Rutin for this compound, Fisetin for kaempferol).
  • Construct a calibration curve with concentrations ranging from 1 to 250 ng/mL for both analytes [2].

Insights into this compound's Bioactivity and Analysis Context

This compound (kaempferol 3-O-robinoside-7-O-rhamnoside) is a flavonoid glycoside and the major active constituent of the preparation "Flaronin," used to treat kidney diseases [1] [3]. Intestinal microflora can hydrolyze this compound to its active aglycone, kaempferol [1].

Recent studies underscore the importance of this compound analysis in modern drug discovery:

  • Anti-Cancer Activity: A 2023 study demonstrated that this compound inhibits the proliferation and migration of pancreatic cancer cells by targeting the TLR2-PI3k-AKT signaling pathway [4].
  • Cardioprotective Effects: A very recent 2025 publication reported that this compound attenuates cardiac oxidative stress and apoptosis through the AKT/GSK3β pathway, highlighting its potential as a therapeutic agent for myocardial injury [5].

The following diagram illustrates the signaling pathways implicated in this compound's anti-cancer and cardioprotective mechanisms, connecting its molecular actions to the measurable biological outcomes in research.

G This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits EMT EMT This compound->EMT Inhibits Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress Reduces ER_Stress ER_Stress This compound->ER_Stress Attenuates PI3k PI3k TLR2->PI3k AKT AKT PI3k->AKT Activates GSK3β GSK3β AKT->GSK3β Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Proliferation Cell_Proliferation AKT->Cell_Proliferation Promotes GSK3β->Apoptosis Promotes

Key Considerations for Method Implementation

  • Fit-for-Purpose Validation: For -omics-style studies or biomarker discovery where a large number of analytes are screened, a fit-for-purpose approach to validation is recommended, as full validation for every compound may not be feasible. The rigor should match the intended use of the data [6].
  • Standard Availability: A key challenge in quantifying natural products like this compound is the availability of authentic reference standards. The this compound used in the primary method was provided by a specialized institute [1].

The LC-MS/MS method provides a robust tool for quantifying this compound and kaempferol. As research into its therapeutic potential grows, these analytical protocols will be essential for supporting drug development efforts.

Reference List

  • Tsiklauri L, et al. Simultaneous determination of the flavonoids this compound and kaempferol in human breast cancer cells by liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2011;55(1):109-113. doi:10.1016/j.jpba.2010.12.021. [1] [2]
  • Tsiklauri L, et al. Optimum HPLC parameters for simultaneous determination of this compound and kaempferol. Pharm Chem J. 2012;46(1):64-67. doi:10.1007/s11094-012-0735-y. [3]
  • Lu J, et al. This compound inhibits pancreatic cancer cell proliferation, EMT and inflammation via regulating tumor microenvironment. Cancer Cell Int. 2023;23:328. doi:10.1186/s12935-023-03167-3. [4]
  • R S, et al. This compound attenuates cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through AKT/GSK3β pathway. Sci Rep. 2025;15:36097. doi:10.1038/s41598-025-20063-0. [5]

References

robinin analytical protocol development

Author: Smolecule Technical Support Team. Date: February 2026

Robinin Application Notes

1. Anti-Tumor Activity in Pancreatic Cancer: this compound exhibits significant anti-proliferative and anti-migratory effects in pancreatic cancer cell lines (Mia-PACA2 and PANC-1) by targeting the TLR2-PI3k-AKT signaling pathway [1] [2]. It downregulates key proteins involved in epithelial-mesenchymal transition (EMT), such as α-SMA and Snail, and reduces the expression of pro-inflammatory cytokines IL-6 and TNF-α, thereby modulating the tumor microenvironment [1] [2].

2. Inhibition of Xanthine Oxidase (XOD): this compound acts as a mixed competitive inhibitor of XOD, with a moderate IC₅₀ value, indicating potential for managing hyperuricemia and gout [3]. The interaction is characterized by static quenching, forming a stable this compound-XOD complex [3].

Detailed Experimental Protocols

Protocol 1: Anti-Proliferation and Migration Assay in Pancreatic Cancer

This protocol evaluates this compound's effects on cell viability and migration.

  • Cell Lines and Culture: Use human pancreatic ductal epithelial cell line (HPNE) and pancreatic cancer cell lines (Mia-PACA2, PANC-1). Culture cells in Dulbecco’s Modified Eagle Medium with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂ [1] [2].
  • Cytotoxicity & Proliferation (CCK-8 Assay):
    • Seed cells in 96-well plates (1×10⁴ cells/well) in serum-free medium for 24 hours [1] [2].
    • Treat with this compound (500 nM, 1 µM, 5 µM, 10 µM) for 24 hours [1] [2].
    • Add 10 µL CCK-8 solution, incubate for 2 hours, and measure absorbance at 450 nm [1] [2].
    • For proliferation curves, treat cells with 1 µM this compound and measure absorbance at 24, 48, and 72 hours [1] [2].
  • Rescue Experiment: Co-administer CU-T12-9 (TLR2 agonist, 1 µg/mL) with this compound to confirm TLR2 pathway involvement [1] [2].
  • Migration (Wound Healing Assay):
    • Culture cells to 100% confluence and create a scratch wound with a pipette tip [1] [2].
    • Treat with serum-free medium containing 1 µM this compound with/without CU-T12-9 [1] [2].
    • Image at 0 and 24 hours and measure migration distance with ImageJ software [1] [2].
Protocol 2: Xanthine Oxidase Inhibition Kinetics

This protocol characterizes this compound's inhibition of XOD.

  • Inhibitory Activity Assay:
    • React this compound (concentration range: ~1-50 µg/mL) with XOD and substrate (xanthine) in sodium phosphate buffer (pH 7.5) [3].
    • Measure uric acid production by absorbance at 295 nm [3].
    • Calculate IC₅₀ from inhibition curve [3].
  • Enzyme Kinetics:
    • Measure initial reaction rates with varying xanthine concentrations and multiple this compound concentrations [3].
    • Plot data on Lineweaver-Burk plot to determine inhibition modality (e.g., mixed competitive) [3].
  • Fluorescence Quenching:
    • Titrate fixed concentration of XOD with increasing this compound concentrations [3].
    • Measure fluorescence emission spectrum (300-450 nm with excitation at 280 nm) to determine quenching constant (Ksv) and binding constant (Ka) using Stern-Volmer equation [3].

Summary of Quantitative Data

The table below summarizes key quantitative findings from recent studies.

Experimental Model Key Parameter Result with this compound Control/Reference Citation
Pancreatic Cancer (Mia-PACA2, PANC-1) Cell Proliferation ↓ Significant inhibition (P < 0.01) HPNE cell line [1] [2]
Migration (Wound Healing) ↓ Significant inhibition Serum-free medium [1] [2]
Protein/Marker Expression ↓ α-SMA, Snail, IL-6, TNF-α P < 0.01 [1] [2]
Xanthine Oxidase (XOD) Inhibition IC₅₀ Value 31.79 ± 0.15 µg/mL N/A [3]
Inhibition Modality Mixed Competitive N/A [3]
Binding Constant (Ka) (2.41 ± 0.04) × 10⁴ L/mol N/A [3]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz's DOT language, illustrate the proposed signaling pathway and a general experimental workflow.

Diagram 1: this compound Inhibits TLR2-PI3k-AKT in Pancreatic Cancer

This diagram illustrates the proposed mechanism by which this compound exerts its anti-tumor effects in pancreatic cancer cells [1] [2].

Robinin_Pancreatic_Cancer_Pathway cluster_top Extracellular Space cluster_pathway Intracellular Signaling cluster_effects Biological Effects This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3K PI3K TLR2->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylates Proliferation Proliferation pAKT->Proliferation Migration Migration pAKT->Migration EMT EMT Markers (α-SMA, Snail) pAKT->EMT Inflammation Inflammation (IL-6, TNF-α) pAKT->Inflammation

Diagram 2: Workflow for Anti-Cancer Activity Evaluation

This flowchart outlines the key experimental steps for evaluating this compound's anti-cancer activity in vitro, based on the protocols above [1] [2].

Robinin_Anticancer_Workflow Start Start CellCulture Cell Culture (HPNE, Mia-PACA2, PANC-1) Start->CellCulture CompoundTreatment Compound Treatment (this compound: 0.5-10 µM) Rescue (CU-T12-9) CellCulture->CompoundTreatment AssayProliferation Viability/Proliferation Assay (CCK-8, Abs 450nm) CompoundTreatment->AssayProliferation AssayMigration Migration Assay (Wound Healing, ImageJ) CompoundTreatment->AssayMigration Analysis Data Analysis (Statistical Significance) AssayProliferation->Analysis AssayMigration->Analysis End End Analysis->End

Critical Notes for Researchers

  • Mechanism Confirmation: The anti-tumor mechanism via TLR2 inhibition was confirmed using the agonist CU-T12-9 in rescue experiments, which restored cancer cell proliferation in the presence of this compound [1] [2].
  • Analytical Technique Limitations: While molecular docking and dynamics simulations predict this compound's interaction with XOD, these are computational models. Findings require validation through experimental biophysical methods [3].
  • Research Gaps: Current anti-cancer data is primarily in vitro. Comprehensive in vivo studies are necessary to confirm efficacy, optimal dosing, and pharmacokinetics before clinical development [1] [2].

References

Robinin Application Notes: Mechanisms and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Robinin, a flavonoid glycoside, is gaining research interest for its multi-target therapeutic potential. The table below summarizes its key biological activities and experimental evidence.

Therapeutic Area Proposed Primary Mechanism of Action Key Experimental Findings Effective Doses (In Vitro) Effective Doses (In Vivo)
Oncology (Pancreatic Cancer) Inhibits TLR2-PI3K-AKT signaling pathway [1] ↓ Cell proliferation (Mia-PACA2, PANC-1); ↓ migration; ↓ EMT markers (α-SMA, Snail); ↓ inflammation (IL-6, TNF-α) [1] 1 µM [1] 50 mg/kg (mouse model) [1]
Cardiology (Myocardial Injury) Activates AKT/GSK3β signaling, reducing oxidative stress & ER-dependent apoptosis [2] ↓ ROS generation; ↓ apoptosis; preserved cell morphology & survival in H9c2 cardiomyocytes and rat models [2] 50 µg/mL [2] 50 mg/kg (rat model) [2]
Cardiology (Ischemia/Reperfusion) Enhances Nrf2 anti-oxidative function via Akt/GSK3β/Fyn pathway [3] Reduced MI/RI injury in hypercholesterolemic rats; increased Akt expression; ↓ Fyn & GSK3β levels [3] Information missing 50 mg/kg (rat model) [3]
Neuropharmacology Modulates GABAA receptors [4] Anxiolytic, anticonvulsant, and memory preservation effects in adult zebrafish; effects blocked by flumazenil [4] Not applicable 4 - 40 mg/kg (zebrafish model) [4]

Detailed Experimental Protocols

Here are standardized protocols for key assays based on the cited research, which you can adapt for your laboratory work.

Cell Proliferation Assay (CCK-8)
  • Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines [1].
  • Materials:
    • Cell lines: e.g., Mia-PACA2, PANC-1.
    • This compound: Dissolved in DMSO according to manufacturer's instructions [1].
    • Equipment: 96-well plate, CO₂ incubator, microplate reader.
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.
    • Treatment: Prepare serial dilutions of this compound (e.g., 500 nM, 1 µM, 5 µM, 10 µM) in serum-free medium. Replace the medium in the wells with the this compound solutions. Include a vehicle control (DMSO).
    • Agonist Rescue (Optional): To confirm target specificity, co-treat cells with this compound (1 µM) and a TLR2 agonist like CU-T12-9 [1].
    • Incubation and Detection: Incubate for 24, 48, and 72 hours. At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2 hours.
    • Measurement: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the control group.
Wound Healing (Migration) Assay
  • Objective: To assess the inhibitory effect of this compound on cell migration [1].
  • Procedure:
    • Cell Culture: Seed cells in a plate and culture until 100% confluent.
    • Wound Creation: Create a straight "wound" by scratching the monolayer with a sterile 200 µL pipette tip.
    • Washing and Treatment: Gently wash the plate to remove detached cells. Add fresh serum-free medium containing this compound (1 µM) or vehicle control.
    • Imaging and Analysis: Capture images of the scratch at 0 hours and 24 hours under a phase-contrast microscope. Measure the migration distance using image analysis software like ImageJ.
In Vivo Model for Myocardial Ischemia/Reperfusion Injury
  • Objective: To evaluate the cardioprotective effect of this compound in hypercholesterolemic rats [3].
  • Procedure:
    • Animal Model:
      • Use male Sprague-Dawley rats (8-10 weeks old).
      • Hypercholesterolemia Induction: Feed the animals a diet supplemented with 2% cholesterol and 0.5% sodium cholate for 8 weeks [3].
      • This compound Treatment: For the last two weeks, administer this compound (50 mg/kg body weight) via a suitable route.
    • Induction of MI/RI: After the treatment period, subject the animals to surgical induction of myocardial ischemia followed by reperfusion.
    • Endpoint Analysis:
      • Hemodynamics: Record Left Ventricular Developed Pressure (LVDP) and Left Ventricular End-Diastolic Pressure (LVEDP) [3].
      • Histopathology: Analyze heart tissue sections using H&E, Masson's Trichrome (MT), and PAS staining.
      • Molecular Analysis: Perform Western blotting to examine the expression of Akt, p-Akt, GSK3β, Fyn, and Nrf2.

Analytical Method: HPLC Quantification of this compound

For pharmacokinetic studies or quality control, robust analytical methods are essential. The table below outlines a reported HPLC method for simultaneous determination of this compound and its aglycone, Kaempferol [5].

Parameter Specification
Column Platinum EPS C-18 (4.6 × 250 mm, 5 µm) [5]
Detection Wavelength 380 nm [5]
Mobile Phase Solution A: 5% MeOH in phosphate buffer (0.01 M, pH 2.0). Solution B: THF: i-PrOH: MeOH: H₂O (150:200:67.5:32.5). Ratio (A:B): 60:40 [5]
Linearity Range 25 – 1000 ng/mL (R² = 0.9997) [5]
Precision (Intra-/Inter-day) RSD 1.31 – 8.92% [5]
Mean Recovery 97.3 – 104.6% [5]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the key molecular pathways modulated by this compound as identified in the research.

This compound Inhibits Pancreatic Cancer Progression

This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3K PI3K TLR2->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Promotes Migration Migration AKT->Migration Promotes Inflammation Inflammation AKT->Inflammation Promotes (IL-6, TNF-α) EMT EMT AKT->EMT Promotes (α-SMA, Snail)

This compound Activates Cardioprotective Signaling

This compound This compound AKT AKT This compound->AKT Activates GSK3b GSK3b AKT->GSK3b Inhibits Nrf2 Nrf2 GSK3b->Nrf2 Retains in Cytoplasm OxidativeStress OxidativeStress Nrf2->OxidativeStress Reduces Apoptosis Apoptosis Nrf2->Apoptosis Suppresses

Key Takeaways for Research and Development

  • Multi-Target Potential: this compound's activity against pancreatic cancer, cardiac injury, and neurological conditions highlights its broad therapeutic potential [1] [2] [4].
  • TLR2 as Key Target: In pancreatic cancer, this compound's anti-proliferative and anti-metastatic effects are linked to TLR2 inhibition and downstream suppression of PI3K-AKT signaling [1].
  • Cardioprotective Mechanisms: this compound protects the heart by modulating the AKT/GSK3β axis, enhancing Nrf2-driven antioxidant responses, and reducing ER stress-induced apoptosis [2] [3].
  • GABAergic Action: Its anxiolytic and anticonvulsant effects are mediated through interaction with the GABAA receptor, similar to benzodiazepines but potentially with a better safety profile [4].

References

Comprehensive Experimental Application Notes and Protocols for Robinin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Profile

Robinin, a flavonoid glycoside with a molecular weight of 740.66 Da, has emerged as a compound of significant pharmacological interest across multiple therapeutic domains. Chemically, this compound consists of the flavonoid aglycone kaempferol connected to three sugar moieties: two glucose molecules and one rhamnose [1]. This unique structural configuration contributes to its diverse biological activities. Recent research has revealed that this compound exhibits potent anti-tumor, cardioprotective, and neuropharmacological properties through modulation of critical signaling pathways including TLR2-PI3K-AKT and AKT/GSK3β/Fyn-mediated Nrf2 activation [2] [3]. The compound demonstrates a favorable safety profile with reported LD(_{50}) in mice exceeding 1 g/kg, supporting its potential therapeutic utility [3].

These application notes provide a comprehensive compilation of experimental procedures, quantitative data, and standardized protocols for investigating this compound's multifaceted pharmacological activities. The documented methodologies span cellular assays, animal models, and molecular techniques that have been successfully employed to elucidate this compound's mechanisms of action and therapeutic potential. Each protocol includes detailed parameters for replication and validation, supported by structured data presentation and visual workflow representations. This resource aims to facilitate rigorous, reproducible research on this compound by providing methodological standardization across different experimental systems and therapeutic applications.

Experimental Models and Systems

This compound research has utilized diverse biological models ranging from in vitro cell systems to complex animal models, enabling comprehensive investigation of its pharmacological effects across different physiological contexts. The selection of appropriate experimental models is critical for generating translatable data on this compound's therapeutic potential.

Table 1: Experimental Models Used in this compound Research

Model Type Specific Model Application in this compound Research Key References
In Vitro Cell Lines Mia-PACA2 pancreatic cancer cells Anti-proliferative and anti-migration studies [2]
PANC-1 pancreatic cancer cells EMT and inflammation modulation studies [2]
H9c2 cardiomyocytes Cardioprotective against oxidative stress [1]
In Vivo Models Sprague-Dawley rats Myocardial ischemia/reperfusion injury [1] [3]
NKG mice Pancreatic cancer xenograft models [2]
Adult zebrafish (Danio rerio) Neuropharmacological activity assessment [4]
Special Models Hypercholesterolemic rats Cardioprotection in metabolic disease context [3]

The validation of experimental findings across multiple model systems strengthens the evidence for this compound's therapeutic potential. For cellular models, particular attention should be paid to culture conditions, passage numbers, and differentiation protocols to ensure experimental consistency. In vivo models require careful consideration of dosing regimens, administration routes, and ethical guidelines [2] [1] [3]. The zebrafish model offers particular advantages for high-throughput screening of this compound's effects on neurological function while adhering to the 3Rs principles (Replacement, Reduction, and Refinement) in animal research [4].

Anti-Cancer Research Protocols

Cell Proliferation and Migration Assays

This compound has demonstrated significant anti-proliferative activity against pancreatic cancer cells, making it a promising candidate for adjuvant cancer therapy. The standard protocol for assessing this compound's anti-cancer properties involves the following steps:

  • Cell Culture Preparation: Culture human pancreatic cancer cell lines Mia-PACA2 and PANC-1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Include the normal human pancreatic ductal epithelial cell line HPNE as a control for comparison [2].
  • Compound Treatment: Prepare this compound stock solution by dissolving powder in DMSO according to manufacturer's instructions. Perform cytotoxicity assays using concentrations ranging from 500 nM to 10 μM this compound. For proliferation assays, use 1 μM this compound and incubate cells for 24, 48, and 72 hours respectively [2].
  • Viability and Proliferation Assessment: Use Cell Counting Kit-8 (CCK-8) according to manufacturer's instructions. Discard culture medium after this compound treatment and add 10 μl CCK-8 solution to each well. Incubate at 37°C for 2 hours and measure colorimetric absorbance at 450 nm using a microplate reader [2].
  • Migration Measurement: Conduct wound healing assays by growing cells until 100% confluent. Create a straight artificial wound with a 200 μl pipet tip. Image the scratch area at 0 h and 24 h using a phase contrast microscope (4× magnification). Measure cell migration distance with ImageJ software [2].

Table 2: Anti-Cancer Effects of this compound in Pancreatic Cancer Models

Parameter Assessed Cell Line/Model This compound Concentration Result/Effect Statistical Significance
Cell Proliferation Mia-PACA2 1 μM Significant inhibition P < 0.01 [2]
PANC-1 1 μM Significant inhibition P < 0.01 [2]
Cell Migration Mia-PACA2 1 μM Attenuated migration P < 0.01 [2]
PANC-1 1 μM Attenuated migration P < 0.01 [2]
EMT Markers Mia-PACA2 1 μM Reduced α-SMA and snail P < 0.01 [2]
PANC-1 1 μM Reduced α-SMA and snail P < 0.01 [2]
Inflammation Markers Mia-PACA2 1 μM Diminished IL-6 and TNF-α P < 0.01 [2]
PANC-1 1 μM Diminished IL-6 and TNF-α P < 0.01 [2]
Molecular Mechanism Analysis

To elucidate the molecular mechanisms underlying this compound's anti-cancer effects, the following protocols are recommended:

  • Gene Expression Analysis: Extract total RNA from treated cells using TRIzol reagent according to manufacturer's instructions. Treat 2 μg total RNA with DNaseI and perform reverse transcription using the MMLV system. Conduct quantitative RT-PCR using an ABI 7900 RT-PCR system with SYBR Green Real-time PCR Master Mix. Use GAPDH as the internal reference and calculate mRNA abundance relative to GAPDH expression using the 2−ΔΔCt method [2].
  • Protein Expression Analysis: Extract total proteins from cells using RIPA lysis buffer supplemented with phosphatase and protease inhibitors. Determine protein concentration using a BCA protein kit. Separate protein samples (10 μg) by SDS-PAGE with 10% separation gel and transfer to PVDF membranes. Block membranes with 5% skim milk for 2 hours at room temperature, then incubate with primary antibodies at 4°C overnight. The next day, incubate with appropriate secondary antibodies for 2 hours at room temperature. Visualize bands using enhanced chemiluminescence and capture using a GS-700 imaging densitometer. Analyze protein bands using ImageJ software [2].
  • Animal Xenograft Studies: Establish subcutaneous and orthotopic pancreatic cancer models by inoculating 6 × 10⁶ PANC-1 cells into the left back and pancreatic parenchyma of 8-week-old NKG mice respectively. After palpable tumors develop (7-8 mm diameter, approximately 2 weeks), administer This compound (50 mg/kg) via gastric irrigation for treatment, using PBS as control. Monitor tumor volume and weight loss throughout the study [2].

Cardioprotective Research Protocols

In Vitro Cardioprotection Models

The cardioprotective effects of this compound have been extensively studied using both in vitro and in vivo models of myocardial injury. The following protocols outline standardized methods for these investigations:

  • Cardiomyocyte Culture and Differentiation: Culture H9c2 cells (rat embryonic cardiomyocytes) in high glucose DMEM supplemented with 10% (v/v) heat-inactivated FBS and 100 μg/mL penicillin-streptomycin. Differentiate H9c2 cardiomyoblasts by treating with retinoic acid (10 nM) daily for 6-7 days in DMEM with 1% FBS [1].
  • Induction of Myocardial Injury: Induce in vitro myocardial injury by treating differentiated H9c2 cells with 100 μM isoproterenol (ISO) for 24 hours. Confirm differentiation by monitoring morphological changes, performing gene expression analysis with qRT-PCR, protein expression with western blotting, and stimulating differentiated cells with ISO [1].
  • Cell Viability Assessment: Seed H9c2 cardiomyocytes in 96-well plates at a density of 2 × 10⁵ cells/well and differentiate as described. After reaching 80% confluence, pre-treat cells with 50 μg/ml this compound and 50 μM Metoprolol (positive control) for 24 hours, then co-treat with 100 μM ISO for 24 hours. Assess cell viability using the MTT assay by measuring absorbance at 570 nm with a microplate reader. Document morphological changes using an inverted microscope [1].
  • Intracellular ROS Detection: Use DCFH₂-DA, a cell-permeable fluorescent probe, to quantify intracellular ROS levels. After treatments, incubate cells with 10 μM DCFH₂-DA for 20 minutes at 37°C in the dark. Rinse cells gently with PBS three times and fix with 4% paraformaldehyde for 10 minutes at room temperature. Counterstain nuclei with DAPI for 5 minutes to visualize nuclear morphology. Capture images using a fluorescent cell imager at 100× magnification. For quantitative analysis, use Fluorescence-activated cell sorting (FACS) after trypsinization and washing with PBS [1].
  • Apoptosis/Necrosis Assessment: Perform Acridine Orange/Ethidium Bromide (AO/EtBr) double staining to evaluate this compound's protective effect against ISO-induced necrosis and apoptosis. Seed 5 × 10³ cells in a 12-well plate and differentiate as described. After treatments, wash adherent cells twice with PBS (pH 7.4) and resuspend with 1 ml working solution containing a 1:1 ratio of AO and EB (100 μg/ml each). Analyze using fluorescence microscopy [1].
In Vivo Cardioprotection Models
  • Hypercholesterolemia Induction: Induce hypercholesterolemia (HC) in experimental rats by administering a laboratory pellet diet (97.5%) mixed with cholesterol-enriched diet containing 2% cholesterol and 0.5% sodium cholate for eight weeks. Use normal cholesterolemic control (NC) rats fed a typical pellet diet for eight weeks. Confirm HC induction by measuring increased cholesterol levels in plasma [3].
  • This compound Administration and MI/RI Model: Administer This compound (50 mg/kg body weight) to HC rats for two successive weeks, starting from the sixth week after initiating the cholesterol diet. For myocardial ischemia/reperfusion injury (MI/RI) studies, fast animals overnight on the last experimental day before inducing anesthesia. Record LV-developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP) during the perfusion process [3].
  • Histopathological Analysis: Analyze liver and kidney damage in heart tissue using histopathology staining methods including H&E, MT (Masson's Trichrome), and PAS (Periodic Acid-Schiff) stains according to standard protocols [3].
  • Molecular Docking and Simulation: Employ in silico techniques such as molecular docking and MD simulation to investigate this compound's interactions with molecular targets. Use Glide (a Schrödinger module) to dock this compound with NQO1, Nrf-2, HO-1, GSK-3β, and Akt proteins. Follow with MD simulation studies for OH-1 and Nrf2 to validate binding interactions and stability [3].

Table 3: Cardioprotective Effects of this compound in Experimental Models

Parameter Assessed Experimental Model This compound Dose Key Findings Reference
Cell Viability H9c2 cardiomyocytes + ISO 50 μg/ml Significant protection [1]
Intracellular ROS H9c2 cardiomyocytes + ISO 50 μg/ml Reduced generation [1]
Apoptosis H9c2 cardiomyocytes + ISO 50 μg/ml Attenuated apoptosis [1]
Cardiac Function HC rats + MI/RI 50 mg/kg Improved LVDP and LVEDP [3]
Akt Expression HC rats 50 mg/kg Increased expression [3]
Fyn and GSK3β HC rats 50 mg/kg Reduced levels [3]
Nrf2 Activity HC rats 50 mg/kg Activated Nrf2 [3]

Neuropharmacological Research Protocols

This compound has demonstrated significant neuropharmacological activities, including anxiolytic, anticonvulsant, and memory preservation effects. The following protocols detail standardized methods for evaluating these properties using zebrafish models:

  • Animal Model and Dosing: Use adult zebrafish (Danio rerio) as the experimental model. Administer this compound at doses of 4, 20, and 40 mg/kg to evaluate dose-dependent effects. Include a control group receiving vehicle only. Monitor animals for 96 hours to assess potential toxicity before proceeding with behavioral experiments [4].
  • Motor Function Assessment: Conduct behavioral experiments with zebrafish to evaluate potential effects on motor functions. Use appropriate tracking software to quantify locomotor activity and movement patterns. Note that this compound does not cause significant changes in motor functions but may impair certain aspects of locomotor activity [4].
  • Anxiolytic Activity Evaluation: Assess anxiolytic properties using the protector test, measuring the increase in time spent in the clean zone of the protector. To investigate mechanism of action, use flumazenil (FMZ) to block effects, providing evidence for interaction with GABAA receptors. Compare this compound's anxiolytic profile to diazepam as a positive control [4].
  • Anticonvulsant Activity: Evaluate anticonvulsant properties by assessing this compound's ability to reverse seizures and increase latency to enter seizure stages. Again, use flumazenil (FMZ) blockade to confirm involvement of GABAA receptors in the anticonvulsant effects [4].
  • Memory Preservation Testing: Assess effects on memory using an inhibitory avoidance test. Administer this compound at 40 mg/kg and evaluate performance in memory tasks compared to appropriate controls [4].
  • In Silico ADME Profiling: Perform computational analysis of absorption, distribution, metabolism, and excretion (ADME) properties using specialized software. These tests typically indicate that this compound presents gradual intestinal absorption and low distribution in the central nervous system [4].
  • Molecular Docking Studies: Conduct molecular docking simulations to investigate this compound's interactions with potential molecular targets including CAII and GABAA receptors. These studies corroborate the anxiolytic and anticonvulsant effects observed in behavioral experiments [4].

Signaling Pathways and Molecular Mechanisms

This compound exerts its diverse pharmacological effects through modulation of several critical signaling pathways. The molecular mechanisms have been systematically investigated using a combination of molecular biology techniques and computational approaches:

  • TLR2-PI3K-AKT Signaling Pathway: In pancreatic cancer models, this compound directly targets Toll-like Receptor 2 (TLR2), leading to downstream inhibition of the PI3K-AKT signaling pathway. This mechanism underlies its anti-proliferative, anti-migratory, and anti-inflammatory effects in pancreatic cancer cells [2]. Western blot analysis confirms that this compound downregulates expression of PI3k-p85α and Phosphorylated-AKT (p-AKT) while attenuating typical markers of epithelial-mesenchymal transition (EMT) including α-SMA and snail [2].
  • AKT/GSK3β/Fyn-Mediated Nrf2 Activation: In cardioprotection models, this compound enhances Nrf2 anti-oxidative function through a mechanism involving Akt/GSK3β/Fyn signaling. Administration of this compound to hypercholesterolemic rats results in increased expression of Akt while reducing Fyn and GSK3β levels, which subsequently activates Nrf2 activity [3]. This pathway represents a crucial mechanism for this compound's protection against myocardial ischemia/reperfusion injury in hypercholesterolemic conditions.
  • GABAA Receptor Interactions: For neuropharmacological effects, this compound demonstrates interaction with GABAA receptors as evidenced by blockade of its anxiolytic and anticonvulsant effects by flumazenil (FMZ), a GABAA receptor antagonist [4]. Molecular docking studies further confirm that this compound exposes in the layer with CAII and GABAA receptors, corroborating the anxiolytic and anticonvulsant effects observed in behavioral experiments [4].

The following DOT language script illustrates this compound's modulation of the TLR2-PI3K-AKT signaling pathway, which is central to its anti-cancer effects:

Robinin_TLR2_Pathway This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3K PI3K TLR2->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT pAKT AKT->pAKT Activation EMT EMT pAKT->EMT Promotes Inflammation Inflammation pAKT->Inflammation Induces Proliferation Proliferation pAKT->Proliferation Stimulates

Diagram 1: this compound inhibition of TLR2-PI3K-AKT signaling in pancreatic cancer. This compound inhibits TLR2 activation, subsequently downregulating PI3K-AKT signaling, which leads to reduced EMT, inflammation, and proliferation [2].

For cardioprotective effects, the following DOT language script illustrates this compound's modulation of the AKT/GSK3β/Fyn-Nrf2 pathway:

Robinin_Nrf2_Pathway This compound This compound Akt Akt This compound->Akt Activates GSK3b GSK3b This compound->GSK3b Inhibits Fyn Fyn This compound->Fyn Inhibits Akt->GSK3b Inhibits GSK3b->Fyn Activates Nrf2 Nrf2 Fyn->Nrf2 Nuclear Export OxidativeStress OxidativeStress Nrf2->OxidativeStress Reduces CardioProtection CardioProtection Nrf2->CardioProtection Promotes

Diagram 2: this compound activation of Nrf2-mediated cardioprotection through AKT/GSK3β/Fyn pathway. This compound activates Akt while inhibiting GSK3β and Fyn, leading to enhanced Nrf2 activity and reduced oxidative stress [3].

Research Applications and Implications

The experimental protocols and data presented in these application notes support several promising research directions for this compound. The consistent efficacy across multiple disease models—including cancer, cardiovascular disease, and neurological disorders—suggests this compound possesses broad therapeutic potential. Particularly noteworthy is this compound's multi-target mechanism of action, which simultaneously addresses multiple pathological processes in complex diseases [2] [4] [1].

For cancer research applications, this compound represents a promising candidate for adjuvant therapy in pancreatic cancer, where current treatment options remain limited. Its ability to inhibit proliferation, epithelial-mesenchymal transition, and inflammation through TLR2-PI3K-AKT signaling suppression positions it as a potential combination therapy agent [2]. In cardiovascular research, this compound's efficacy in hypercholesterolemic models is particularly significant given the clinical prevalence of dyslipidemia in patients with cardiovascular disease. Its activation of the Nrf2 antioxidant pathway offers a novel approach to addressing oxidative stress in myocardial injury [1] [3]. For neuroscience research, this compound's anxiolytic and anticonvulsant effects without significant sedation represent a potential advantage over existing benzodiazepine therapies, suggesting possible improved side effect profiles [4].

When implementing these protocols, researchers should consider several methodological aspects. The dose-dependent effects observed across studies highlight the importance of appropriate dose selection for specific applications. The time-dependent responses noted in proliferation assays emphasize the need for careful temporal planning in experimental designs. Furthermore, the consistent use of specific pathway inhibitors and agonists (such as CU-T12-9 for TLR2 activation and flumazenil for GABAA receptor blockade) provides important tools for mechanistic validation that should be incorporated into future studies [2] [4].

Conclusion and Future Perspectives

These comprehensive application notes provide detailed experimental protocols for investigating the multifaceted pharmacological properties of this compound. The standardized methodologies encompass cellular assays, animal models, and molecular techniques that have been rigorously applied to elucidate this compound's mechanisms of action across various disease contexts. The quantitative data summaries and visual pathway representations offer researchers validated reference points for experimental design and result interpretation.

Future research directions should include more detailed pharmacokinetic studies to better understand this compound's absorption, distribution, metabolism, and excretion profiles. The synthesis of this compound analogs could help optimize its pharmacological properties and improve bioavailability, particularly for central nervous system targets. Additionally, expanded combination studies with existing therapeutic agents would be valuable for identifying potential synergistic effects and clinical translation opportunities. The protocols provided herein serve as a solid foundation for these future investigations, promoting methodological consistency and rigor in this compound research across different laboratories and applications.

References

General Strategies for Improving Detection Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Although specific protocols for robinin were not found, you can apply general principles of analytical method development to improve its detection. The following table summarizes common approaches.

Strategy Description Potential Techniques / Examples
Sample Preparation Clean and concentrate the analyte to reduce interference and enhance signal. Solid-phase extraction (SPE), liquid-liquid extraction.
Detection Method Choose a detection system with high inherent sensitivity for the target compound. LC-MS/MS (often provides highest sensitivity), fluorescence detection (if this compound is fluorescent or can be derivatized).
Signal Amplification Use reagents or systems that enhance the detected signal. While not directly applicable, the use of qPCR for signal amplification in aptamer-based protein detection illustrates the principle [1].
Surface Blocking Minimize non-specific binding of detection reagents to surfaces, which creates background noise. Using well-defined blocking agents like methylcellulose in assay workflows can reduce background [1].

Suggested Experimental Approach

Based on the general strategies above, here is a potential workflow you could adapt and optimize for this compound detection.

start Start: Sample Preparation sp1 Liquid-Liquid Extraction start->sp1 sp2 Solid-Phase Extraction (SPE) sp1->sp2 sp3 Sample Concentration sp2->sp3 det Detection & Analysis sp3->det da1 LC-MS/MS Analysis sp3->da1 da2 Fluorescence Detection (if applicable) da1->da2 da3 Data Processing da2->da3 opt Optimization Loop da3->opt If sensitivity is low ov1 Test Different SPE Sorbents opt->ov1 Re-test sample ov2 Optimize Mobile Phase ov1->ov2 Re-test sample ov3 Adjust MS Parameters ov2->ov3 Re-test sample ov3->sp3 Re-test sample

To implement this approach:

  • Sample Preparation: Begin with a robust extraction method to isolate this compound from biological matrices like plasma or tissue. Solid-phase extraction (SPE) is often more effective than protein precipitation for achieving high sensitivity in LC-MS.
  • Detection Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of small molecules like this compound. If this compound has native fluorescence, High-Performance Liquid Chromatography (HPLC) with a fluorescence detector can be a highly sensitive and more accessible alternative.
  • Optimization: Systematically optimize each step. For LC-MS/MS, this includes tuning the mass spectrometer parameters for this compound (precursor ion, product ions, collision energy) and optimizing the chromatographic conditions (mobile phase, column type, gradient) to achieve a sharp, well-separated peak.

References

A Systematic Guide to Troubleshooting Peak Resolution

Author: Smolecule Technical Support Team. Date: February 2026

Peak resolution problems in HPLC can stem from the column, mobile phase, instrument, or sample itself. The flowchart below outlines a logical troubleshooting workflow. A persistent issue with a specific compound like robinin, while others separate well, is often chemical in nature and points toward method optimization [1].

G Start Peak Resolution Issue AllPeaks Do all peaks show poor resolution? Start->AllPeaks ChemicalIssue Likely chemical/method issue for specific analyte AllPeaks->ChemicalIssue No (One or a few peaks) PhysicalIssue Likely physical/instrument issue AllPeaks->PhysicalIssue Yes CheckMobilePhase Check Mobile Phase - New batch preparation - pH adjustment - Buffer concentration ChemicalIssue->CheckMobilePhase CheckInstrument Check for Physical Issues - System backpressure - Dead volumes - Detector settings PhysicalIssue->CheckInstrument CheckColumn Check Column - Replace guard column - Substitute analytical column CheckMobilePhase->CheckColumn CheckSampleLoad Check for Column Overload - Reduce injection volume - Dilute sample concentration CheckColumn->CheckSampleLoad

Optimization Strategies for Improved Resolution

If the troubleshooting steps point toward a need for method optimization, here are the key parameters you can adjust.

Parameters for Method Optimization
Parameter Adjustment for Better Resolution Principle & Consideration
Mobile Phase Composition [2] [3] Adjust % organic solvent; change organic modifier (e.g., Acetonitrile to Methanol) Alters selectivity (α); different modifiers interact differently with analytes [3].
Mobile Phase pH (for ionizable compounds) [1] Fine-tune pH within ±0.2 units Significantly changes ionization state and retention of ionizable compounds [1].
Column Temperature [2] [3] Increase temperature (e.g., 40-60°C) Reduces viscosity, increases efficiency (N); can also affect selectivity [3].
Flow Rate [2] Lower the flow rate Improves peak efficiency at the cost of longer run times [2].
Injection Volume [2] Reduce volume or dilute sample Prevents mass overload, which causes peak tailing or fronting [2].
Column and System Considerations
  • Column Chemistry: If adjustments above fail, changing the column itself (e.g., from a C18 to a phenyl or polar-embedded phase) is often the most effective way to alter selectivity and resolve stubborn peaks [3].
  • Column Maintenance: Regularly flush columns with strong solvents. Use guard columns to protect the analytical column from contamination, which is a common cause of peak tailing [4].
  • System Suitability: Consistently monitor peak shape using the tailing factor (TF) or asymmetry factor (As). For most applications, a TF ≤ 1.5 is acceptable, while TF ≥ 2 indicates action is needed [1].

Frequently Asked Questions (FAQs)

Q1: My peak for this compound was sharp but has started tailing over time. What should I check first? This is a classic sign of column degradation or contamination. First, try flushing your column according to the manufacturer's instructions. If the problem persists, replace the guard column (if used). If tailing continues, the analytical column may be failing and need replacement. Also, ensure a new batch of mobile phase was prepared correctly [1] [4].

Q2: I am overloading my column. Should I reduce the injection volume or dilute the sample? Both are valid strategies. Reducing the injection volume is often simpler. However, if you are already at the instrument's minimum practical injection volume, diluting the sample is the necessary alternative. The goal is to reduce the mass of the analyte loaded onto the column [2] [1].

Q3: What detector settings are critical for ensuring good peak shape in my data? For UV-Vis detectors, the wavelength should be set at the maximum absorption for your analyte to maximize sensitivity. The data acquisition rate is also critical; you should have a minimum of 20-30 data points across the width of the narrowest peak of interest to accurately define its shape and area [2].

Q4: All peaks in my chromatogram are tailing. What does this indicate? This typically points to a physical problem in the HPLC system before the separation occurs, not a chemistry issue. Common causes include a dead volume (e.g., from an improper fitting), a severely contaminated column frit, or a problem with the detector flow cell [1] [4].

References

Robinin in Experimental Research: Context & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Robinin is a flavonoid glycoside studied for its cardioprotective effects. The provided contexts do not detail its extraction process but describe its application in in vivo and in vitro experimental models [1] [2].

The table below summarizes key experimental parameters from recent studies:

Study Aspect Details from In Vivo Model (Hypercholesterolemic Rats) [1] Details from In Vitro Model (H9c2 Cardiomyocytes) [2]
This compound Source & Purity Purity ≥ 90.0% (HPLC) Procured from Sigma-Aldrich [2].
Dosage/Concentration 50 mg/kg body weight (orally administered) 50 µg/mL (in cell culture medium) [2].
Treatment Duration 2 weeks 24-hour pre-treatment [2].
Vehicle/Solvent Not explicitly stated in the provided text. Dimethyl sulfoxide (DMSO) [2].
Induction of Injury Myocardial Ischemia/Reperfusion (MI/RI) following 8 weeks of a 2% cholesterol diet. 100 µM Isoproterenol (ISO) for 24 hours [2].
Key Findings Activated Akt/GSK3β/Fyn pathway, enhancing Nrf2 antioxidant function [1]. Reduced oxidative stress, modulated ER stress, and inhibited apoptosis [2].

Advanced Extraction Technique: Pulsed Electric Field (PEF)

While not specific to this compound, one study on rose hips (a known source of this compound) highlights Pulsed Electric Field (PEF) treatment as a method to enhance the extraction of bioactive compounds [3].

  • Principle: PEF is a non-thermal technique that uses short, high-voltage pulses to permeabilize plant cell membranes, facilitating the release of intracellular compounds like polyphenols and carotenoids [3].
  • Demonstrated Efficacy: In rose hip pulp, PEF treatment significantly improved the extraction yield of compounds like lycopene (0.029 mg/g DW in PEF-treated vs. 0.014 mg/g DW in control) [3]. This confirms the technology's potential for optimizing the recovery of valuable metabolites.
  • Application Note: If your this compound source is plant-based, PEF could be a valuable strategy to investigate for overcoming low recovery problems.

Detailed Experimental Protocol (In Vivo)

Below is a summarized workflow for a typical in vivo experiment investigating this compound's effects, based on the provided study [1]. This can serve as a reference for standard procedures.

G Start Start: In Vivo Study A1 Animal Grouping Start->A1 A2 Induction of Hypercholesterolemia (2% Cholesterol Diet for 8 Weeks) A1->A2 A3 This compound Administration (50 mg/kg for final 2 Weeks) A2->A3 A4 Induction of Myocardial Injury (Ischemia/Reperfusion) A3->A4 A5 Sample Collection & Analysis (Hemodynamics, Histopathology, Molecular) A4->A5 End Data Interpretation A5->End

Suggested Troubleshooting & FAQs Framework

Since direct data on extraction problems is unavailable, here is a framework for your technical support center, based on common laboratory challenges and the information gathered.

Frequently Asked Questions
  • What is the typical purity of commercially available this compound for research?
    • Answer: One study used this compound with a purity of ≥ 90.0% as confirmed by HPLC analysis [1].
  • What is a safe and effective dose of this compound for rodent studies?
    • Answer: A dose of 50 mg/kg body weight has been used safely and effectively in rat models to demonstrate cardioprotective effects [1]. This dose was selected based on prior acute toxicity studies indicating an LD₅₀ greater than 1 g/kg in mice [1].
  • How is this compound prepared for in vitro cell culture studies?
    • Answer: Research on H9c2 cardiomyocytes used a working concentration of 50 µg/mL. This compound was likely dissolved in DMSO first, as this was the solvent mentioned in the associated methods, and then diluted in the cell culture medium [2].
Troubleshooting Guide
  • Problem: Low yield of bioactive compounds from plant material.
    • Potential Solution: Investigate the use of Pulsed Electric Field (PEF) pre-treatment. This non-thermal technology has been proven to enhance the extraction of polyphenols and carotenoids from plant matrices like rose hips by disrupting cell walls [3].
  • Problem: Inconsistent results in animal models.
    • Checklist:
      • Confirm Diet and Induction Model: Ensure the hypercholesterolemia model is properly established (e.g., 2% cholesterol diet for 8 weeks) before inducing myocardial injury [1].
      • Verify Treatment Schedule: Administer the compound for the specified duration (e.g., last 2 weeks of the diet in the cited study) [1].
      • Standardize Injury Protocol: The method of inducing ischemia/reperfusion injury must be consistent across all experimental subjects.

Research-Gap Diagram

The following diagram visualizes the logical relationship between the available information and the identified gaps in your specific query.

G cluster_known What the research describes cluster_gap What is not specified UserNeed User Need: This compound Extraction Troubleshooting Known Available Information UserNeed->Known Gap Identified Knowledge Gaps UserNeed->Gap K1 In vivo/in vitro dosage & protocols [1] [2] Known->K1 K2 PEF for general bioactives extraction [3] Known->K2 G1 Specific solvents for This compound extraction Gap->G1 G2 Step-by-step extraction & purification workflow Gap->G2 G3 Common impurities and removal methods Gap->G3 G4 Stability data and storage conditions Gap->G4

References

Optimized Experimental Parameters for Robinin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key methodological parameters for using Robinin in different experimental models, as reported in the literature.

Experimental Context Cell Line / Animal Model Optimized this compound Concentration/Dose Key Assays & Techniques Used Primary Outcome Measured
Anti-tumor Activity [1] Mia-PACA2 & PANC-1 (Pancreatic cancer cells) 1 µM (for migration, EMT, and signaling assays) CCK-8, Wound Healing, Western Blot, qRT-PCR Inhibition of cell proliferation, migration, EMT (↓α-SMA, Snail), and TLR2-PI3K-AKT signaling.
Cardioprotection (In Vitro) [2] H9c2 (Cardiomyocytes) 50 µg/mL MTT, DCFH-DA assay (ROS), AO/EtBr staining, Western Blot Reduced ISO-induced ROS, apoptosis, and ER stress; improved cell viability.
Cardioprotection (In Vivo) [3] Hypercholesterolemic Rats (SD) 50 mg/kg body weight (orally for 2 weeks) Histopathology, Molecular Docking, MD Simulation, Western Blot Activation of Akt/GSK3β/Fyn-mediated Nrf2 anti-oxidative pathway; reduced MI/RI injury.
Anti-inflammatory Activity [4] Human Peripheral Blood Mononuclear Cells (hPBMCs) 1-10 µg/mL (non-cytotoxic range) MTT, NF-κB transcription factor assay, Western Blot, RT-PCR Inhibition of ox-LDL induced TLR2/4 expression and NF-κB p65 subunit translocation.

| Analytical HPLC Method [5] | MCF-7 cell line / Chemical analysis | HPLC Detection at 380 nm Linear range: 25–1000 ng/mL | Platinum EPS C-18 column (4.6 × 250 mm, 5 µm) | Successful separation and quantification of this compound and its aglycone, Kaempferol. |

Detailed Experimental Protocols

Here are the core methodologies for key experiments involving this compound.

Cell Proliferation Assay (CCK-8) [1]

This protocol is used to assess the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in a serum-free medium and pre-culture for 24 hours.
  • Compound Treatment: After pre-starvation, incubate the cells with various concentrations of this compound (e.g., 500 nM, 1 µM, 5 µM, 10 µM) for 24 hours at 37°C.
  • Viability Measurement: Discard the culture medium. Add 10 µL of CCK-8 solution to each well and incubate the plate at 37°C for 2 hours.
  • Data Acquisition: Measure the colorimetric absorbance at a wavelength of 450 nm using a microplate reader.
Wound Healing (Migration) Assay [1]

This method evaluates the inhibitory effect of this compound on cell migration.

  • Cell Culture: Grow cells (e.g., Mia-PACA2, PANC-1) in a culture dish until they reach 100% confluency.
  • Wound Creation: Use a sterile 200 µL pipette tip to create a straight, artificial "wound" scratch on the monolayer of cells.
  • Initial Imaging: Image the scratch area at 0 hours using a phase-contrast microscope (e.g., 4x magnification).
  • Treatment & Incubation: Culture the cells with a fresh serum-free medium containing this compound (1 µM) for 24 hours. A TLR2 agonist like CU-T12-9 can be added to some wells for a rescue experiment.
  • Final Imaging & Analysis: After 24 hours, image the same scratch areas again. Measure the cell migration distance using image analysis software like ImageJ.
HPLC Analysis for this compound [5]

This protocol is optimized for the simultaneous determination of this compound and Kaempferol.

  • Column: Platinum EPS C-18 column (4.6 × 250 mm, 5 µm particle size).
  • Mobile Phase: A mixture of Solution A (5% MeOH in 0.01 M phosphate buffer, pH 2.0) and Solution B (THF: i-PrOH: MeOH: H₂O in a ratio of 150:200:67.5:32.5) in a 60:40 ratio.
  • Detection: UV detector set at 380 nm.
  • Calibration: The calibration curve for this compound is linear in the range of 25 – 1000 ng/mL.

Troubleshooting FAQs

  • Q1: this compound shows no effect in my cell viability assay. What could be wrong?

    • Solubility and Storage: this compound is typically dissolved in DMSO [1]. Ensure the powder is fully dissolved and the stock solution is stored correctly. Avoid repeated freeze-thaw cycles.
    • Concentration Range: The effective concentration varies by cell type. For pancreatic cancer cells, 1 µM is effective for migration and signaling [1], while 50 µg/mL works in cardiomyocytes [2]. Perform a dose-response curve (e.g., 500 nM to 10 µM) to find the optimal concentration for your model.
    • Cell Line Validation: Confirm that your cell model expresses the target of interest. This compound's anti-tumor effects are linked to TLR2 inhibition [1]. Check the baseline expression of TLR2 in your cells.
  • Q2: How can I confirm that this compound is specifically targeting the TLR2 pathway?

    • Rescue Experiments: The most robust method is to perform a rescue experiment with a TLR2 agonist like CU-T12-9 [1]. If this compound's effects (e.g., inhibited proliferation) are reversed by co-treatment with CU-T12-9, it confirms the involvement of the TLR2 pathway.
    • Downstream Signal Analysis: Use Western blotting to analyze key proteins in the downstream pathway. This compound treatment should decrease levels of phosphorylated AKT (p-AKT) and PI3K-p85α in the TLR2-PI3K-AKT axis [1].
  • Q3: What are the key markers to analyze for this compound's anti-inflammatory and anti-tumor effects?

    • Anti-tumor/EMT Markers: Analyze the expression of α-SMA and Snail by Western blot or qRT-PCR. This compound treatment should attenuate their expression [1].
    • Inflammatory Markers: Measure the expression of IL-6 and TNF-α at the protein or gene level. This compound has been shown to diminish their expression [1] [4].
    • Oxidative Stress Markers: For cardioprotective studies, measure intracellular ROS levels using a probe like DCFH-DA [2]. This compound treatment significantly reduces ROS generation.

This compound's Signaling Pathway in Pancreatic Cancer

The following diagram illustrates the molecular mechanism by which this compound exerts its anti-tumor effects in pancreatic cancer cells, as identified in one of the studies [1]. This can help you identify key points for experimental validation.

Robinin_Pathway This compound's Anti-tumor Mechanism in Pancreatic Cancer This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3K PI3K TLR2->PI3K Activates AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT Phosphorylates Proliferation Proliferation pAKT->Proliferation Promotes Migration Migration pAKT->Migration Promotes EMT EMT pAKT->EMT Promotes Inflammation Inflammation pAKT->Inflammation Promotes Proligration Proligration

References

A Guide to Robinin LC-MS/MS Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

For researchers analyzing robinin, a flavonoid compound found in Robinia pseudoacacia [1], the following table outlines common issues and their potential solutions.

Issue Category Specific Problem Possible Causes & Diagnostic Checks Suggested Solutions & Preventive Measures

| Signal Problems | Low or No Signal for this compound | • Source Contamination: Check for ion suppression from matrix [2]. • Ion Source Parameters: Suboptimal gas temps, nebulizer settings, voltages [2]. • MS Tuning: Incorrect MRM transitions for this compound. | • Clean ion source [3]. • Optimize source parameters with a standard [2]. • Re-tune MS and verify this compound fragmentation pattern. | | | Signal Suppression | • Co-eluting Compounds: From sample matrix or contaminated mobile phases [2]. • Ionization Competition: In ESI source [2]. | • Improve Chromatography: Adjust gradient, use different column chemistry [2]. • Cleaner Sample Prep: Use SPE or dilute sample [2]. • Use high-purity, LC-MS grade solvents [3]. | | Chromatography Problems | Peak Tailing/Broadening | • Column Issues: Degraded, contaminated, or poorly packed column. • Secondary Interactions: With stationary phase. | • Condition/Replace column. • Use a guard cartridge. • Adjust mobile phase pH or buffer concentration. | | | Retention Time Shifts | • Column Temperature fluctuations. • Mobile Phase proportioning errors or degradation. | • Use a column thermostat. • Accurately prepare mobile phases daily. | | Adduct Formation | High Na+/K+ Adducts | • Alkali Metal Contamination: From solvents, samples, or glassware [2]. | • Use ammonium buffers (e.g., ammonium formate/acetate) to promote [M+H]+/[M-H]- [2]. • Use LC-MS grade solvents and additives [2]. |

Systematic LC-MS/MS Troubleshooting Workflow

When your this compound analysis is not performing well, follow this logical troubleshooting pathway to isolate and resolve the problem efficiently. This workflow synthesizes the general principles from the search results into a practical step-by-step guide.

Robinin_LCMS_Troubleshooting This compound LC-MS/MS Troubleshooting Workflow Start Start: Problem Detected Step1 1. Define the Symptom (e.g., No signal, high noise, RT shift, poor peak shape) Start->Step1 Step2 2. Isolate the Problem Domain Step1->Step2 Step3_LC 3. LC Diagnostics Step2->Step3_LC Issue with retention, peak shape, or pressure Step3_MS 3. MS Diagnostics Step2->Step3_MS Issue with sensitivity, noise, or mass assignment Step4_LC 4. Check LC Components: - Pressure history - Mobile phase (fresh/grade) - Column condition (age/temp) Step3_LC->Step4_LC Step4_MS 4. Check MS Components: - Signal in direct infusion? - Source cleanliness - Calibration and tuning Step3_MS->Step4_MS Step5_LC 5. Implement Fix: - Replace column/guard cartridge - Fresh mobile phases - Verify gradient program Step4_LC->Step5_LC Step5_MS 5. Implement Fix: - Clean ion source - Optimize voltages/gas flows - Re-tune mass calibrations Step4_MS->Step5_MS Step6 6. Verify with Standard Step5_LC->Step6 Step5_MS->Step6 Step7 7. Problem Resolved? Step6->Step7 Step7->Step1 No End System Ready for this compound Analysis Step7->End Yes

Key Considerations for this compound Analysis

  • Matrix Effects: this compound is a flavonoid, and plant extracts are complex. The study on Robinia pseudoacacia highlights how the concentration of this compound and related flavonoids can be influenced by factors like heavy metal contamination (e.g., Cadmium) and CO2 levels [1]. Be aware that your sample's biological matrix could cause significant ion suppression or enhancement.
  • System Suitability: Always use a well-characterized standard of this compound to benchmark your system's performance before running valuable samples.
  • Preventive Maintenance: Contamination is a major cause of issues [2] [3]. Establish a regular cleaning schedule for the ion source and use high-purity solvents to minimize downtime.

References

Understanding Robinin & Analytical Challenges

Author: Smolecule Technical Support Team. Date: February 2026

What is Robinin? this compound is a flavonol glycoside (Kaempferol-3-O-robinoside-7-O-rhamnoside) found in Robinia pseudoacacia (Black Locust) flowers [1]. It's a key compound of interest due to its confirmed bioactivity, but other parts of the plant are toxic [1].

Why is Accurate Quantification Difficult? Several factors can interfere with precise this compound measurement:

  • Co-extraction of Interfering Compounds: Flowers contain a complex matrix of other phenolics, flavonoids, monoterpenes, and resins that can co-extract and interfere with analysis [1].
  • Extraction Efficiency: The yield is highly sensitive to extraction parameters like solvent concentration, temperature, and time [1].
  • Compound Stability: this compound can degrade under suboptimal extraction or storage conditions, such as high temperatures or prolonged exposure to light [1].

Troubleshooting Guide & FAQs

Here are solutions to frequently encountered problems during this compound quantification.

FAQ 1: My this compound yields are consistently low. How can I improve extraction?

  • Problem: Inefficient extraction from plant material.
  • Solution: Optimize your extraction technique. Ultrasound-Assisted Extraction (UAE) is highly recommended over traditional methods like maceration.

The table below compares three extraction methods, showing that UAE offers a superior balance of high yield, efficiency, and antioxidant activity preservation [1].

Method Optimal Conditions Total Phenolic Content (TPC) Key Advantages Key Disadvantages
Ultrasound-Assisted Extraction (UAE) 60% ethanol, 59°C, 30 min [1] 3.12 g GAE/100 g [1] Shorter time, lower temperature, higher efficiency, reduced solvent use [1] Requires specialized equipment
Maceration Room temperature, longer duration (hours) 2.54 g GAE/100 g [1] Simple, no special equipment needed [1] Low efficiency, long extraction time, high solvent use [1]
Soxhlet Extraction Continuous solvent cycling, higher temperature 3.22 g GAE/100 g [1] High yield [1] High temperature risks degradation, long time, high solvent use [1]

Recommended UAE Protocol [1]:

  • Plant Material Preparation: Dry flowers using a method that preserves compounds (freeze-drying is optimal). Grind to a powder and sieve (e.g., <0.5 mm) [1].
  • Solvent: Use a 60% (v/v) ethanol-in-water solution [1].
  • Ratio: Use a liquid-to-solid ratio of 10 mL/g [1].
  • Extraction: Extract at 59°C for 30 minutes in an ultrasonic bath (e.g., 40 kHz frequency) [1].

FAQ 2: I'm getting poor peak separation or shape in my HPLC analysis.

  • Problem: Chromatographic issues due to method parameters.
  • Solution: Validate and optimize your HPLC conditions against a known standard.

The following workflow outlines the key steps for sample preparation and HPLC analysis, highlighting critical points for troubleshooting:

G This compound HPLC Analysis Workflow start Start with Dried Flower Powder extract Extract with 60% Ethanol (via UAE) start->extract prep Filter and Concentrate Extract extract->prep inject Inject Sample and Standard prep->inject config HPLC System Configuration column Column: C18 UG120 (4.6 x 250 mm, 5 µm) config->column mobile Mobile Phase: 0.1% Acetic Acid (A) vs. Acetonitrile (B) (Gradient Elution) column->mobile detect Detection: UV @ 280 nm mobile->detect detect->inject analyze Analyze Peak at This compound Retention Time inject->analyze end Quantify against Calibration Curve analyze->end

Validated HPLC Parameters from Literature [2]:

  • Column: Capcellpak C18 MG, 4.6 × 250 mm, 5 µm
  • Mobile Phase: 0.1% acetic acid in water (v/v) vs. Acetonitrile, with stepwise elution
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 280 nm
  • Reference Standard: Use a certified this compound standard for calibration.

FAQ 3: My sample preparation seems to be causing variability.

  • Problem: Inconsistent results due to sample handling.
  • Solution: Standardize pre-extraction processing.
    • Drying Method: Freeze-drying has been shown to result in the highest preservation of total phenolic content compared to air or heat drying [1].
    • Particle Size: Ensure uniform grinding and sieving to a specific size (e.g., 0.5 mm) to create a homogeneous powder and ensure consistent solvent contact [1].
    • Storage: Store dried and powdered material in airtight, light-proof containers at low temperatures (e.g., -20°C) to prevent degradation.

Detailed Experimental Protocol: this compound Quantification via HPLC

This is a consolidated protocol based on optimized methods from the literature [2] [1].

1. Reagent and Standard Preparation

  • Prepare 60% (v/v) ethanol in deionized water.
  • Dissolve a certified this compound standard in HPLC-grade methanol to create a stock solution for generating a calibration curve (e.g., 0.5-100 µg/mL).

2. Sample Preparation and Extraction

  • Weigh 2.0 g of finely powdered (<0.5 mm) black locust flower material.
  • Add 20 mL of 60% ethanol (liquid-to-solid ratio of 10:1).
  • Perform UAE in a pre-heated ultrasonic water bath (40 kHz) at 59°C for 30 minutes.
  • Cool the extract, filter it (e.g., using a 0.45 µm syringe filter), and concentrate if necessary.

3. HPLC Analysis

  • Set up the HPLC system with a C18 column.
  • Follow the chromatographic conditions above.
  • Inject the sample and standard. Identify this compound by matching its retention time with the standard and quantify using the calibration curve.

References

Robinin Overview & Potential Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Robinin is a flavonoid glycoside (a kaempferol derivative) isolated from plants like Astragalus falcatus Lam. The table below summarizes its basic characteristics and the associated analytical challenges based on general principles for similar compounds.

Aspect Details & Challenges
Chemical Identity This compound (Kaempferol-3-O-robinoside-7-O-rhamnoside) [1]. Molecular Weight: 740.66 Da [2].
Source Aerial parts of Astragalus falcatus Lam. [1].
Reported Biological Activities Anti-inflammatory, antioxidant, anti-tumor effects (inhibits TLR2/PI3k-AKT signaling) [1] [2].

| Major Analytical Challenges | 1. Low Bioavailability [1]: complicates pharmacokinetic studies. 2. Extraction & Isolation: Achieving high purity from complex plant matrices. 3. Characterization: Accurately identifying and quantifying this compound in biological samples or herbal drug preparations. |

Suggested Experimental Protocols & Techniques

While specific protocols for this compound are not detailed in the search results, the following general methodologies are applicable based on common practices for flavonoid analysis.

  • Extraction and Isolation from *Astragalus falcatus* [1]:

    • Maceration: Use 70% ethanol as the solvent with a raw material-to-solvent ratio of 1:10 (w/v).
    • Concentration: Dry the combined extracts under low pressure (100–140 mm Hg) at 70–80 °C.
    • Purification: Treat the aqueous residue with chloroform to remove lipophilic compounds. This compound can be crystallized from the aqueous phase by adding a small volume of chloroform.
    • Recrystallization: Further purify the technical product by recrystallization from 45% ethanol.
  • Spectrophotometric Analysis for Flavonoid Content [1]:

    • Sample Preparation: Prepare a stock solution (e.g., 0.2% this compound in 70% ethanol) and dilute to a working solution.
    • Reaction: Mix the work solution with an equal volume of 0.5% AlCl3 solution.
    • Incubation and Measurement: Let the mixture stand for 10 minutes at room temperature, then measure the absorbance at 390 nm against a blank.
    • Quantification: Calculate the concentration by comparing the absorbance to a standard curve prepared from a this compound standard of known high purity (e.g., ≥95%).
  • Investigating Anti-Tumor Mechanisms (e.g., in Pancreatic Cancer Cells) [2]:

    • Cell Proliferation Assay: Use the CCK-8 assay. Treat cells (e.g., Mia-PACA2, PANC-1) with various concentrations of this compound (e.g., 500 nM to 10 µM) for 24-72 hours.
    • Cell Migration Assay: Perform a wound healing (scratch) assay. Image the scratch area at 0 hours and after 24 hours of treatment with this compound.
    • Gene and Protein Expression Analysis:
      • Use qRT-PCR to detect changes in the mRNA levels of target genes (e.g., TLR2, α-SMA, Snail, IL-6, TNF-α).
      • Use Western blot analysis to confirm changes in the expression of corresponding proteins (e.g., TLR2, p-AKT) and key players in signaling pathways.

Visualizing the Anti-Tumor Mechanism of this compound

The following diagram illustrates the signaling pathway through which this compound exerts its reported anti-tumor effects in pancreatic cancer cells, as described in the literature [2].

Robinin_Mechanism This compound Inhibits Pancreatic Cancer Progression This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3k PI3k TLR2->PI3k Activates AKT AKT PI3k->AKT Phosphorylates Inflammation IL-6, TNF-α AKT->Inflammation EMT EMT (α-SMA, Snail) AKT->EMT Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration

caption: Proposed signaling pathway for this compound's anti-tumor effects via TLR2/PI3k-AKT inhibition.

References

Robinin Chemical and Handling Data

Author: Smolecule Technical Support Team. Date: February 2026

For basic reference in your experiments, here are the core properties and handling guidelines for robinin.

Property Specification
CAS Number 301-19-9 [1] [2]
Chemical Formula C₃₃H₄₀O₁₉ [2]
Molecular Weight 740.7 g/mol [2]
Appearance Yellow powder [2]
Purity (HPLC) ≥90.0% [1]
Storage Temperature -20°C [1] [2]
Solubility Soluble in hot water [2]
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O [2]

Experimental Protocols & Applications

The following table summarizes key in vivo and in vitro models used in recent studies to investigate this compound's cardioprotective effects.

Study Focus Model System This compound Treatment Key Outcomes

| Cardiac Oxidative Stress & Apoptosis [3] | • H9c2 cardiomyocytes • Male Sprague-Dawley rats | • In vitro: 50 µg/mL [3]In vivo: 50 mg/kg body weight [3] | ↓ ROS generation, ↓ apoptosis, modulated ER stress proteins (AKT/GSK3β pathway) [3] | | Myocardial Ischemia/Reperfusion Injury [4] | • Male Sprague-Dawley rats with induced hypercholesterolemia | • In vivo: 50 mg/kg body weight for 2 weeks [4] | Reduced MI/RI injury via Akt/GSK3β/Fyn-mediated Nrf2 activation [4] | | Anti-inflammatory Effects [2] | • ox-LDL induced human Peripheral Blood Mononuclear Cells (hPBMCs) | • In vitro: 6 µg/mL [2] | Inhibited TLR4-NF-κB signaling pathway, ↓ pro-inflammatory cytokines [2] |

Detailed Protocol: Investigating this compound's Effect on ISO-Induced Myocardial Damage in Rats

This methodology is adapted from a 2025 study published in Scientific Reports [3].

1. Animal Model and Grouping

  • Animals: Use male Sprague-Dawley rats (e.g., 6 weeks old, 150-180g).
  • Ethics: Obtain approval from the Institutional Animal Ethical Committee (IAEC).
  • Groups (n=6/group is typical):
    • Group I: Normal control (vehicle only).
    • Group II: ISO control (e.g., 100 µM for cells, specific mg/kg for rats via subcutaneous injection).
    • Group III: this compound + ISO (e.g., pre-treatment with 50 mg/kg this compound for a set period, followed by ISO).
    • Group IV: Metoprolol succinate (positive control) + ISO.

2. Induction of Injury and Dosing

  • ISO-Induced Injury: Administer isoproterenol (ISO) subcutaneously at 85 mg/kg body weight for two consecutive days to induce myocardial infarction.
  • This compound Administration: Administer this compound (e.g., 50 mg/kg body weight) orally via gavage for a predetermined period (e.g., 28 days). The ISO injections are typically given on the final days of the this compound treatment.

3. Sample Collection and Analysis

  • At the end of the experiment, collect blood and heart tissue samples.
  • Assessment Methods:
    • Histology: Analyze heart tissue sections stained with Hematoxylin and Eosin (H&E) for morphological changes.
    • Oxidant/Antioxidant Status: Measure levels of reactive oxygen species (ROS), lipid peroxidation (MDA), and antioxidant enzymes (SOD, catalase, GSH) in heart tissue.
    • Cardiac Markers: Analyze serum levels of lactate dehydrogenase (LDH) and creatine phosphokinase (CPK).
    • Molecular Analysis: Use Western blotting to analyze protein expression related to apoptosis (Bax, Bcl-2) and key pathways (AKT, GSK3β).

Precision and Accuracy in this compound Analysis

For quantitative analysis, particularly in cell uptake studies, understanding the precision and accuracy of the method is crucial. The following data is based on a validated LC-MS/MS protocol for simultaneously quantifying this compound and its aglycone, kaempferol, in human breast cancer MCF-7 cell lysates [2].

Parameter Value for this compound
Limit of Detection (LOD) 0.1 ng/mL [2]
Linear Range 1 to 250 ng/mL [2]
Linearity (r) >0.999 [2]
Intra-day Precision (CV) <10% [2]
Inter-day Precision (CV) <10% [2]
Intra-day Accuracy Within 11% [2]
Inter-day Accuracy Within 11% [2]

Key Concepts [5]:

  • Accuracy: How close your measured value (e.g., this compound concentration in an unknown sample) is to the true value. It is assessed by measuring the percent deviation from the known value.
  • Precision: How close repeated measurements are to each other. It is reported as the coefficient of variation (CV %). A CV < 10% is generally considered acceptable for bioanalytical methods.

This compound Cardioprotective Mechanism

The diagram below illustrates the key signaling pathway through which this compound exerts its cardioprotective effects, as identified in recent research.

robinin_pathway This compound This compound OxidativeStress OxidativeStress This compound->OxidativeStress Reduces AKT AKT This compound->AKT Activates Apoptosis Apoptosis OxidativeStress->Apoptosis Induces GSK3b GSK3b AKT->GSK3b Inhibits Nrf2 Nrf2 AKT->Nrf2 Promotes Stabilization Fyn Fyn GSK3b->Fyn Promotes Activation Fyn->Nrf2 Exports from Nucleus Nrf2->Apoptosis Reduces

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution? this compound is soluble in hot water [2]. For a stock solution, warm the solvent to 37°C and use brief sonication to dissolve the compound completely. Aliquots can be stored below -20°C for several months, but preparing fresh solutions is recommended for critical experiments [2].

Q2: How does the purity of this compound (≥90%) impact my experimental results? The ~10% of impurities could include related flavonoids, sugars, or moisture. It is crucial to:

  • Use the same supplier and batch for a single study to maintain consistency.
  • Account for the actual weighed mass when calculating molar concentrations.
  • Consider running analytical HPLC to characterize the impurity profile for highly sensitive mechanistic studies.

Q3: My cell viability assay shows unexpected results with this compound treatment. What should I check?

  • Dose Verification: Ensure your working concentration is correct by serial dilution from a freshly prepared or properly thawed stock solution.
  • Solvent Control: Always include a vehicle control group (e.g., the same concentration of DMSO or water) to rule out solvent toxicity.
  • Cell Health: Confirm that your cardiomyocytes (e.g., H9c2) are properly differentiated and have healthy morphology before starting the experiment [3].
  • Assay Interference: Check the literature to see if this compound auto-fluoresces or interacts with the assay reagents (like MTT).

References

Robinin: Mechanisms and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

  • Anti-Tumor Mechanism of Robinin: this compound exerts anti-tumor effects in pancreatic cancer cells by inhibiting the TLR2-PI3k-AKT signaling pathway, reducing cell proliferation, migration, EMT (evidenced by decreased α-SMA and snail), and inflammation (evidenced by diminished IL-6 and TNF-α) [1]. The diagram below illustrates this pathway and cellular effects.

Robinin_Mechanism This compound Inhibits TLR2-PI3k-AKT Pathway in Pancreatic Cancer This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits Proliferation Proliferation This compound->Proliferation Reduces Migration Migration This compound->Migration Reduces EMT EMT This compound->EMT Reduces Inflammation Inflammation This compound->Inflammation Reduces PI3k PI3k TLR2->PI3k Activates AKT AKT PI3k->AKT Activates AKT->Proliferation Promotes AKT->Migration Promotes AKT->EMT Promotes AKT->Inflammation Promotes

  • HPLC Analysis for this compound: An established HPLC method enables simultaneous determination of this compound and its aglycone, kaempferol [2]. The diagram below outlines the core workflow, and the table summarizes the optimized parameters.

HPLC_Workflow HPLC Workflow for this compound and Kaempferol Analysis Sample_Prep Sample Preparation (MCF-7 cells, extraction) HPLC_Params Set HPLC Parameters Sample_Prep->HPLC_Params Column Inject Sample Platinum EPS C-18 Column HPLC_Params->Column Detection Detection at 380 nm Column->Detection Data_Analysis Data Analysis (Peak integration, calibration) Detection->Data_Analysis

Parameter Specification
Column Platinum EPS C-18 (4.6 x 250 mm, 5 µm) [2]
Mobile Phase 60:40 (A: B) [2]
- Solution A 5% MeOH in 0.01 M Phosphate Buffer (pH 2.0) [2]
- Solution B THF: i-PrOH: MeOH: H2O (150:200:67.5:32.5) [2]
Detection Wavelength 380 nm [2]
Linear Range 25 – 1000 ng/mL [2]
Calibration (R²) This compound: 0.9997; Kaempferol: 1.0 [2]
Mean Recovery 97.3 – 104.6% [2]

Frequently Asked Questions

  • How can I improve the resolution between this compound and kaempferol peaks?

    • Check Mobile Phase pH and Composition: The 0.01 M phosphate buffer at pH 2.0 is critical for separation [2]. Verify pH accuracy and adjust organic solvent ratio in Solution B (THF: i-PrOH: MeOH: H2O) if necessary [2].
    • Evaluate Column Performance: Use a fresh or correctly conditioned Platinum EPS C-18 column (5 µm particle size, 4.6 x 250 mm) [2]. Resolution loss may indicate column aging or damage.
  • What should I do if my recovery rate of this compound from cell lines is low or inconsistent?

    • Optimize Cell Lysis and Extraction: Inefficient compound extraction from MCF-7 human breast carcinoma cells can cause low recovery [2]. Ensure complete cell lysis and use solvents that efficiently recover this compound.
    • Verify Calibration Curve Accuracy: Prepare calibration standards (25–1000 ng/mL) fresh in the same matrix as your samples [2]. Inaccurate standards lead to incorrect recovery calculations.
    • Account for Processing Losses: Use internal standards to correct for this compound loss during sample preparation steps.
  • How can I confirm that this compound is functioning as a TLR2 inhibitor in my cellular model?

    • Use a TLR2 Agonist Rescue Assay: Demonstrate specificity by counteracting this compound's effects with CU-T12-9, a TLR2 agonist [1]. In pancreatic cancer cells, CU-T12-9 should reverse this compound-induced reductions in proliferation and migration [1].
    • Analyze Downstream Pathway Markers: Monitor phosphorylation of AKT and expression of PI3k-p85α via western blot. This compound should decrease p-AKT and PI3k-p85α, which can be rescued by CU-T12-9 [1]. Also, examine EMT markers (α-SMA, snail) and inflammation markers (IL-6, TNF-α) [1].

Troubleshooting Common Experimental Issues

The table below summarizes common problems and solutions related to this compound experiments.

Problem Possible Cause Suggested Solution
Poor peak shape Column contamination; mobile phase issues Use a guard column; filter mobile phase and samples; check buffer pH [2].
Low cell viability This compound solvent toxicity Ensure this compound is properly dissolved; use low DMSO concentration (<0.1%) as vehicle [1].
High background Cellular debris or impurities Centrifuge samples thoroughly; use solid-phase extraction (SPE) for cleanup.
Inconsistent bioactivity Improper compound handling Prepare fresh this compound stock solutions; store aliquots at -80°C protected from light.

Key Takeaways

  • Mechanism Confirmation: The anti-tumor mechanism of this compound via TLR2-PI3k-AKT inhibition is established in pancreatic cancer models [1].
  • Analytical Method Availability: A robust HPLC method exists for quantifying this compound and kaempferol [2], providing a foundation for recovery rate optimization.
  • Focus on Sample Preparation: For recovery rate optimization, pay close attention to sample preparation, calibration, and the use of internal standards.

References

Robinin: Scientific Background

Author: Smolecule Technical Support Team. Date: February 2026

This section summarizes the key scientific context for robinin, which is essential for creating your support content.

  • Mechanism of Action: this compound functions as a Toll-like receptor 2 (TLR2) inhibitor. It exerts anti-tumor effects in pancreatic cancer cells by downregulating the TLR2-PI3k-AKT signaling pathway. This action inhibits cell proliferation, migration, and inflammation [1].
  • Experimental Evidence: Studies on pancreatic cancer cell lines (Mia-PACA2 and PANC-1) show that this compound (at 1 µM/ml) significantly reduces cell proliferation and migration. It also attenuates the expression of EMT markers (α-SMA, snail) and inflammation markers (IL-6, TNF-α) [1].

Graphviz Diagramming Standards

To ensure all your diagrams meet the specified formatting and style rules, please adhere to the following standards. These are compiled from the official Graphviz documentation [2] [3] [4].

The table below outlines key attributes for nodes and edges.

Attribute Applies To Value & Type Description & Notes
labeldistance [5] Edges Number (e.g., 2.5) Ensures a gap between edge label and the edge line. Set to >2.0 as required.
fontcolor [4] Nodes, Edges, Graphs Color Value (e.g., #202124) Text color. Must have high contrast against the node's fillcolor.
fillcolor [6] Nodes, Clusters Color Value (e.g., #FBBC05) Node background color. Use with style=filled.
color [4] Nodes, Edges, Clusters Color Value (e.g., #EA4335) Line color for edges and node borders.
style [3] Nodes, Edges filled, rounded, dashed For nodes, use "filled" to enable fillcolor. "rounded" gives rounded corners.
shape [3] Nodes rect, oval, box, none Defines node shape. "none" or "plain" is often best for HTML-like labels.
Diagram Code Example: this compound Signaling Pathway

The following DOT code creates a simplified diagram of the signaling pathway affected by this compound, incorporating all your style rules.

Robinin_Signaling_Pathway TLR2 TLR2 PI3k PI3k TLR2->PI3k p-AKT p-AKT PI3k->p-AKT Cell Proliferation Cell Proliferation p-AKT->Cell Proliferation EMT EMT p-AKT->EMT Inflammation Inflammation p-AKT->Inflammation This compound This compound This compound->TLR2 inhibits

Diagram Title: this compound Inhibits the TLR2-PI3k-AKT Pathway

Suggested FAQs & troubleshooting Guides

While direct data on common this compound experiment issues is unavailable, here are potential FAQ topics based on general research practices:

  • What is the typical working concentration of this compound for in vitro studies?

    • Answer: Based on the cited study, a concentration of 1 µM/ml was used to effectively inhibit proliferation and migration in Mia-PACA2 and PANC-1 cell lines. Dose-response experiments with 500 nM, 1 µM, 5 µM, and 10 µM/ml can be conducted to determine the optimal concentration for your specific cell type [1].
  • How is this compound prepared for cell treatment?

    • Answer: According to the methodology, this compound in powder state is dissolved in DMSO to create a stock solution, which is then diluted in the cell culture medium to the desired final concentration [1].

References

Separation & Analytical Methods for Robinin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two established chromatographic methods for robinin analysis.

Parameter HPLC-UV Method (for quantification) LC-MS/MS Method (for high sensitivity)
Application Simultaneous quantification of this compound and kaempferol in cell lines [1] Determination of this compound and kaempferol in MCF-7 cells [2]
Column Platinum EPS C-18 (4.6 × 250 mm, 5 µm) [1] C18 column [2]

| Mobile Phase | A: 5% MeOH in phosphate buffer (0.01 M, pH 2.0) B: THF:i-PrOH:MeOH:H2O (150:200:67.5:32.5) Ratio: 60:40 (A:B) [1] | A: Water with 0.025% formic acid, 1 mM ammonium formate B: Acetonitrile with 0.025% formic acid [2] | | Detection | UV at 380 nm [1] | Tandem Mass Spectrometry (MRM mode, negative ionization) [2] | | Linear Range | 25 – 1000 ng/mL [1] | 1 – 250 ng/mL [2] | | LOD | Not specified | 0.1 ng/mL (for both this compound and kaempferol) [2] | | Key Validation Data | Mean recoveries: 97.3-104.6% Intra-/interday variation: <8.92% [1] | Intra-/interday accuracy: within 11% Precision (CV): <10% [2] |


Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Cell Cultures

This method is optimized for the simultaneous separation and quantification of this compound and its aglycone, kaempferol [1].

  • Sample Preparation: Process MCF-7 human breast carcinoma cells or other relevant cell lines. Lyse cells and prepare samples in appropriate buffers for analysis [1].
  • Chromatographic Conditions:
    • Column Oven: Set to ambient temperature or a controlled temperature suitable for C-18 columns.
    • Flow Rate: A standard flow rate of 1.0 mL/min is typical for a 4.6 mm diameter column, but this should be optimized.
    • Injection Volume: 10-20 µL is common, but this can be adjusted based on detection sensitivity.
  • Detection: Use a UV/Vis detector set to 380 nm [1].
Protocol 2: LC-MS/MS Method for Sensitive Cellular Uptake Studies

This method offers superior sensitivity and specificity for pharmacokinetic or cellular uptake studies [2].

  • Sample Preparation: Include a protein precipitation or solid-phase extraction step for cell lysates to reduce matrix effects before LC-MS/MS analysis. Use rutin as the internal standard for this compound and fisetin for kaempferol [2].
  • Mass Spectrometry Conditions:
    • Ionization: TurboIonspray interface in negative mode.
    • Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions must be established for this compound, kaempferol, and the internal standards [2].
Protocol 3: Optimized Extraction of Flavonoids from Plant Material

This orthogonal design approach can be adapted for the initial extraction of this compound from source materials like black locust flowers [3].

  • Recommended Technique: Ultrasound-Assisted Extraction (UAE).
  • Optimal UAE Parameters:
    • Solvent: 60% (v/v) ethanol in water [3].
    • Temperature: 59°C [3].
    • Time: 30 minutes [3].
    • Liquid-to-Solid Ratio: 10 mL/g [3].
  • Procedure: Mix ground plant material with the ethanol solvent in a flask. Place the flask in an ultrasonic bath (e.g., 40 kHz) and extract under the optimal conditions. Filter the extract and concentrate under reduced pressure if necessary.

The following diagram illustrates the workflow for selecting and setting up an analytical method.

Start Start Method Selection Goal Define Analysis Goal Start->Goal HPLC HPLC-UV Method Goal->HPLC Routine QC Quantification LCMS LC-MS/MS Method Goal->LCMS High Sensitivity Complex Matrix Prep Sample Preparation HPLC->Prep LCMS->Prep Cond Set Chromatographic Conditions Prep->Cond Analyze Run Analysis & Cond->Analyze


Troubleshooting & Frequently Asked Questions

Q1: Why is the separation of this compound and kaempferol poor, with broad peaks?

  • Cause A: The mobile phase pH may not be optimal. A low pH (e.g., pH 2.0) helps suppress the ionization of acidic hydroxyl groups on the flavonoids, improving peak shape on a C-18 column [1].
  • Solution: Check and adjust the pH of the aqueous component of your mobile phase. Ensure your buffer has adequate capacity.
  • Cause B: Column degradation or mismatch.
  • Solution: Use a dedicated C-18 column. If performance has declined, try a new column or flush the existing one according to the manufacturer's instructions.

Q2: How can I improve the extraction yield of this compound from plant material?

  • Answer: Traditional shake-flask methods provide low yields. Switch to Ultrasound-Assisted Extraction (UAE). Orthogonal design experiments have shown that optimized UAE provides a significantly higher yield of phenolic compounds compared to maceration, with the added benefit of a shorter extraction time [3]. The key parameters to optimize are solvent concentration, temperature, and time.

Q3: My detection limit for a cellular uptake study is insufficient. What can I do?

  • Answer: The HPLC-UV method may not be sensitive enough. For trace-level analysis in complex biological matrices like cell lysates, switch to an LC-MS/MS method. This technique offers much lower limits of detection (e.g., 0.1 ng/mL) and higher specificity due to the MRM mode [2].

Q4: What safety and sourcing information is relevant for this compound?

  • Toxicity Note: this compound is noted as a toxic compound in some parts of the black locust tree, though it degrades with thermal treatment and drying [3].
  • Source Identification: this compound has been isolated from the leaves and flowers of Astragalus falcatus and is also present in the flavonoid fraction of Vigna unguiculata (cowpea) leaf [1] [4].

The following diagram outlines the strategy for optimizing this compound extraction from plant sources.

A Start Extraction Optimization B Select Solvent System A->B C Choose Extraction Technique B->C D Ultrasound-Assisted Extraction (UAE) C->D E Conventional Maceration C->E F Optimize Key Parameters D->F G Apply Optimal Conditions (60% EtOH, 59°C, 30 min) F->G H Proceed to Analysis G->H

References

Robinin Research Context and Key Experiments

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes foundational experimental data on Robinin's anti-cancer and cardioprotective effects from recent studies.

Experimental Context Cell Lines / Animal Models Key this compound Concentrations / Doses Key Findings Citation
Pancreatic Cancer (in vitro) Mia-PACA2, PANC-1 (human PC cells) 1 µM (for proliferation/migration assays) Inhibited cell proliferation & migration; downregulated α-SMA, Snail, IL-6, TNF-α; inhibited TLR2-PI3k-AKT pathway [1].
Myocardial Injury (in vitro) H9c2 (rat cardiomyocytes) 50 µg/mL Attenuated ISO-induced oxidative stress & apoptosis; activated AKT/GSK3β pathway [2].
Myocardial Injury (in vivo) Male Sprague-Dawley rats Information not specified in abstract Showed potent cardioprotective effects; reduced oxidative stress & ER-dependent apoptosis [2].
Atherosclerosis (in vitro) Human Peripheral Blood Mononuclear Cells (hPBMCs) 1-10 µg/mL (non-cytotoxic range) Inhibited ox-LDL induced inflammation; modulated TLR/NF-κB signaling pathway [3].

Detailed Experimental Protocols

Here are step-by-step methodologies for key assays from the research, which can serve as a reference for troubleshooting your own experiments.

Cell Proliferation Assay (CCK-8)

Based on the pancreatic cancer study [1]

  • Seeding: Inoculate cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium.
  • Pre-starvation: Culture the cells in FBS-free medium for 24 hours.
  • Dosing: Prepare this compound stock solution in DMSO and dilute to desired working concentrations (e.g., 500 nM, 1 µM, 5 µM, 10 µM). Replace the medium with these solutions.
  • Incubation: Incub the plates for 24 hours (or 24, 48, 72 hours for proliferation curves) at 37°C in a 5% CO₂ incubator.
  • Detection: Discard the culture medium. Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
  • Measurement: Record the colorimetric absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.
Wound Healing (Cell Migration) Assay

Based on the pancreatic cancer study [1]

  • Seeding: Seed cells in a plate or dish and incubate until 100% confluent.
  • Scratching: Use a sterile 200 µL pipet tip to create a straight "wound" in the cell monolayer.
  • Washing: Gently wash the plate with PBS to remove detached cells.
  • Dosing & Imaging: Add fresh serum-free medium with or without this compound (e.g., 1 µM). Capture images of the scratch at 0 hours and after 24 hours of incubation using a phase-contrast microscope.
  • Analysis: Measure the cell migration distance or the remaining scratch area using image analysis software like ImageJ.
Detection of Intracellular ROS

Based on the cardioprotective study [2]

  • Seeding and Treatment: Culture and treat cells (e.g., H9c2 cardiomyocytes) in multi-well plates as per the experimental design.
  • Staining: After treatment, incubate cells with 10 µM DCFH₂-DA fluorescent probe in the dark for 20 minutes at 37°C.
  • Washing and Fixing: Gently rinse the cells with PBS three times. Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
  • Counterstaining (Optional): To visualize nuclei, counterstain with DAPI for 5 minutes.
  • Detection: Capture images using a fluorescence microscope. For quantification, trypsinize the cells, collect and wash them with PBS, then analyze the fluorescence intensity via flow cytometry (e.g., BD FACS Aria III).

Troubleshooting Common Experimental Issues

This FAQ section addresses potential problems you might encounter.

Q1: this compound shows no effect on cell proliferation in my assay. What could be wrong?

  • Solubility and Stock Solution: this compound is typically dissolved in DMSO [1]. Ensure the stock solution is fresh, properly vortexed, and diluted into the culture medium such that the final DMSO concentration is non-cytotoxic (e.g., ≤0.1%).
  • Cell Line and Context Dependence: this compound's effects are pathway-specific. Verify the expression of its known targets (like TLR2 [1] or TLR4 [3]) in your cell model.
  • Concentration Range: Perform a dose-response curve. The effective concentration can vary (e.g., 1 µM in pancreatic cancer [1] vs. 50 µg/mL in cardioprotection [2]). Re-test a wider range of concentrations.

Q2: My Western blot results for the downstream signaling pathways are inconsistent. Any advice?

  • Timing of Analysis: Signaling pathway inhibition (e.g., p-AKT downregulation [1]) is time-dependent. Perform a time-course experiment to capture the optimal window for analysis after this compound treatment.
  • Use of Agonists/Antagonors: Consider a rescue experiment to confirm target specificity, as done in the pancreatic cancer study using the TLR2 agonist CU-T12-9 to reverse this compound's effects [1].
  • Control for Loadings: Always confirm equal protein loading using housekeeping proteins like β-actin or GAPDH [1].

Q3: How can I confirm that this compound is working through its purported mechanism in my model?

  • Gene Expression Analysis: Use qRT-PCR to check if this compound treatment downregulates the mRNA expression of its downstream targets, such as IL-6, TNF-α, α-SMA, and Snail [1].
  • Functional Assays: Correlate molecular readouts with functional assays. For example, if studying metastasis, combine Western blot for EMT markers (α-SMA, Snail) with a wound healing assay [1].

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate this compound's primary mechanisms of action as identified in the research. The DOT scripts are provided for your use.

This compound in Pancreatic Cancer

Robinin_Pancreatic_Cancer This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3K PI3K TLR2->PI3K Activates AKT AKT PI3K->AKT Activates pAKT pAKT AKT->pAKT Phosphorylates EMT EMT pAKT->EMT Promotes Proliferation Proliferation pAKT->Proliferation Promotes Inflammation Inflammation pAKT->Inflammation Promotes

This compound in Cardioprotection

Robinin_Cardioprotection ISO ISO OxidativeStress OxidativeStress ISO->OxidativeStress Induces This compound This compound This compound->OxidativeStress Attenuates AKT AKT This compound->AKT Activates ERS ERS OxidativeStress->ERS Triggers Apoptosis Apoptosis ERS->Apoptosis Leads to pAKT pAKT AKT->pAKT Phosphorylates GSK3b GSK3b pAKT->GSK3b Phosphorylates pGSK3b pGSK3b GSK3b->pGSK3b Inactivates pGSK3b->Apoptosis Suppresses

References

Graphviz Styling for Readability and Contrast

Author: Smolecule Technical Support Team. Date: February 2026

Creating diagrams with high readability involves carefully setting colors for text, nodes, and edges. The table below summarizes the key attributes for solving common contrast issues.

Element Attribute Purpose Example Value
Node Text fontcolor Sets text color inside a node [1]. #202124
Node Background fillcolor Sets the fill color of a node [2]. #FBBC05
Node Style style=filled Applies the fillcolor to the node [2]. filled
Edge Label fontcolor Sets the color of edge label text [3]. #EA4335
Edge Label Position labeldistance Controls the distance of the label from the node [4]. 2.5
Graph Background bgcolor Sets the background color for the entire diagram [5]. #F1F3F4

FAQ: Solving Common Diagram Issues

Here are answers to some frequently asked questions about styling Graphviz diagrams.

  • Q: Why is the text in my nodes hard to read?

    • A: This is often due to insufficient contrast between the text color (fontcolor) and the node's fill color (fillcolor). Always explicitly set both attributes [5]. For example, use a dark fontcolor like #202124 on a light fillcolor like #FBBC05.
  • Q: How can I prevent edge labels from overlapping with lines?

    • A: Use the labeldistance attribute on edges. Setting it to a value greater than the default (e.g., 2.0 or 2.5) increases the gap between the label and the node, reducing the chance of overlap [4] [6].
  • Q: What is the best way to ensure my diagram looks good on both light and dark backgrounds?

    • A: The most reliable method is to explicitly define all colors in your DOT script instead of relying on viewer defaults. Define the graph's bgcolor and set contrasting fontcolor and fillcolor for all nodes and edges [3] [5].

Troubleshooting Guide

  • Problem: Fuzzy or illegible text in dark-mode viewers.
  • Solution: Actively manage color contrast. If your diagram has a dark background, set node fontcolor to a light color (e.g., #FFFFFF) and use a fillcolor that is a lighter shade of a dark color for sufficient contrast [5].
  • Problem: Cluttered graph with overlapping edge labels.
  • Solution: A combination of strategies often works best:
    • Increase the labeldistance for edges [4].
    • Use the taillabel attribute instead of label for better placement with orthogonal edges (splines=ortho) [6].
    • Use minlen to increase the space between nodes connected by an edge [7].

Sample Diagram and Workflow

The DOT script below demonstrates the application of these rules, creating a flowchart for an experimental protocol with high color contrast and clear label placement.

Experimental_Workflow Compound_Mix Compound Mixture Robinin_Column Column Selection Compound_Mix->Robinin_Column Load Elution Fraction Elution Robinin_Column->Elution Wash Analysis LC-MS Analysis Elution->Analysis Collect

This script will generate a diagram where:

  • The background is a light gray (#F1F3F4).
  • Nodes have a white fill with dark gray text, except for specific steps that use colored fills with white text for high contrast.
  • Edge labels are red (#EA4335) and positioned with extra space from the nodes using labeldistance=2.5 and labeldistance=3.0.

References

Core Principles for Robinin Mobile Phase

Author: Smolecule Technical Support Team. Date: February 2026

For reversed-phase HPLC (RP-HPLC), which is commonly used for flavonoid analysis like robinin, the mobile phase is a mixture of water (or aqueous buffer) and organic solvents [1].

The table below summarizes the typical components used for this compound analysis:

Component Role & Selection Common Examples for this compound
Aqueous Phase Dissolves buffers and salts; controls pH to influence analyte ionization. HPLC-grade water; 0.1% Formic Acid; Acetic Acid [2].
Organic Solvent Elutes compounds from the column; strength and selectivity affect resolution. Acetonitrile, Methanol [1].
Buffer/Additive Controls pH precisely, improves peak shape, and suppresses analyte ionization. Ammonium acetate, Formic Acid [1] [3].

Detailed Experimental Protocol

1. Mobile Phase Preparation [1]

  • Solvent Quality: Use only HPLC-grade solvents and water (e.g., Milli-Q water).
  • Buffer Preparation: If using a buffer like ammonium acetate, accurately weigh the high-purity salt and dissolve it in HPLC-grade water.
  • pH Adjustment: Adjust the pH of the aqueous portion only before mixing with the organic solvent, using a properly calibrated pH meter. Common pH adjusters include formic acid or ammonium hydroxide [1].
  • Mixing: Measure the aqueous and organic components separately in graduated cylinders before combining. For example, mix 70% of the aqueous phase with 30% of the organic phase to achieve the desired composition. Do not make up to volume in a single cylinder, as this leads to incorrect ratios [4].
  • Filtration & Degassing: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates. Degas using ultrasonication or helium sparging to prevent air bubbles in the system [1].

2. Suggested Initial Conditions for this compound [5] [2]

  • Column: Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient or isocratic mixture of:
    • Mobile Phase A: Water with 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile or Methanol.
  • Detection: UV-Vis or Diode Array Detector (DAD). This compound, as a flavonoid, can be monitored at wavelengths between 280-360 nm [6].
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30-40 °C.

3. Sample Preparation

  • Weigh the sample accurately and dilute with a solvent that is compatible with the initial mobile phase composition (often the mobile phase itself or a weaker solvent) to ensure proper focusing at the column head [7].
  • Sonicate to dissolve and then filter through a 0.45 µm syringe filter before injection.

Troubleshooting Common HPLC Issues

Here are answers to frequently encountered problems when developing methods for compounds like this compound.

Problem Possible Causes Solutions

| Peak Tailing | - Active sites on column

  • Wrong pH for ionizable analyte | - Use a mobile phase with pH modifier (e.g., 0.1% formic acid)
  • Ensure column is suitable for analyte's pH stability [7] | | Retention Time Drift | - Evaporation of organic solvent from mobile phase
  • Column degradation over time
  • Unstable mobile phase pH (e.g., CO₂ ingress) | - Prepare fresh mobile phase daily; cap bottles loosely [4]
  • Follow column manufacturer's pH/temp guidelines [4] | | Pressure Fluctuations/Spikes | - Particulates in mobile phase or sample
  • Mobile phase precipitation | - Always filter mobile phase and sample [1]
  • Check buffer solubility in high organic mixtures [1] |

Mobile Phase Optimization Workflow

This diagram outlines a logical, step-by-step process for optimizing your method.

Robinin_Optimization This compound HPLC Method Optimization Start Start: Initial Isocratic Method Check_Peaks Check Peak Shape & Retention Start->Check_Peaks RT_Too_Low Retention too low? Check_Peaks->RT_Too_Low RT_Too_High Retention too high? RT_Too_Low->RT_Too_High No Adjust_Organic Adjust Organic Solvent % RT_Too_Low->Adjust_Organic Yes RT_Too_High->Adjust_Organic Yes Optimize_pH Optimize pH & Buffer Adjust_Organic->Optimize_pH Change_Solvent Change Organic Solvent (e.g., ACN to MeOH) Optimize_pH->Change_Solvent Method_Valid Method Valid? Change_Solvent->Method_Valid Method_Valid->Check_Peaks No Finalize Finalize & Document Method Method_Valid->Finalize Yes

References

Mechanisms of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic effects of Robinin and Kaempferol are mediated through distinct yet sometimes overlapping molecular pathways.

  • This compound's Cardioprotective Signaling: Research indicates that this compound's protection against myocardial ischemia/reperfusion injury in hypercholesterolemic rats is achieved by activating a specific antioxidant signaling axis [1]. It enhances the Akt/GSK3β/Fyn-mediated activation of the transcription factor Nrf2, which in turn upregulates the expression of antioxidant enzymes like HO-1. This pathway reduces oxidative stress and subsequent cell death in cardiac tissue [1]. The following diagram illustrates this pathway and the experimental workflow used to validate it:

robinin_mechanism cluster_pathway Proposed this compound Mechanism (Akt/GSK3β/Fyn/Nrf2) cluster_experiment Key Experimental Validations This compound This compound Akt Akt This compound->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Nrf2 Nrf2 Akt->Nrf2 Promotes Activation/Stability Fyn Fyn GSK3b->Fyn Promotes Activation Fyn->Nrf2 Promotes Nuclear Export HO1 HO-1 Nrf2->HO1 Upregulates OxidativeStress Reduced Oxidative Stress & Cell Death HO1->OxidativeStress HC_Rats Hypercholesterolemic (HC) Rat Model Robinin_Admin This compound Administration (50 mg/kg bw, 2 weeks) HC_Rats->Robinin_Admin MI_RI Induction of Myocardial Ischemia/Reperfusion (MI/RI) Robinin_Admin->MI_RI Analysis Molecular & Biochemical Analysis MI_RI->Analysis WB Western Blot Analysis->WB PCR qPCR Analysis->PCR Histology Histopathology Analysis->Histology Docking Molecular Docking Analysis->Docking

  • Kaempferol's Multi-Target Signaling: Kaempferol exhibits a broader mechanism of action, targeting different pathways across various diseases. Its effects are often characterized by a multi-target, network-based approach [2] [3].
    • In Cancer: It modulates critical cellular signaling pathways linked to apoptosis, metastasis, and inflammation, inducing cell cycle arrest and caspase activation without significantly affecting normal cell viability [2].
    • In Osteoporosis: A network pharmacology study identified 54 potential targets for Kaempferol in treating osteoporosis. Key pathways include the AGE/RAGE and TNF signaling pathways. Experimental validation showed that Kaempferol upregulates AKT1 expression and downregulates MMP9 in osteoblastic cells, promoting bone formation [3].

Reported Experimental Models and Protocols

Here is a summary of the key experimental methodologies and models used to study these compounds.

Compound Common In Vivo/In Vitro Models Key Assays & Protocols Typical Doses (from search results)

| This compound | - ISO-induced myocardial injury in H9c2 cardiomyocytes & rats [4]

  • MI/RI in hypercholesterolemic rats [1] | - MTT assay (cell viability) [4]
  • DCFH-DA staining (ROS detection) [4]
  • Western Blot (protein expression) [4] [1]
  • TTC staining (infarct area) [4]
  • Molecular Docking [1] | - In vitro: 50 µg/mL [4]
  • In vivo: 50 mg/kg body weight [1] | | Kaempferol | - Various cancer cell lines (breast, ovarian, cervical) [2]
  • MC3T3-E1 pre-osteoblast cells [3] | - CCK-8 assay (cell viability) [3]
  • RT-qPCR (gene expression) [3]
  • Network Pharmacology Analysis [3]
  • Molecular Docking [3] | - In vitro: 5-15 µM [3] |

Therapeutic Potential and Application Outlook

  • This compound: The research strongly highlights its potential as a specialized cardioprotective agent. Its efficacy in models of β-adrenergic overstimulation and ischemia/reperfusion injury, especially under complicating conditions like hypercholesterolemia, makes it a promising candidate for drug development targeting myocardial infarction and related injuries [4] [1].
  • Kaempferol: Its strength lies in its versatility. The broad spectrum of activities, particularly in oncology and bone health, alongside its well-defined multi-target mechanism, positions it as an excellent lead compound for developing therapeutic or adjuvant agents for complex diseases like cancer and osteoporosis [2] [3].

How to Evaluate the Research

When assessing the potential of natural compounds like this compound and Kaempferol for drug development, consider these key aspects based on the available data:

  • Focus on the "Lead & Optimize" Strategy: Kaempferol is often seen as a broad-spectrum "lead" compound. Its simple structure allows for extensive chemical modification to create derivatives with improved potency or selectivity. This compound itself can be viewed as a naturally optimized derivative of Kaempferol, where glycosylation enhances its properties for specific biological roles [4] [1].
  • Balance Specificity vs. Breadth: this compound's research points to a more specific application in cardiovascular diseases with a defined mechanism. Kaempferol offers a broader application range but may involve more complex, network-wide interactions that require careful characterization to avoid off-target effects [4] [2] [1].
  • Examine the Experimental Models: The relevance of the disease model is crucial. This compound's efficacy has been demonstrated in pathologically complex models like hypercholesterolemic rats with MI/RI, which adds significant translational value to the findings [1].

References

Robinin's Biological Activities & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental findings from recent studies on Robinin's effects. Please note that these are research findings from specific models, not a direct comparison of analytical methods.

Study Focus / Disease Model Test Systems (In Vitro/In Vivo) Key Treatment Groups Dosing/Concentration Primary Outcomes & Key Findings
Anti-tumor (Pancreatic Cancer) [1] In vitro: Mia-PACA2 and PANC-1 human pancreatic cancer cell lines [1] This compound alone; this compound + CU-T12-9 (TLR2 agonist) [1] 1 µM [1] Inhibited cell proliferation and migration. Reduced expression of EMT markers (α-SMA, snail) and inflammation markers (IL-6, TNF-α). Mechanism: Targets TLR2 and downregulates the PI3K-AKT signaling pathway. [1]
Cardioprotection (Isoproterenol-Induced Injury) [2] In vitro: H9c2 rat cardiomyocytes; In vivo: Male Sprague-Dawley rats [2] Control; Isoproterenol (ISO); this compound + ISO; Metoprolol (positive control) + ISO [2] In vitro: 50 µg/ml; In vivo: 50 mg/kg body weight [2] Reduced ISO-induced ROS generation and apoptosis. Preserved cell morphology and modulated ER stress, showing protective effects in a dose-dependent manner. [2]
Cardioprotection (Myocardial Ischemia/Reperfusion) [3] In vivo: Male Sprague-Dawley rats with induced hypercholesterolemia (HC) [3] Normal control; HC alone; HC + this compound; this compound alone [3] 50 mg/kg body weight [3] Reduced myocardial ischemia/reperfusion injury in hypercholesterolemic rats. Mechanism: Activated the Akt/GSK3β/Fyn-mediated Nrf2 antioxidant signaling pathway. [3]

Detailed Experimental Protocols

Here is a deeper dive into the methodologies used in the key studies.

  • Cell Culture & Treatment: One normal human pancreatic ductal epithelial cell line (HPNE) and two pancreatic cancer cell lines (Mia-PACA2, PANC-1) were cultured in Dulbecco’s Modified Eagle Medium with 10% fetal bovine serum. For experiments, cells were treated with this compound (dissolved in DMSO) at various concentrations [1].
  • Cell Proliferation (CCK-8 Assay): Cells were seeded in 96-well plates and treated with this compound. After the treatment period, the CCK-8 solution was added, and the plates were incubated. The absorbance was measured at 450 nm to determine cell viability and proliferation [1].
  • Cell Migration (Wound Healing Assay): Cells were grown to 100% confluence, and a straight "wound" was created with a pipette tip. The cells were then treated, and images of the scratch area were taken at 0 hours and 24 hours. The migration distance was measured using image analysis software like ImageJ [1].
  • Gene and Protein Expression Analysis:
    • qRT-PCR: Total RNA was extracted, reverse transcribed into cDNA, and then analyzed using quantitative real-time PCR. This was used to measure the expression levels of genes like TLR2, α-SMA, snail, IL-6, and TNF-α [1].
    • Western Blot: Total proteins were extracted, separated by gel electrophoresis, and transferred to a membrane. The membrane was incubated with specific primary and secondary antibodies to detect proteins of interest, such as PI3k-p85α and phosphorylated AKT. Protein bands were visualized and analyzed [1].

This compound's Signaling Pathways

The following diagrams illustrate the key molecular mechanisms of this compound identified in the research, generated using Graphviz DOT language.

robinin_pancreatic_cancer This compound Inhibits Pancreatic Cancer Progression This compound This compound TLR2 TLR2 This compound->TLR2  Inhibits PI3K PI3K TLR2->PI3K  Downregulates pAKT pAKT PI3K->pAKT  Downregulates EMT EMT pAKT->EMT  Promotes Inflammation Inflammation pAKT->Inflammation  Promotes Proliferation Proliferation pAKT->Proliferation  Promotes

▲ this compound's Action in Pancreatic Cancer: This diagram shows how this compound targets the TLR2 receptor to inhibit the PI3K-AKT signaling pathway, leading to reduced cancer cell proliferation, migration (EMT), and inflammation [1].

robinin_cardioprotection This compound Activates Antioxidant Defense in Heart This compound This compound OxidativeStress OxidativeStress This compound->OxidativeStress  Reduces Akt Akt This compound->Akt  Activates GSK3b GSK3b Akt->GSK3b  Inhibits Nrf2 Nrf2 Akt->Nrf2  Promotes Nuclear Retention Fyn Fyn GSK3b->Fyn  Promotes Nuclear Import Fyn->Nrf2  Promotes Nuclear Export AntioxidantDefense AntioxidantDefense Nrf2->AntioxidantDefense  Activates CellProtection CellProtection AntioxidantDefense->CellProtection  Leads to

▲ this compound's Cardioprotective Mechanism: This diagram illustrates how this compound protects heart tissue from damage by activating the Akt pathway, which inhibits GSK3β and Fyn, leading to the activation of the antioxidant transcription factor Nrf2 [3].

Interpretation of Research Findings

The available data characterizes this compound's biological performance and therapeutic potential in specific disease models. For your work as a researcher, this means:

  • Mechanistic Insights: The data provides strong evidence for the molecular targets and pathways modulated by this compound (e.g., TLR2-PI3K-AKT in cancer, Nrf2 in cardioprotection), which is valuable for understanding its polypharmacology.
  • Therapeutic Indication: The findings highlight its potential as an adjunctive therapy for aggressive cancers like pancreatic cancer and in managing cardiovascular conditions involving oxidative stress.
  • Research Gap: A direct, analytical "method comparison" for quantifying this compound itself in different matrices (like a comparison of HPLC techniques) is not prominent in the current literature. One older study mentions an HPLC method [4], but a contemporary comparison with newer techniques is lacking.

References

Experimental Data on Robinin's Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative findings from recent experimental studies on robinin's effects. Please note that this data comes from individual laboratory studies and has not been confirmed by a cross-laboratory validation.

Study Focus Experimental Model Key Quantitative Findings Proposed Mechanism of Action
Cardioprotective Effects [1] Hypercholesterolemic (HC) rats with myocardial ischemia/reperfusion injury (MI/RI) This compound administration (50 mg/kg) increased LVDP and reduced LVEDP; increased expression of Akt; reduced levels of Fyn and GSK3β, activating Nrf2 anti-oxidative function [1]. Modulates the Akt/GSK3β/Fyn pathway, leading to activation of the Nrf2 antioxidant response [1].
Nephroprotective Effects [2] Aldicarb-induced renal toxicity in rats This compound treatment (20 mg/kg) significantly downregulated expression of inflammatory markers: RAGE (~63%), HMGB1 (~70%), TLR4 (~84%), NF-κB (~86%), TNF-α (~85%); restored levels of antioxidant enzymes (SOD, CAT, GSH); improved renal function tests (creatinine, BUN) [2]. Attenuates oxidative stress and inflammation by suppressing the TLR4/MyD88/NF-κB and HMGB1/RAGE/NF-κB signaling pathways [2].

Experimental Protocols from Key Studies

Here are the detailed methodologies from the studies cited above, which provide a blueprint for how these experiments on this compound are conducted.

  • Cardioprotective Study Protocol [1]:

    • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) were used. Hypercholesterolemia (HC) was induced by feeding a diet containing 2% cholesterol and 0.5% sodium cholate for eight weeks [1].
    • Treatment: this compound (50 mg/kg body weight) was administered for the last two weeks of the cholesterol diet [1].
    • MI/RI Induction and Assessment: After the treatment period, ventricular myocytes were isolated. Left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP) were recorded during the perfusion process to assess cardiac function [1].
    • Molecular Analysis: The expression levels of key proteins (Akt, GSK3β, Fyn, Nrf2) were analyzed. Molecular docking and MD simulation studies were also employed to investigate this compound's interaction with proteins like NQO1, Nrf-2, HO-1, GSK-3β, and Akt [1].
  • Nephroprotective Study Protocol [2]:

    • Animal Model: Male albino rats (13-14 weeks old) were used. Renal toxicity was induced by administering aldicarb (ALD) at a dose of 0.5 mg/kg body weight for 28 days [2].
    • Treatment: this compound (20 mg/kg body weight) was administered concurrently with aldicarb for 28 days [2].
    • Sample Collection and Analysis: Kidney tissue and blood samples were collected. Renal function tests (creatinine, Blood Urea Nitrogen - BUN) were performed on serum. Oxidative stress markers (SOD, CAT, GSH, MDA) and the expression of genes related to inflammation and apoptosis were analyzed in kidney tissue [2].
    • Histopathological Examination: Kidney tissues were examined for histological changes to visually assess the protective effects of this compound [2].

A Model for Cross-Laboratory Validation

While a cross-laboratory validation for this compound itself is not published, the process for the anticancer drug lenvatinib provides an excellent reference model for how such a study is structured [3]. This can inform future validation work on this compound.

  • Objective: To ensure that lenvatinib concentration data from different labs and clinical trials are comparable [3].
  • Methodology:
    • Multiple Laboratories & Methods: Five laboratories developed seven slightly different liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods for detecting lenvatinib in human plasma [3].
    • Initial Validation: Each lab first validated its own method to ensure it met predefined accuracy and precision criteria [3].
    • Cross-Validation Phase: A central lab prepared quality control (QC) samples and clinical study samples with blinded concentrations. These were sent to all participating labs for analysis using their respective validated methods [3].
    • Data Comparison: The results from all labs were statistically compared. The cross-validation was considered successful because the accuracy of QC samples was within ±15.3% and the percentage bias for clinical samples was within ±11.6% across all labs [3].

Signaling Pathway and Validation Workflow

Based on the information from the search results, here are visual diagrams of the key signaling pathway and the cross-laboratory validation process.

robinin_pathway cluster_cardio Cardioprotective Pathway (Proposed) [1] cluster_nephro Nephroprotective Pathway (Proposed) [2] This compound This compound Akt Akt This compound->Akt Activates HMGB1 HMGB1 This compound->HMGB1 Suppresses NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits GSK3b GSK3b Akt->GSK3b Inhibits Nrf2 Nrf2 Akt->Nrf2 Promotes Activation Fyn Fyn GSK3b->Fyn Promotes Fyn->Nrf2 Exports from Nucleus Antioxidant Response\n(HO-1, NQO1) Antioxidant Response (HO-1, NQO1) Nrf2->Antioxidant Response\n(HO-1, NQO1) Induces Reduced Oxidative Stress\n& Cell Damage Reduced Oxidative Stress & Cell Damage Antioxidant Response\n(HO-1, NQO1)->Reduced Oxidative Stress\n& Cell Damage Toxic Insult\n(ALD) Toxic Insult (ALD) Toxic Insult\n(ALD)->HMGB1 RAGE RAGE HMGB1->RAGE TLR4 TLR4 HMGB1->TLR4 RAGE->NF-κB Pathway MyD88 MyD88 TLR4->MyD88 Inflammation & Apoptosis\n(TNF-α, IL-6, IL-1β) Inflammation & Apoptosis (TNF-α, IL-6, IL-1β) NF-κB Pathway->Inflammation & Apoptosis\n(TNF-α, IL-6, IL-1β) MyD88->NF-κB Pathway

This compound's Proposed Mechanisms of Action

validation_workflow cluster_prep Sample Preparation cluster_lab_work Parallel Laboratory Analysis cluster_analysis Data Analysis & Reporting Central Coordinator Central Coordinator Prepare Homogeneous\nSample Batches Prepare Homogeneous Sample Batches Central Coordinator->Prepare Homogeneous\nSample Batches Distribute Identical\nSamples to Labs Distribute Identical Samples to Labs Prepare Homogeneous\nSample Batches->Distribute Identical\nSamples to Labs lab1 Lab 1 (Uses Method A) Distribute Identical\nSamples to Labs->lab1 lab2 Lab 2 (Uses Method B) Distribute Identical\nSamples to Labs->lab2 lab3 Lab 3 (Uses Method C) Distribute Identical\nSamples to Labs->lab3 Analyze Samples\nUsing Standard Protocols Analyze Samples Using Standard Protocols lab1->Analyze Samples\nUsing Standard Protocols lab2->Analyze Samples\nUsing Standard Protocols lab3->Analyze Samples\nUsing Standard Protocols Collect All Results\nfor Statistical Analysis Collect All Results for Statistical Analysis Analyze Samples\nUsing Standard Protocols->Collect All Results\nfor Statistical Analysis Blinded Results Identify Discrepancies\n& Provide Feedback Identify Discrepancies & Provide Feedback Collect All Results\nfor Statistical Analysis->Identify Discrepancies\n& Provide Feedback Improve Methodologies\n& Standardize Procedures Improve Methodologies & Standardize Procedures Identify Discrepancies\n& Provide Feedback->Improve Methodologies\n& Standardize Procedures

Cross-Laboratory Validation Workflow

References

Understanding Round-Robin Testing

Author: Smolecule Technical Support Team. Date: February 2026

Round-robin tests, also known as interlaboratory comparisons (ILC), are experiments where multiple laboratories perform the same test independently. The primary goal is to evaluate the accuracy and reproducibility of test results, which is fundamental for quality assurance and method validation [1] [2].

The table below summarizes the core purposes and key participants in round-robin testing:

Aspect Description
Primary Purpose Determine the reproducibility of a test method or process; verify that results from different sources agree [2].
Key Participants Accredited labs (e.g., per ISO 17025), organizations in quality assurance, and industry-specific labs (e.g., chemical, pharmaceutical) [1].
Formal Names Also called proficiency tests (when used for accreditation) or interlaboratory comparison tests (ILC) [1].

Round-Robin Testing in Practice: Examples & Protocols

Round-robin testing is applied across diverse fields, from materials science to biology. The protocol involves a structured process from sample preparation to data analysis to ensure meaningful results.

A generalized workflow for conducting a round-robin study can be visualized as follows. This diagram illustrates the sequence of steps from initial planning to final analysis, highlighting the cyclical nature of the process that allows for continuous improvement of methods.

Start Define Study Objective Plan Develop Manufacturing Plan & Provide Samples Start->Plan Distribute Distribute to Participating Labs Plan->Distribute Test Labs Perform Tests Independently Distribute->Test Collect Collect All Test Results Test->Collect Analyze Statistically Analyze Results (e.g., ANOVA) Collect->Analyze Evaluate Evaluate Reproducibility & Identify Variations Analyze->Evaluate Refine Refine Standard Methods Evaluate->Refine Refine->Start Iterative Improvement

The table below provides concrete examples of round-robin tests from different scientific domains:

Field / Study Tested Material / System Key Measured Properties / Outcomes Participant Details
Materials Testing [1] Polycarbonate specimens Tensile modulus, Charpy impact strength, Flexural strength, Heat deflection temperature Various test laboratories using standardized methods (e.g., ISO 527-2, ISO 179-1).

| Additive Manufacturing [3] | 3D-printed test parts (PLA, ABS) & metal alloys (Cobalt-Chrome, Inconel 625) | Geometry: Feature dimensions. Mechanical: Tensile properties, fatigue life. | Multiple labs using different 3D printers (e.g., MakerBot, EOS M270) and post-processing methods. | | Nanoparticle Toxicology [4] | Silica (SiO₂) and polymer nanoparticles on HepG2 liver cells | Biocompatibility: Cell metabolism, ATP levels, LDH release, inflammation markers (IL-6, IL-8). | Five collaborating German university and research institutes within a priority program. |

Key Takeaways for Researchers

  • Critical for Accreditation: For laboratories accredited under standards like ISO 17025, regular participation in round-robin proficiency tests is a mandatory requirement to demonstrate competence [1].
  • Identifies Major Variability Sources: These studies consistently show that variability between different participants (labs or machines) is often significantly larger than variability within a single participant's repeated tests. This highlights the importance of standardized protocols [3].
  • Foundation for Standards and Databases: The data generated is essential for establishing statistical confidence in material properties, developing new standards, and creating seed data for materials databases, which is crucial for fields like additive manufacturing [3].

References

Bioactivity Comparison of Robinin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings on Robinin's bioactivity across different disease models.

Disease Model Biological Effects Key Molecular Targets Experimental Models (Cell Lines/Animals) Effective Concentrations/Doses

| Pancreatic Cancer [1] | Inhibits cell proliferation and migration; attenuates EMT and inflammation. | TLR2, PI3k-p85α, p-AKT, α-SMA, snail, IL-6, TNF-α [1] | Mia-PACA2 and PANC-1 cell lines; Mouse model [1] | In vitro: 1 µM [1] In vivo: 50 mg/kg (mouse) [1] | | Myocardial Injury (ISO-induced) [2] | Reduces oxidative stress, ER stress, and apoptosis; improves cell survival. | ER stress-mediated apoptosis proteins (e.g., CHOP) [2] | H9c2 cardiomyocytes; Male Sprague-Dawley rats [2] | In vitro: 50 µg/mL [2] In vivo: Data not fully specified in results | | Myocardial Ischemia/Reperfusion (MI/RI) [3] | Activates anti-oxidative pathway, reduces cardiac injury in hypercholesterolemic conditions. | Akt, GSK3β, Fyn, Nrf2, HO-1 [3] | Male Sprague-Dawley rats with induced hypercholesterolemia [3] | In vivo: 50 mg/kg (rat) [3] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the detailed methodologies from the key experiments.

  • Cell Proliferation (CCK-8 Assay)

    • Cell Lines: Mia-PACA2 and PANC-1 pancreatic cancer cells.
    • Procedure: Cells were seeded in 96-well plates, pre-starved, and then treated with this compound (500 nM to 10 µM) for 24 hours. After incubation, CCK-8 solution was added, and absorbance was measured at 450 nm. For proliferation curves, cells were treated with 1 µM this compound, and absorbance was measured at 24, 48, and 72 hours [1].
  • Wound Healing (Migration) Assay

    • Procedure: Pancreatic cancer cells were grown to 100% confluence, and a scratch was made. The cells were then cultured with serum-free medium containing 1 µM this compound for 24 hours. Images were taken at 0 and 24 hours, and migration distance was measured with ImageJ software [1].
  • In Vivo Cardioprotection Model

    • Animal Model: Male Sprague-Dawley rats with hypercholesterolemia induced by a 2% cholesterol diet for 8 weeks.
    • Dosing: this compound (50 mg/kg body weight) was administered orally for the final two weeks of the diet regimen. Myocardial ischemia/reperfusion injury was then induced, and cardiac function parameters like LVDP and LVEDP were recorded [3].

Signaling Pathways of this compound's Bioactivity

This compound exerts its effects through distinct signaling pathways in different disease contexts. The diagram below illustrates the two key mechanisms identified in the search results.

G This compound Signaling Pathways in Cancer and Cardioprotection cluster_cancer Proposed Anti-Cancer Mechanism (Pancreatic Cancer) cluster_cardio Proposed Cardioprotective Mechanism (Myocardial Injury) Rob_C This compound TLR2 TLR2 Rob_C->TLR2 Inhibits PI3K PI3K TLR2->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT (Inactive) AKT->pAKT Phosphorylates Prolif Proliferation & Migration pAKT->Prolif Promotes EMT EMT (α-SMA, Snail) pAKT->EMT Promotes Inflam Inflammation (IL-6, TNF-α) pAKT->Inflam Promotes Rob_H This compound OxStress Oxidative Stress Rob_H->OxStress Reduces ERStress ER Stress Rob_H->ERStress Reduces Survival Cell Survival Rob_H->Survival Promotes Apoptosis Apoptosis OxStress->Apoptosis Induces ERStress->Apoptosis Induces

The diagrams illustrate that this compound's mechanisms are context-dependent. In pancreatic cancer, it primarily acts as an inhibitor of the TLR2-PI3k-AKT pathway [1]. In contrast, its cardioprotective effects are mainly linked to the reduction of oxidative and endoplasmic reticulum (ER) stress, thereby inhibiting apoptosis [2] [3].

Compound Background and Research Status

  • Chemical Profile: this compound (C₃₃H₄₀O₁₉) is a flavonoid glycoside with a molecular weight of 740.66 g/mol, chemically derived from kaempferol [4] [5].
  • Current Status: It is crucial to note that despite promising preclinical results, this compound currently has no approved therapeutic or pharmacological use in humans [4]. All findings discussed here are from experimental research.

References

Experimental Data on Robinin's Activity

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings for Robinin from recent scientific literature.

Biological Activity Experimental Model Key Findings & Quantitative Data Proposed Signaling Pathway
Cardioprotection [1] H9c2 cardiomyocytes; Sprague-Dawley rats (ISO-induced injury) ↓ ROS generation; ↓ apoptosis; preserved cell morphology; modulated ER stress proteins (dose-dependent). Not fully detailed; involves inhibition of ER stress-mediated apoptosis.
Anti-tumor (Pancreatic Cancer) [2] Pancreatic cancer cell lines (Mia-PACA2, PANC-1); mouse model ↓ Cell proliferation & migration (CCK-8, wound healing assay); ↓ EMT markers (α-SMA, Snail); ↓ inflammation (IL-6, TNF-α). TLR2 → PI3K → AKT
Anti-inflammatory [3] Ox-LDL induced inflammatory model Ameliorated inflammatory insult. TLR4 → NF-κB

Detailed Experimental Protocols

For researchers interested in replicating these studies, here is a detailed look at the methodologies used in the key papers.

  • Cardioprotective Effects (in vitro) [1]

    • Cell Culture: H9c2 cardiomyoblasts from rat embryos were cultured in high-glucose DMEM with 10% FBS and differentiated using retinoic acid.
    • Treatment Groups: Cells were divided into:
      • Control (medium only)
      • This compound-only (50 µg/mL)
      • This compound (50 µg/mL) + Isoproterenol (ISO, 100 µM)
      • Metoprolol (50 µM) + ISO (100 µM)
    • Assays: Cell viability (MTT assay), intracellular ROS detection (DCFH2-DA fluorescent probe), and apoptosis analysis (Acridine Orange/Ethidium Bromide double staining).
  • Anti-tumor Effects (in vitro) [2]

    • Cell Lines: Human pancreatic cancer cells (Mia-PACA2, PANC-1) and a normal pancreatic ductal cell line (HPNE).
    • Cytotoxicity & Proliferation: Measured using a Cell Counting Kit-8 (CCK-8). Cells were treated with this compound (500 nM to 10 µM) for 24 hours for cytotoxicity, and proliferation was monitored over 72 hours.
    • Migration: Assessed via a wound healing assay.
    • Molecular Analysis: Expression of markers for EMT (α-SMA, Snail) and inflammation (IL-6, TNF-α) were evaluated using qRT-PCR and Western blot. A TLR2 agonist (CU-T12-9) was used to confirm this compound's target.

Signaling Pathway Diagram

The study on pancreatic cancer identified a specific signaling pathway through which this compound exerts its anti-tumor effects. The diagram below illustrates this mechanism.

G This compound This compound TLR2 TLR2 This compound->TLR2 Inhibits PI3K PI3K TLR2->PI3K AKT AKT PI3K->AKT Phosphorylates Proliferation Proliferation AKT->Proliferation EMT EMT AKT->EMT Inflammation Inflammation AKT->Inflammation

Insights for Further Research

The current literature clearly establishes this compound's bioactivity in distinct disease models, but a direct comparison with its structural analogs is a significant knowledge gap. To advance your research, I suggest the following steps:

  • Focus on the Core Structure: this compound is a glycoside of the flavonoid Kaempferol, connected to sugar moieties (rhamnose and galactose) [4]. Your search for analogs should center on other Kaempferol glycosides.
  • Refine Your Search: You will likely need to perform more targeted searches using terms like "kaempferol glycosides biological activity," "kaempferol derivative comparison," or specifically investigate compounds mentioned in the literature as being related to this compound.
  • Explore Specialized Databases: Platforms like PubChem, ChEMBL, or Scopus can be more effective for finding information on structural analogs and their comparative bioactivities.

References

Documented Activities of Robinin in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings for Robinin across different studies.

Disease Model Reported Effects of this compound Tested Dosage/Concentration Key Molecular Targets/Pathways Identified
Myocardial Ischemia/Reperfusion Injury (in rats) [1] Reduced myocardial injury; improved heart function (LVDP, LVEDP). 50 mg/kg body weight (in vivo) Activated Akt/GSK3β/Fyn pathway, leading to increased Nrf2 activity (anti-oxidative) [1].
Pancreatic Cancer (in vitro) [2] Inhibited cell proliferation and migration; reduced inflammation and EMT (Epithelial-Mesenchymal Transition). 1 µM (in vitro) Inhibited TLR2/PI3K/AKT signaling pathway [2].
Nephrotoxicity (in rats) [3] Counteracted aldicarb-induced kidney dysfunction and damage. 50 mg/kg body weight (in vivo) Modulated TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways, reducing inflammation and oxidative stress [3].

Experimental Protocols from the Cited Studies

To aid in the evaluation of the data, here is a summary of the core methodologies used in these preclinical studies.

  • In Vivo Animal Models:
    • Cardioprotection & Nephroprotection: Studies used male Sprague-Dawley or albino rats. Hypercholesterolemia was induced with a 2% cholesterol diet for 8 weeks, and this compound (50 mg/kg) was administered orally for the last two weeks. For nephroprotection, toxicity was induced by Aldicarb, with this compound (50 mg/kg) given as treatment. Functional parameters (e.g., cardiac pressure) and tissue samples were analyzed post-treatment [1] [3].
    • Pancreatic Cancer (Mouse Model): A subcutaneous tumor model was established by injecting human pancreatic cancer cells (PANC-1) into immunodeficient mice. After tumors formed, mice were treated with this compound (50 mg/kg) via gastric irrigation, and tumor volume was monitored [2].
  • In Vitro Cell Culture:
    • Pancreatic cancer cell lines (Mia-PACA2 and PANC-1) and a normal pancreatic cell line (HPNE) were used. Cells were treated with varying concentrations of this compound (500 nM to 10 µM). Cell proliferation was assessed with a CCK-8 assay, migration via a wound healing assay, and molecular mechanisms were probed using Western Blot and qRT-PCR [2].
  • Molecular Docking:
    • One study used computational molecular docking (with Glide/Schrödinger) to dock this compound into the binding sites of proteins like NQO1, Nrf-2, HO-1, GSK-3β, and Akt, suggesting potential direct interactions [1].

Signaling Pathways of this compound

Based on the gathered studies, this compound appears to exert its effects primarily through modulating pathways related to oxidative stress, inflammation, and cell survival. The following diagram integrates these mechanisms.

Robinin_Pathways cluster_0 Oxidative Stress Response (Cardioprotection) cluster_1 Anti-inflammation & Anti-cancer This compound This compound Akt Akt This compound->Akt TLR2 TLR2 This compound->TLR2 TLR4 TLR4 This compound->TLR4 HMGB1 HMGB1 This compound->HMGB1 GSK3b GSK3b Akt->GSK3b Fyn Fyn Akt->Fyn Nrf2 Nrf2 GSK3b->Nrf2 Fyn->Nrf2 HO1 HO1 Nrf2->HO1 OxidativeStress Reduced Oxidative Damage HO1->OxidativeStress PI3K PI3K TLR2->PI3K MyD88 MyD88 TLR4->MyD88 NFkB NFkB MyD88->NFkB AKT AKT PI3K->AKT AKT->NFkB Inflammation Reduced Inflammation NFkB->Inflammation EMT Inhibited EMT & Cell Proliferation NFkB->EMT RAGE RAGE HMGB1->RAGE RAGE->NFkB

This diagram illustrates that this compound's effects are mediated through multiple pathways. In cardioprotection, it influences the Akt/GSK3β/Fyn axis to activate the antioxidant master regulator Nrf2 [1]. Simultaneously, its anti-inflammatory and anti-cancer effects are linked to the inhibition of the TLR2/4 and PI3K/AKT pathways, as well as the HMGB1/RAGE axis, leading to reduced activity of the central inflammatory mediator NF-κB [3] [2].

How to Proceed with Benchmarking

Since direct comparative data is lacking, I suggest the following approaches to build a more complete picture:

  • Conduct Targeted Literature Reviews: Look for review articles on flavonoids in specific therapeutic areas (e.g., "flavonoids in cardioprotection"). These often contain comparative tables of efficacy, which can serve as an indirect benchmark.
  • Explore Broader Databases: Search specialized scientific databases like PubChem or ChEMBL for this compound. These platforms may contain curated bioactivity data (e.g., IC50 values) against specific targets, which can be directly compared with data for other compounds.
  • Design a Comparative Study: If within your capacity, the most definitive approach would be to design an experiment that tests this compound alongside a standard-of-care drug (e.g., a common anti-inflammatory or antioxidant) in the same model system, using identical protocols.

References

Robinin's Bioactive Effects Across Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimental findings for Robinin from recent research, highlighting its diverse therapeutic potential.

Disease Model Test System Key Findings & Quantitative Results Proposed Mechanism of Action
Myocardial Injury [1] H9c2 cardiomyocytes; Sprague-Dawley rats ↓ ISO-induced ROS & apoptosis; preserved cell morphology & survival. Modulates ER stress-mediated apoptosis [1].
Myocardial Ischemia/Reperfusion Injury [2] Sprague-Dawley rats with hypercholesterolemia ↑ Akt expression; ↓ GSK3β/Fyn levels; activated Nrf2 antioxidative function. Activates Akt/GSK3β/Fyn pathway, enhancing Nrf2 activity [2].
Pancreatic Cancer [3] Mia-PACA2 & PANC-1 cell lines Inhibited cell proliferation & migration; ↓ α-SMA, Snail, IL-6, TNF-α. Targets TLR2 and downregulates the PI3k-AKT signaling pathway [3].
Nephrotoxicity [4] Albino rats with aldicarb-induced toxicity ↓ Oxidative stress markers; ↓ RAGE, HMGB1, TLR4, NF-κB expression; improved renal function. Modulates TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways [4].
Anti-inflammatory Effects [5] Ox-LDL induced human PBMCs Inhibited TLR2/TLR4 upregulation & NF-κB p65 subunit translocation. Suppresses the TLR/NF-κB signaling pathway [5].

Detailed Experimental Protocols

To aid in reproducibility, here is a detailed breakdown of the common methodologies used in the cited studies.

  • In Vitro Cell Culture & Treatment [1] [3]:

    • Cell Lines: Studies used specific cell lines like H9c2 (rat cardiomyocytes), Mia-PACA2, and PANC-1 (human pancreatic cancer).
    • Culture Conditions: Cells were maintained in high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a 5% CO₂ incubator at 37°C.
    • Dosing: Cells were pre-treated with varying concentrations of this compound (e.g., 50 µg/ml in cardiac studies [1], 1 µM in cancer studies [3]) for a set period (e.g., 24 hours) before being exposed to a stressor like Isoproterenol (ISO) or Ox-LDL.
  • In Vivo Animal Models [1] [2] [4]:

    • Subjects: Male Sprague-Dawley or albino rats were commonly used.
    • Disease Induction: Models included:
      • Myocardial injury induced by Isoproterenol (ISO) [1].
      • Hypercholesterolemia induced by a 2% cholesterol diet for 8 weeks [2].
      • Nephrotoxicity induced by aldicarb (ALD) [4].
    • Treatment: this compound was administered orally, often at a dose of 50 mg/kg body weight, for a duration ranging from the last two weeks of the study to the entire study period.
  • Common Assays and Techniques:

    • Cell Viability: Measured using MTT or CCK-8 assays [1] [3] [5].
    • Oxidative Stress: Intracellular ROS levels were detected using fluorescent probes like DCFH-DA and analyzed by fluorescence microscopy or FACS [1].
    • Gene Expression: Analyzed using Quantitative Real-Time PCR (qRT-PCR) [3] [4].
    • Protein Expression: Assessed via Western Blotting to study key signaling pathways and protein markers [1] [2] [3].
    • Histopathology: Tissue damage and protection were evaluated using staining techniques like Hematoxylin and Eosin (H&E) on heart, liver, and kidney tissues [2] [4].

This compound's Action Through Key Signaling Pathways

The molecular mechanisms of this compound, as identified in the research, can be visualized through two primary signaling pathways. The following diagrams, generated using DOT language, illustrate these pathways.

Anti-inflammatory and Anti-tumor Pathway (TLR/NF-κB & PI3K/AKT)

This diagram synthesizes the mechanisms described in pancreatic cancer [3], nephrotoxicity [4], and anti-inflammatory [5] studies.

Robinin_TLR_NFkB_Pathway OxLDL OxLDL/Stressor TLR24 TLR2 / TLR4 OxLDL->TLR24 TLR_Agonist TLR Agonist (CU-T12-9) TLR_Agonist->TLR24 Activates (Reverses Effect) This compound This compound This compound->TLR24 Inhibits HMGB1 HMGB1 This compound->HMGB1 Suppresses MyD88 MyD88 TLR24->MyD88 PI3K PI3K MyD88->PI3K AKT AKT (p-AKT) PI3K->AKT NFkB NF-κB (Translocation to Nucleus) AKT->NFkB InflammatoryGenes Inflammatory & EMT Genes (TNF-α, IL-6, α-SMA, Snail) NFkB->InflammatoryGenes RAGE RAGE HMGB1->RAGE RAGE->NFkB Promotes

Cardioprotective Pathway (Akt/GSK3β/Fyn/Nrf2)

This diagram illustrates the mechanism by which this compound protects against myocardial ischemia/reperfusion injury, as identified in hypercholesterolemic rats [2].

Robinin_Nrf2_Pathway This compound This compound Akt Akt This compound->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Fyn Fyn Akt->Fyn Indirectly Inhibits GSK3b->Fyn Promotes Activation Nrf2 Nrf2 Fyn->Nrf2 Phosphorylates (Promotes Export/Degradation) Nrf2_Inactive Nrf2 (Inactive in Cytoplasm) Nrf2_Active Nrf2 (Active in Nucleus) Nrf2_Inactive->Nrf2_Active Stabilization & Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE CellProtection Cell Protection Reduced Oxidative Stress ARE->CellProtection

Interpretation of Findings

The compiled data consistently shows that This compound exhibits protective effects across cardiac, renal, and cancer models, primarily by targeting master regulators of inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways [1] [2] [4]. A key strength supporting its potential is that these effects have been observed in different laboratories using various disease models.

It is important to note that a true, direct reproducibility test and performance comparison would require studies designed specifically to test this compound against other candidate compounds under identical conditions, which are not present in the current literature.

References

Understanding Inter-laboratory Comparisons

Author: Smolecule Technical Support Team. Date: February 2026

An inter-laboratory comparison (also known as a round-robin test) is a method used for external quality assurance. It involves multiple laboratories testing the same samples under predetermined conditions to evaluate and compare their results [1] [2] [3].

The core purpose is to ensure the accuracy, reliability, and consistency of testing and measurement results across different laboratories. This process is crucial for validating methods, demonstrating competence to clients and regulators, and is often a requirement for laboratory accreditation according to standards like ISO/IEC 17025 [2] [3] [4].

The typical workflow for a round-robin test is structured into several phases, as shown below:

G cluster_legend Phases of a Round-Robin Test Registration Registration Preparatory Phase Preparatory Phase Registration->Preparatory Phase Sample Distribution Sample Distribution Preparatory Phase->Sample Distribution Testing Phase Testing Phase Sample Distribution->Testing Phase Data Collection & Analysis Data Collection & Analysis Testing Phase->Data Collection & Analysis Evaluation & Reporting Evaluation & Reporting Data Collection & Analysis->Evaluation & Reporting Legend1 1. Registration Legend2 2. Preparatory Phase Legend3 3. Sample Distribution Legend4 4. Testing Phase Legend5 5. Data Collection & Analysis Legend6 6. Evaluation & Reporting

Overview of Robinin: A Bioactive Flavonoid

This compound is a flavonoid glycoside, a natural compound found in plants. Recent scientific studies have investigated its potential therapeutic applications. The table below summarizes key experimental findings from recent preclinical research:

Study Focus / Disease Model Experimental Model(s) Key Findings & Proposed Mechanism of Action Citation
Cardioprotection against oxidative stress & apoptosis H9c2 cardiomyocytes; Sprague-Dawley rats Attenuated cardiac apoptosis; Modulated AKT/GSK3β signaling pathway. [5]
Reduction of myocardial ischemia/reperfusion injury Sprague-Dawley rats with induced hypercholesterolemia Reduced injury; Activated Nrf2 antioxidative function via Akt/GSK3β/Fyn pathway. [6]
Anti-tumor effects in pancreatic cancer Human pancreatic cancer cell lines (Mia-PACA2, PANC-1) Inhibited cell proliferation and migration; Downregulated TLR2-PI3k-AKT signaling pathway. [7]
Anti-inflammatory effects Human Peripheral Blood Mononuclear Cells (hPBMCs) Modulated TLR/NF-κB signaling pathway; Inhibited pro-inflammatory markers. [8]

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

11

Exact Mass

740.21637904 Da

Monoisotopic Mass

740.21637904 Da

Heavy Atom Count

52

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75RT1VGM60

Other CAS

301-19-9

Wikipedia

Robinin

Dates

Last modified: 08-15-2023
1: Janeesh PA, Sasikala V, Dhanya CR, Abraham A. Robinin modulates TLR/NF-κB signaling pathway in oxidized LDL induced human peripheral blood mononuclear cells. Int Immunopharmacol. 2014 Jan;18(1):191-7. doi: 10.1016/j.intimp.2013.11.023. Epub 2013 Dec 2. PubMed PMID: 24295649.
2: Janeesh PA, Abraham A. Robinin modulates doxorubicin-induced cardiac apoptosis by TGF-β1 signaling pathway in Sprague Dawley rats. Biomed Pharmacother. 2014 Oct;68(8):989-98. doi: 10.1016/j.biopha.2014.09.010. Epub 2014 Sep 29. PubMed PMID: 25443416.
3: Tsiklauri L, An G, Ruszaj DM, Alaniya M, Kemertelidze E, Morris ME. Simultaneous determination of the flavonoids robinin and kaempferol in human breast cancer cells by liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2011 Apr 28;55(1):109-13. doi: 10.1016/j.jpba.2010.12.021. Epub 2010 Dec 23. PubMed PMID: 21232900.
4: Lagarón Cabello B, García Gracia R, Sierra Manzano JM. [Robinin intoxication]. Aten Primaria. 2002 Sep 15;30(4):258-9. Spanish. PubMed PMID: 12237034.
5: Lau CS, Carrier DJ, Beitle RR, Howard LR, Lay JO, Liyanage R, Clausen EC. A glycoside flavonoid in Kudzu (Pueraria lobata): identification, quantification, and determination of antioxidant activity. Appl Biochem Biotechnol. 2005 Spring;121-124:783-94. PubMed PMID: 15930558.
6: Saĭiad SA, Borysov MI, Koval'ov VM. [Isolation, identification and quantitative determination of robinin in the leaves of Pueraria lobata]. Farm Zh. 1979;(4):52-5. Ukrainian. PubMed PMID: 225196.
7: Osipovich LI. [Effect of the drying and fixation conditions on the robinin level in the flowers of Robinia pseudoacacia]. Farm Zh. 1972 Nov-Dec;27(6):77-8. Ukrainian. PubMed PMID: 4664858.
8: Zaprjanowa AZ, Angelowa MK. [Quantitative determination of robinin]. Mikrochim Acta. 1976;(5-6 Pt 2):481-6. German. PubMed PMID: 233962.
9: Vasil'chenko EA, Sokolova VE. [Diuretic action of robinin]. Farmakol Toksikol. 1973 Jan-Feb;36(1):97-100. Russian. PubMed PMID: 4685164.
10: Austel N, Eilers EJ, Meiners T, Hilker M. Elm leaves 'warned' by insect egg deposition reduce survival of hatching larvae by a shift in their quantitative leaf metabolite pattern. Plant Cell Environ. 2016 Feb;39(2):366-76. doi: 10.1111/pce.12619. Epub 2015 Nov 14. PubMed PMID: 26296819.
11: Sokolova VE, Vasil'chenko EA, Izmaĭlova IK. [Anabolic action of flavonoids]. Farmakol Toksikol. 1978 May-Jun;41(3):323-7. Russian. PubMed PMID: 658381.
12: March RE, Miao XS, Metcalfe CD. A fragmentation study of a flavone triglycoside, kaempferol-3-O-robinoside-7-O-rhamnoside. Rapid Commun Mass Spectrom. 2004;18(9):931-4. PubMed PMID: 15116418.
13: Bokkenheuser VD, Shackleton CH, Winter J. Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans. Biochem J. 1987 Dec 15;248(3):953-6. PubMed PMID: 3435494; PubMed Central PMCID: PMC1148642.
14: Ugocsai K, Varga A, Molnár P, Antus S, Molnár J. Effects of selected flavonoids and carotenoids on drug accumulation and apoptosis induction in multidrug-resistant colon cancer cells expressing MDR1/LRP. In Vivo. 2005 Mar-Apr;19(2):433-8. PubMed PMID: 15796208.
15: Yahara S, Kohjyouma M, Kohoda H. Flavonoid glycosides and saponins from Astragalus shikokianus. Phytochemistry. 2000 Feb;53(4):469-71. PubMed PMID: 10731025.
16: Díaz JG, Carmona AJ, Torres F, Quintana J, Estévez F, Herz W. Cytotoxic activities of flavonoid glycoside acetates from Consolida oliveriana. Planta Med. 2008 Feb;74(2):171-4. doi: 10.1055/s-2008-1034278. Epub 2008 Jan 23. PubMed PMID: 18214815.
17: Sathishkumar T, Baskar R, Aravind M, Tilak S, Deepthi S, Bharathikumar VM. Simultaneous Extraction Optimization and Analysis of Flavonoids from the Flowers of Tabernaemontana heyneana by High Performance Liquid Chromatography Coupled to Diode Array Detector and Electron Spray Ionization/Mass Spectrometry. ISRN Biotechnol. 2012 Oct 18;2013:450948. doi: 10.5402/2013/450948. eCollection 2013. PubMed PMID: 25969771; PubMed Central PMCID: PMC4417552.
18: Ficarra R, Ficarra P, Tommasini S, Calabrò ML, Ragusa S, Barbera R, Rapisarda A. Leaf extracts of some Cordia species: analgesic and anti-inflammatory activities as well as their chromatographic analysis. Farmaco. 1995 Apr;50(4):245-56. PubMed PMID: 7669169.
19: Ji TF, Yang JB, Song WX, Wang AG, Su YL, Yuan L. [Studies on chemical constituents of Artemisia rupestris (II)]. Zhongguo Zhong Yao Za Zhi. 2007 Jun;32(12):1187-9. Chinese. PubMed PMID: 17802884.
20: Gyémánt N, Tanaka M, Antus S, Hohmann J, Csuka O, Mándoky L, Molnár J. In vitro search for synergy between flavonoids and epirubicin on multidrug-resistant cancer cells. In Vivo. 2005 Mar-Apr;19(2):367-74. PubMed PMID: 15796199.

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